molecular formula C14H18BrNO4 B613734 Boc-Phe(4-Br)-OH CAS No. 62129-39-9

Boc-Phe(4-Br)-OH

Número de catálogo: B613734
Número CAS: 62129-39-9
Peso molecular: 344.20 g/mol
Clave InChI: ULNOXUAEIPUJMK-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Phe(4-Br)-OH is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOXUAEIPUJMK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62129-39-9
Record name (2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Boc-Phe(4-Br)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine, commonly referred to as Boc-Phe(4-Br)-OH, is a halogenated derivative of the amino acid phenylalanine. The incorporation of a bromine atom onto the phenyl ring and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical properties, applications, and safety considerations of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[1] The strategic placement of the bromine atom at the para position of the phenyl ring introduces unique electronic and steric properties, enhancing its utility in the synthesis of novel peptides and peptidomimetics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C14H18BrNO4[2][3]
Molecular Weight 344.20 g/mol [3][4]
CAS Number 62129-39-9[2][5]
Appearance White to off-white solid/powder[1][6]
Melting Point 118-120 °C[5][7]
Boiling Point 475.3±40.0 °C (Predicted)[7]
Solubility Slightly soluble in water. Soluble in common organic solvents like DCM, DMF, and NMP.[5][7][8]
Purity ≥98.0%
Structural Information
IdentifierValueSource(s)
Synonyms N-Boc-4-bromo-L-phenylalanine, Boc-4-bromo-L-phenylalanine[2][5][9]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O
InChI 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChI Key ULNOXUAEIPUJMK-NSHDSACASA-N

Applications in Research and Development

This compound is a critical reagent in the field of peptide chemistry and drug discovery. The Boc protecting group allows for its use in stepwise solid-phase peptide synthesis (SPPS), while the bromo-substituent offers several advantages.

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides.[9] The Boc group provides stable protection of the N-terminus during peptide bond formation and can be readily removed under acidic conditions. The presence of the bromine atom can influence the conformation and biological activity of the resulting peptide.

Peptide_Synthesis_Workflow resin Solid Support (Resin) deprotection1 Fmoc Deprotection (if applicable) resin->deprotection1 coupling Coupling: This compound + Coupling Reagents deprotection1->coupling washing1 Washing coupling->washing1 deprotection2 Boc Deprotection (e.g., TFA) washing1->deprotection2 coupling_next_aa Coupling of Next Amino Acid deprotection2->coupling_next_aa repeat Repeat Cycles coupling_next_aa->repeat repeat->deprotection2 For each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage After final coupling purification Purification (e.g., HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Generalized workflow for solid-phase peptide synthesis using this compound.
Drug Development and Medicinal Chemistry

The bromine atom serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).[10] This allows for the introduction of diverse functionalities, enabling the creation of complex peptidomimetics, labeled peptides for imaging, or peptide-drug conjugates.[9][10] These modifications can significantly enhance the pharmacological properties of the parent peptide, including binding affinity, selectivity, and in vivo stability.[6][11]

Drug_Development_Applications boc_phe_br This compound peptide_synthesis Peptide Synthesis boc_phe_br->peptide_synthesis drug_discovery Drug Discovery boc_phe_br->drug_discovery bioconjugation Bioconjugation boc_phe_br->bioconjugation medicinal_chem Medicinal Chemistry boc_phe_br->medicinal_chem therapeutic_peptides Therapeutic Peptides drug_discovery->therapeutic_peptides peptidomimetics Peptidomimetics drug_discovery->peptidomimetics drug_delivery Targeted Drug Delivery bioconjugation->drug_delivery imaging_agents Imaging Agents bioconjugation->imaging_agents

Key application areas of this compound in research and development.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers and are not extensively detailed in publicly available literature. However, a general synthetic approach involves the protection of the amino group of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

For its use in solid-phase peptide synthesis, standard Boc-chemistry protocols are employed. A generalized procedure is as follows:

  • Resin Swelling: The solid support (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

  • Amino Acid Coupling: The C-terminal amino acid is attached to the resin.

  • Boc Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resin is neutralized with a base, for example, diisopropylethylamine (DIPEA).

  • Peptide Bond Formation: The next Boc-protected amino acid, such as this compound, is activated with a coupling agent (e.g., DCC/HOBt or HBTU) and coupled to the free amino group on the resin.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Repeat: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound is intended for research use only.[4] While it is not classified as a hazardous substance under OSHA, standard laboratory safety precautions should be observed.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperature is often at 0-8 °C.[6]

  • In case of exposure:

    • Inhalation: Move to fresh air. May cause respiratory tract irritation.[2]

    • Skin contact: Wash off with soap and plenty of water.[2]

    • Eye contact: Flush eyes with water as a precaution.[2]

    • Ingestion: Rinse mouth with water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in peptide chemistry and drug development. Its unique combination of a stable N-terminal protecting group and a functionalizable bromophenyl side chain provides a powerful tool for the synthesis of novel peptides and peptidomimetics with potentially enhanced biological properties. Understanding its chemical properties, applications, and proper handling is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to Boc-4-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and peptide research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a bromine atom at the para position of the phenyl ring, endows it with unique properties that are highly valuable in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse functionalities into the target molecule. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of Boc-4-bromo-L-phenylalanine.

Chemical and Physical Properties

Boc-4-bromo-L-phenylalanine is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.2 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 118 °C[2]
Solubility Slightly soluble in water[3][4]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]
CAS Number 62129-39-9[1]

Synthesis and Purification

The synthesis of Boc-4-bromo-L-phenylalanine involves the protection of the amino group of 4-bromo-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, and a general experimental protocol is provided below.

Experimental Protocol: Synthesis of Boc-4-bromo-L-phenylalanine

Materials:

  • 4-bromo-L-phenylalanine

  • Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane (or another suitable organic solvent like tert-butanol)

  • Water

  • Ethyl acetate

  • Hexane (B92381)

  • Hydrochloric acid (HCl) or potassium hydrogen sulfate (B86663) (KHSO₄) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-bromo-L-phenylalanine in an aqueous solution of sodium hydroxide. An organic co-solvent such as dioxane or tert-butanol (B103910) can be added to aid dissolution.

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride) portion-wise. The reaction is typically carried out at room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the organic co-solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like hexane or ether to remove any unreacted Boc anhydride (B1165640) and other non-polar impurities.

  • Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 using a suitable acid such as dilute hydrochloric acid or a solution of potassium hydrogen sulfate. This step protonates the carboxylic acid, causing the product to precipitate out of the solution.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined.

  • Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Boc-4-bromo-L-phenylalanine, often as an oil or a solid.

Experimental Protocol: Purification of Boc-4-bromo-L-phenylalanine

Purification of the crude product is crucial to obtain a high-purity compound suitable for further applications. Recrystallization is a common method for the purification of solid Boc-protected amino acids.

Materials:

  • Crude Boc-4-bromo-L-phenylalanine

  • A suitable solvent system for recrystallization (e.g., ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water)

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, dichloromethane, or ethanol).

  • Crystallization: Slowly add a non-solvent in which the product is insoluble (e.g., hexane or water) until the solution becomes turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum to obtain pure Boc-4-bromo-L-phenylalanine.

Applications in Research and Development

Boc-4-bromo-L-phenylalanine is a versatile building block with several important applications in scientific research and drug development.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-4-bromo-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for the stepwise elongation of the peptide chain. The brominated phenyl ring can be incorporated into peptides to study structure-activity relationships or to serve as a handle for further modifications.

Below is a diagram illustrating the general workflow of incorporating Boc-4-bromo-L-phenylalanine into a peptide chain using SPPS.

spss_workflow resin Solid Support (Resin) aa1 Attached Amino Acid 1 resin->aa1 Attachment of first AA deprotection1 Boc Deprotection (TFA) aa1->deprotection1 neutralization1 Neutralization (e.g., DIEA) deprotection1->neutralization1 coupling Coupling (e.g., HBTU, HATU) neutralization1->coupling boc_phe_br Boc-4-bromo-L-phenylalanine boc_phe_br->coupling peptide_resin Resin-Peptide Chain (n+1) coupling->peptide_resin wash Wash peptide_resin->wash repeat Repeat Cycle wash->repeat For next amino acid cleavage Cleavage from Resin (e.g., HF) wash->cleavage Final step peptide Purified Peptide cleavage->peptide

Workflow of Solid-Phase Peptide Synthesis with Boc-4-bromo-L-phenylalanine.
Drug Discovery and Development

The bromine atom on the phenyl ring of Boc-4-bromo-L-phenylalanine provides a site for post-synthetic modification via cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of substituents, which is a powerful strategy in drug discovery for optimizing the pharmacological properties of a lead compound. For example, it can be used in the synthesis of kinase inhibitors, where the aryl group can be further functionalized to interact with the target protein.

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor using Boc-4-bromo-L-phenylalanine as a starting material.

kinase_inhibitor_synthesis start Boc-4-bromo-L-phenylalanine suzuki Suzuki Coupling (Aryl boronic acid, Pd catalyst) start->suzuki intermediate1 Biaryl Intermediate suzuki->intermediate1 deprotection Boc Deprotection (TFA) intermediate1->deprotection intermediate2 Amine Intermediate deprotection->intermediate2 amide_coupling Amide Bond Formation (Carboxylic acid, coupling agent) intermediate2->amide_coupling final_product Potential Kinase Inhibitor amide_coupling->final_product

Synthesis of a potential kinase inhibitor using Boc-4-bromo-L-phenylalanine.
Bioconjugation

The reactivity of the bromine atom also makes Boc-4-bromo-L-phenylalanine a useful tool in bioconjugation. After incorporation into a peptide or protein, the bromo-phenyl group can be used to attach other molecules, such as fluorescent dyes, imaging agents, or drug payloads, for targeted delivery and diagnostic applications.

Spectral Data

Accurate spectral data is essential for the characterization and quality control of Boc-4-bromo-L-phenylalanine. While a comprehensive set of publicly available, experimentally verified spectra for this specific compound is limited, the following table provides expected and reported spectral data for the closely related compounds, 4-bromo-L-phenylalanine and Boc-L-phenylalanine, which can be used as a reference for the characterization of Boc-4-bromo-L-phenylalanine.

Technique Compound Key Peaks / Chemical Shifts (ppm) Source(s)
¹H NMR L-PhenylalanineAromatic protons: ~7.3-7.4 ppm; α-H: ~3.99 ppm; β-H₂: ~3.1-3.3 ppm[5]
N-(tert-Butoxycarbonyl)-L-phenylalanineAromatic protons: ~7.2-7.3 ppm; α-H: ~4.3-4.4 ppm; β-H₂: ~2.9-3.2 ppm; Boc protons (s): ~1.4 ppm[6]
¹³C NMR L-PhenylalanineCarbonyl C: ~175 ppm; Aromatic C's: ~127-138 ppm; α-C: ~56 ppm; β-C: ~39 ppm[7]
N-(tert-Butoxycarbonyl)-L-phenylalanineCarbonyl C (Boc): ~155 ppm; Carbonyl C (acid): ~176 ppm; Aromatic C's: ~126-137 ppm; α-C: ~55 ppm; β-C: ~38 ppm; Boc C (quat.): ~80 ppm; Boc C (methyls): ~28 ppm[8]
Mass Spectrometry (LC-MS) 4-Bromo-L-phenylalanineMolecular Ion [M+H]⁺: ~244.0 g/mol [9]
FTIR (cm⁻¹) L-PhenylalanineN-H stretch: ~3000-3100; C=O stretch (carboxylate): ~1580-1610; C=C stretch (aromatic): ~1450-1500[10]

Conclusion

Boc-4-bromo-L-phenylalanine is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery and peptide chemistry. Its unique combination of a readily cleavable protecting group and a functionalizable aromatic ring makes it an indispensable tool for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules with potential therapeutic applications. The detailed information provided in this technical guide serves as a comprehensive resource for the effective utilization of this important compound in research and development endeavors.

References

An In-depth Technical Guide to Boc-Phe(4-Br)-OH: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH), a crucial amino acid derivative in peptide synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical structure, a robust synthesis protocol, and relevant physicochemical properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a bromine atom at the para-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This structure makes it a valuable building block for introducing a brominated phenylalanine residue into peptide chains, which can serve as a handle for further chemical modifications or to modulate the biological activity of the peptide.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Boc-4-bromo-L-phenylalanine, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid
CAS Number 62129-39-9[1]
Molecular Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.20 g/mol [1]
Appearance Off-white to light brown solid[2]
Purity ≥98.0%[1]
Solubility Slightly soluble in water[3]. Soluble in DMSO (200 mg/mL with sonication)[2].
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[1]
InChI Key ULNOXUAEIPUJMK-NSHDSACASA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This method is a standard procedure for the introduction of the Boc protecting group onto an amino acid.

Experimental Protocol

This protocol is adapted from a general and reliable method for the Boc-protection of L-phenylalanine.

Materials:

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel equipped with a stirrer, dissolve 4-bromo-L-phenylalanine in a solution of sodium hydroxide (1.1 equivalents) in water. Add tert-butanol to the mixture.

  • Addition of Boc Anhydride: To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1.0 equivalent) dropwise over approximately one hour. The reaction is exothermic and may lead to a slight temperature increase to 30-35°C. A white precipitate may form during the addition.

  • Reaction Completion: Stir the reaction mixture overnight at room temperature to ensure completion. The pH of the solution should be between 7.5 and 8.5.

  • Work-up and Extraction:

    • Extract the reaction mixture twice with pentane to remove any unreacted Boc₂O.

    • Extract the organic phase three times with a saturated aqueous sodium bicarbonate solution.

    • Combine all aqueous layers.

  • Acidification: Carefully acidify the combined aqueous layers to a pH of 1-1.5 by the slow addition of a potassium hydrogen sulfate solution. This step should be performed in a well-ventilated area due to the evolution of carbon dioxide.

  • Product Extraction: Extract the resulting turbid mixture with four portions of ethyl ether.

  • Drying and Solvent Removal:

    • Combine the organic layers and wash them twice with water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

    • Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.

  • Crystallization and Isolation:

    • The resulting oil is treated with hexane and allowed to stand, which should induce crystallization. Seeding or scratching with a glass rod can facilitate this process.

    • Gradually add more portions of hexane with stirring to the partially crystallized product.

    • Place the mixture in a refrigerator overnight to complete crystallization.

    • Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 4-Bromo-L-phenylalanine reaction_mixture Reaction Mixture (Stir Overnight) start->reaction_mixture reagents Di-tert-butyl dicarbonate NaOH, t-BuOH/H₂O reagents->reaction_mixture extraction1 Pentane Wash reaction_mixture->extraction1 acidification Acidification (KHSO₄) extraction1->acidification extraction2 Ethyl Ether Extraction acidification->extraction2 drying Drying (Na₂SO₄) extraction2->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization (Hexane) evaporation->crystallization product This compound crystallization->product

Caption: Synthesis of this compound from 4-bromo-L-phenylalanine.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: It is a key component in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis for the site-specific incorporation of a 4-bromophenylalanine residue.

  • Drug Discovery: The bromo-functional group serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the synthesis of complex peptidomimetics and novel drug candidates with potentially enhanced biological activity.

  • Bioconjugation: The compound can be used to link peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, for diagnostic and therapeutic applications.

This guide provides essential information for the effective use of this compound in a research and development setting. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its potential in peptide chemistry and medicinal applications.

References

An In-depth Technical Guide to Boc-4-bromophenylalanine (CAS: 62129-39-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-bromophenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, synthesis, and core applications, including detailed experimental protocols and its potential role in modulating cellular signaling pathways.

Core Compound Specifications

Boc-4-bromophenylalanine is a protected amino acid derivative widely utilized for its unique combination of a temporary N-terminal protecting group (Boc) and a functionalizable bromine atom on the phenyl ring.[1][2] This strategic design allows for its seamless integration into peptide chains and subsequent chemical modifications.[1]

PropertyValueReference
CAS Number 62129-39-9[3][4]
Molecular Formula C₁₄H₁₈BrNO₄[3][4]
Molecular Weight 344.20 g/mol [3][4]
Appearance White to off-white powder[5]
Purity ≥97% (HPLC)[1]
Melting Point 118 °C
Solubility Slightly soluble in water
Storage Store at room temperature
Stereochemistry Available as both L- and D-enantiomers[1]

Synthesis of Boc-4-bromophenylalanine

The synthesis of Boc-4-bromophenylalanine is typically achieved through the protection of the amino group of 4-bromophenylalanine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 4-bromophenylalanine

Materials:

  • 4-bromo-L-phenylalanine (or D-enantiomer)

  • Di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O)

  • Dioxane

  • Water

  • Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 4-bromo-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (or 1M NaOH) to the solution to adjust the pH to approximately 9-10. This deprotonates the amino group, making it nucleophilic.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Boc-4-bromo-L-phenylalanine can be purified by recrystallization or column chromatography to obtain a white solid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-bromophenylalanine 4-bromophenylalanine Boc_4_bromo_Phe Boc-4-bromophenylalanine 4-bromophenylalanine->Boc_4_bromo_Phe Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Boc_4_bromo_Phe Base Base (e.g., TEA) Base->Boc_4_bromo_Phe Solvent Dioxane/Water Temp Room Temperature Byproducts t-Butanol + CO₂ G Start Start with Resin-AA-Boc Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Next Cycle End Final Cleavage Wash->End Final Cycle G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Peptide_Br Peptide with 4-bromophenylalanine Peptide_Aryl Aryl-modified Peptide Peptide_Br->Peptide_Aryl + Peptide_Alkynyl Alkynyl-modified Peptide Peptide_Br->Peptide_Alkynyl + Boronic_Acid R-B(OH)₂ Boronic_Acid->Peptide_Aryl Pd_Catalyst_S Pd Catalyst Pd_Catalyst_S->Peptide_Aryl Base_S Base Base_S->Peptide_Aryl Alkyne R-C≡CH Alkyne->Peptide_Alkynyl Pd_Catalyst_So Pd Catalyst Pd_Catalyst_So->Peptide_Alkynyl CuI CuI CuI->Peptide_Alkynyl Base_So Base Base_So->Peptide_Alkynyl G Peptide Peptide containing 4-bromophenylalanine Receptor Cell Surface Receptor (e.g., RTK) Peptide->Receptor Binds to Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Induces Signaling_Complex Recruitment of Signaling Proteins Dimerization->Signaling_Complex Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Signaling_Complex->Cascade Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Cascade->Cellular_Response

References

An In-depth Technical Guide to the Physical Properties of Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-bromophenylalanine, commonly abbreviated as Boc-Phe(4-Br)-OH, is a halogenated derivative of the amino acid phenylalanine. It serves as a crucial building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom onto the phenyl ring introduces unique steric and electronic properties, making it a valuable tool for modifying peptide structure and function. This modification can enhance biological activity, improve metabolic stability, and serve as a handle for further chemical derivatization, such as cross-coupling reactions. This technical guide provides a comprehensive overview of the physical properties of both the L- and D-enantiomers of this compound, detailed experimental protocols for their determination, and its primary application in peptide synthesis.

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthesis. The properties for both the L- and D-enantiomers are summarized below.

PropertyBoc-L-Phe(4-Br)-OHBoc-D-Phe(4-Br)-OH
Synonyms Boc-4-bromo-L-phenylalanine, Boc-p-bromo-L-Phe-OHBoc-4-bromo-D-phenylalanine, Boc-p-bromo-D-Phe-OH
CAS Number 62129-39-979561-82-3
Molecular Formula C₁₄H₁₈BrNO₄C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol 344.2 g/mol
Appearance White to off-white solid or powderWhite to off-white solid
Melting Point 118-120 °C117-123 °C
Optical Rotation Not consistently reported[α]D²⁰ = -13 ± 2º (c=1 in MeOH)
Solubility Slightly soluble in waterInformation not widely available, expected to be similar to the L-enantiomer
Storage Store at 0-8 °CStore at 0-8 °C

Spectroscopic Properties

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the α-proton and β-protons of the amino acid backbone, and the aromatic protons on the disubstituted phenyl ring (typically in the 7.0-7.5 ppm region).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the Boc protecting group, the α- and β-carbons, and the carbons of the 4-bromophenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, and C-Br stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube setup with a thermometer

  • Heat-transfer fluid (e.g., mineral oil) for Thiele tube

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Immerse the thermometer and capillary tube in the heat-transfer fluid within the Thiele tube.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Specific Optical Rotation Measurement

The specific optical rotation is a fundamental property of chiral molecules like the L- and D-enantiomers of this compound and is measured using a polarimeter.

Materials:

  • This compound sample (e.g., Boc-D-Phe(4-Br)-OH)

  • Polarimeter

  • Polarimeter cell (typically 1 dm in length)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., Methanol)

Procedure:

  • Solution Preparation: Accurately weigh a known mass of the this compound sample (e.g., 100 mg) and transfer it to a volumetric flask (e.g., 10 mL). Dissolve the sample in the specified solvent (e.g., methanol) and dilute to the mark to achieve a known concentration (c) in g/mL.

  • Polarimeter Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the pure solvent.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter.

  • Data Acquisition: Record the observed optical rotation (α) in degrees. Note the temperature (T) at which the measurement is taken.

  • Calculation: Calculate the specific rotation [α] using the following formula: [α]DT = α / (l × c) where:

    • T is the temperature in degrees Celsius.

    • D refers to the sodium D-line.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, dimethylformamide)

  • Test tubes or small vials

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Qualitative Assessment: Add a small, known amount of this compound (e.g., 1-2 mg) to a test tube containing a known volume of a solvent (e.g., 1 mL).

  • Mixing: Vigorously mix the sample using a vortex mixer or by shaking for a set period.

  • Observation: Visually inspect the solution for any undissolved solid. Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the amount of solid that dissolves.

  • Semi-Quantitative Assessment (Gravimetric Method): For a more quantitative measure, prepare a saturated solution by adding an excess of the solute to a known volume of solvent and allowing it to equilibrate (with stirring) for an extended period. Filter the solution to remove undissolved solid, and then carefully evaporate a known volume of the filtrate to dryness. The weight of the remaining solid will give the solubility in g/mL.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in SPPS. The workflow below illustrates the incorporation of this compound into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (if applicable) Resin->Deprotection1 Start Washing1 Washing Deprotection1->Washing1 Coupling Coupling: This compound + Coupling Reagents Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Deprotection2 Boc Deprotection (TFA) Washing2->Deprotection2 If no capping Washing3 Washing Capping->Washing3 Washing3->Deprotection2 Washing4 Washing Deprotection2->Washing4 NextCycle Next Coupling Cycle or Cleavage Washing4->NextCycle

Solubility Profile of Boc-4-bromo-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-tert-butyloxycarbonyl-4-bromo-L-phenylalanine (Boc-4-bromo-L-phenylalanine), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is paramount for its effective use in synthetic protocols and for the development of robust and scalable manufacturing processes.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors, including the physicochemical properties of both the solute (Boc-4-bromo-L-phenylalanine) and the solvent, as well as external conditions such as temperature and pH. The Boc protecting group increases the lipophilicity of the parent amino acid, while the carboxylic acid moiety provides a site for ionization, and the bromophenyl group contributes to its aromatic and hydrophobic character.

Quantitative Solubility Data

Precise quantitative solubility data for Boc-4-bromo-L-phenylalanine in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structural characteristics and information available for analogous compounds, a qualitative and estimated solubility profile can be constructed. The compound is generally described as being slightly soluble in water.[1][2][3] For a closely related compound, Boc-L-phenylalanine, a solubility of 100 mg/mL in dimethyl sulfoxide (B87167) (DMSO) has been reported, requiring ultrasonication to achieve dissolution.[4] This suggests that Boc-4-bromo-L-phenylalanine is likely to exhibit good solubility in polar aprotic solvents.

SolventChemical ClassAnticipated SolubilityNotes
WaterProticSlightly SolubleSolubility is expected to be low due to the hydrophobic Boc and bromophenyl groups.[1][2][3]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Highly SolubleExpected to be a good solvent, potentially requiring sonication for complete dissolution at high concentrations.[4]
N,N-Dimethylformamide (DMF)Polar AproticSoluble to Highly SolubleCommonly used in peptide synthesis, expected to be an effective solvent.
Methanol (B129727)Polar ProticModerately SolubleThe polar nature of methanol should allow for moderate solubility.
EthanolPolar ProticModerately SolubleSimilar to methanol, moderate solubility is expected.
Dichloromethane (DCM)NonpolarSparingly Soluble to SolubleOften used in peptide synthesis, particularly for washing steps.
Acetonitrile (ACN)Polar AproticModerately SolubleA common solvent in chromatography, expected to have moderate solvating power.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of Boc-4-bromo-L-phenylalanine in various solvents, adapted from the widely used shake-flask method.

1. Materials and Equipment:

  • Boc-4-bromo-L-phenylalanine (high purity)

  • Selected solvents (e.g., Water, DMSO, DMF, Methanol, Ethanol, DCM, Acetonitrile)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-4-bromo-L-phenylalanine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Processing:

    • After equilibration, cease agitation and allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Boc-4-bromo-L-phenylalanine of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Visualization of Experimental and Synthetic Workflows

Boc-Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of Boc-4-bromo-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating this amino acid derivative into a growing peptide chain using the Boc/Bzl protection strategy.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_cycle Elongation Cycle cluster_cleavage Final Cleavage resin Start: Resin Swelling deprotection Boc Deprotection (e.g., 50% TFA in DCM) resin->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Coupling to Resin neutralization->coupling Washes aa_activation Boc-4-bromo-L-Phe Activation (e.g., HBTU/HOBt) aa_activation->coupling wash1 Wash coupling->wash1 wash2 Wash wash1->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle final_deprotection Final Boc Deprotection wash2->final_deprotection After Final AA next_cycle->deprotection Start Next Cycle cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) final_deprotection->cleavage peptide_isolation Peptide Precipitation & Purification cleavage->peptide_isolation Solubility_Determination_Logic start Start: Select Solvents & Temperature prepare_samples Prepare Supersaturated Slurries start->prepare_samples equilibrate Equilibrate Samples (e.g., 24-48h shaking) prepare_samples->equilibrate separate Separate Solid & Liquid Phases (Centrifugation) equilibrate->separate sample_supernatant Sample & Filter Supernatant separate->sample_supernatant dilute Dilute Sample for Analysis sample_supernatant->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify Concentration (vs. Calibration Curve) analyze->quantify calculate Calculate Solubility (mg/mL or M) quantify->calculate end End: Report Solubility Data calculate->end

References

The Role of Brominated Amino Acids in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated amino acids, once considered mere chemical curiosities, have emerged as powerful tools in various scientific disciplines. Their unique physicochemical properties, imparted by the bulky and electronegative bromine atom, have enabled researchers to probe complex biological processes, develop novel therapeutic agents, and engineer proteins with enhanced functionalities. This in-depth technical guide explores the core applications of brominated amino acids in research, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging these versatile building blocks.

Naturally found in a diverse array of marine organisms, brominated amino acids are key components of many bioactive secondary metabolites.[1][2][3] This natural precedent has inspired the synthesis and incorporation of these modified amino acids into peptides and proteins, leading to significant advancements in drug discovery, particularly in the development of antimicrobial peptides.[3][4] Furthermore, the distinct spectroscopic and reactive properties of brominated amino acids have established them as invaluable probes for studying protein structure and interactions.

This guide will delve into the primary applications of brominated amino acids, focusing on their use in the development of antimicrobial peptides and as tools for fluorescence quenching and protein cross-linking.

I. Antimicrobial Peptides (AMPs) Containing Brominated Amino Acids

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs), a class of naturally occurring or synthetic peptides, represent a promising alternative. The incorporation of brominated amino acids, such as brominated tryptophan and tyrosine, into AMPs has been shown to enhance their antimicrobial potency and selectivity.[3][4] The introduction of bromine can increase the hydrophobicity of the peptide, a key factor in its ability to interact with and disrupt microbial membranes.[3]

Data Presentation: Antimicrobial and Hemolytic Activity

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of various peptides incorporating brominated amino acids. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic activity, on the other hand, indicates the peptide's toxicity towards red blood cells, a crucial parameter for assessing its potential for in vivo applications.

Peptide/CompoundTarget OrganismMIC (µg/mL)Citation
Peptide with 5-bromotryptophanS. aureus LMG15975 (MRSA)2-fold higher activity than wild-type[5]
Peptide with 5-bromotryptophanB. cereus CH-852-fold higher activity than wild-type[5]
Di-guanidine derivatives with 3,5-Br-benzylic groupsS. aureus2-4[6]
Di-guanidine derivatives with 3,5-Br-benzylic groupsE. faecium2-4[6]
Di-guanidine derivatives with 3,5-Br-benzylic groupsE. coli4-8[6]
Di-guanidine derivatives with 3,5-Br-benzylic groupsP. aeruginosa4-8[6]
Peptide/CompoundHemolytic Activity (HC₅₀ in µM or % hemolysis at a given concentration)Citation
Fluorinated magainin analoguesIncreased hemolysis compared to parent peptides[7]
Peptides with halogenated hydrophobic residuesMuch less toxic than the positive control AMC-109[3]
K9W4Did not cross 20% hemolysis at any tested concentration[8]
KR9W4Crossed 20% hemolysis at 64 µM[8]
Experimental Protocols

This protocol outlines the manual Fmoc solid-phase peptide synthesis of a peptide incorporating a brominated amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-6-Br-Trp-OH or Fmoc-3-Br-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[9]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[10]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.

    • Add DIC (3 eq.) and OxymaPure (3 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For incorporating the brominated amino acid, use the corresponding Fmoc-protected brominated amino acid derivative.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

This protocol describes the broth microdilution method to determine the MIC of a peptide.[1][12][13][14][15]

Materials:

  • Test peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Peptide Dilution: Prepare a stock solution of the peptide and make serial two-fold dilutions in MHB in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

This protocol measures the hemolytic activity of a peptide against human red blood cells.[16][17][18][19][20]

Materials:

  • Test peptide

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS only). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

II. Brominated Amino Acids as Biochemical Probes

Beyond their therapeutic potential, brominated amino acids serve as powerful probes for investigating protein structure and function. Their unique properties allow for their use in fluorescence quenching studies and photo-induced cross-linking experiments.

Fluorescence Quenching

Tryptophan has intrinsic fluorescence that is sensitive to its local environment. The introduction of a heavy atom like bromine in close proximity can quench this fluorescence through a process known as heavy-atom quenching.[21] By strategically placing a brominated amino acid near a tryptophan residue, researchers can gain insights into protein conformation, folding, and ligand binding.[21][22][23][24][25]

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation. The Stern-Volmer constant (Ksv) provides a measure of the quenching efficiency.

QuencherFluorophoreKsv (M⁻¹)Quenching Efficiency (%)Citation
MonobromobutanesIndole-7[21]
Dibromobutanes (adjacent bromines)Indole->80[21]
15,16-bromolipidSynthetic peptide with Tryptophan-90[21]
MR121 (oxazine dye)Tryptophan61 (static)-[23]
2,4-DNPTryptophanVaries with conditions-[26][27]
DNOCTryptophanVaries with conditions-[26]

This protocol describes a typical fluorescence quenching experiment using a peptide containing a brominated amino acid and a tryptophan residue.

Materials:

  • Peptide containing both a tryptophan and a brominated amino acid

  • Fluorometer

  • Quartz cuvettes

  • Appropriate buffer solution

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer solution to a final concentration that gives a measurable fluorescence signal (typically in the low micromolar range).

  • Fluorescence Measurement:

    • Set the excitation wavelength for tryptophan (typically around 295 nm).

    • Record the fluorescence emission spectrum (typically from 310 to 450 nm).

    • The peak fluorescence intensity (F₀) is recorded.

  • Quenching Measurement: For peptides where the quencher (brominated amino acid) is intrinsic, the measured fluorescence (F) will already be quenched. To determine the quenching efficiency, a control peptide without the brominated amino acid would be needed to measure F₀.

  • Data Analysis: The degree of quenching can be expressed as the ratio F₀/F. For experiments with an external quencher, a Stern-Volmer plot of F₀/F versus the quencher concentration can be generated to determine the Stern-Volmer constant (Ksv).

Photo-induced Cross-Linking

Brominated tyrosine can be used as a photo-activatable cross-linking agent. Upon exposure to UV light, the carbon-bromine bond can be cleaved, generating a reactive radical that can form a covalent bond with a nearby amino acid residue. This technique is valuable for mapping protein-protein interactions and elucidating the three-dimensional structure of protein complexes.

This protocol provides a general workflow for a photo-induced cross-linking experiment using a protein containing brominated tyrosine.

Materials:

  • Protein of interest containing a site-specifically incorporated brominated tyrosine.

  • UV light source (e.g., a UV lamp with a specific wavelength).

  • Reaction buffer.

  • SDS-PAGE analysis equipment.

  • Mass spectrometer for identifying cross-linked peptides.

Procedure:

  • Sample Preparation: Prepare a solution of the protein in the reaction buffer. If studying a protein-protein interaction, mix the interacting partners.

  • UV Irradiation: Expose the sample to UV light for a specific duration. The wavelength and duration of irradiation need to be optimized for each system.

  • Analysis of Cross-linking:

    • Analyze the reaction mixture by SDS-PAGE. The formation of higher molecular weight bands indicates successful cross-linking.

    • To identify the cross-linked residues, the protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.

  • Mass Spectrometry Analysis: The mass spectra will show unique isotopic patterns for bromine-containing peptides, which aids in their identification.[23] Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact cross-linked residues.

III. Synthesis and Incorporation of Brominated Amino Acids

The successful application of brominated amino acids in research relies on their efficient synthesis and incorporation into peptides and proteins.

Synthesis of Fmoc-Protected Brominated Amino Acids

Fmoc-protected brominated amino acids are the key building blocks for incorporating these modified residues into peptides via solid-phase peptide synthesis. The synthesis typically involves the bromination of the corresponding protected amino acid.

G cluster_0 Synthesis of Fmoc-6-Br-Trp-OH A Fmoc-Trp-OH C Reaction in appropriate solvent A->C B Brominating Agent (e.g., NBS) B->C D Purification (e.g., chromatography) C->D E Fmoc-6-Br-Trp-OH D->E

Synthesis of Fmoc-protected 6-bromotryptophan.
Enzymatic Halogenation

An alternative to chemical synthesis is the use of halogenase enzymes. Tryptophan and tyrosine halogenases can site-specifically introduce bromine atoms into amino acid residues within peptides and proteins.[2][28][29][30][31][32][33] This enzymatic approach offers high selectivity and can be performed under mild conditions.[2][33]

G cluster_1 Enzymatic Bromination Workflow cluster_reactants Reactants Peptide Peptide with Trp/Tyr Reaction Incubation under optimal conditions (pH, temperature) Peptide->Reaction Halogenase Halogenase Enzyme Halogenase->Reaction Bromide Bromide Source (e.g., NaBr) Bromide->Reaction Cofactors Cofactors (e.g., FAD, NADH) Cofactors->Reaction Purification Purification of Brominated Peptide (e.g., HPLC) Reaction->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

General workflow for enzymatic peptide bromination.

IV. Conclusion

Brominated amino acids have transitioned from being niche molecules to indispensable tools in chemical biology and drug discovery. Their incorporation into antimicrobial peptides has yielded promising candidates in the fight against antibiotic resistance. As biochemical probes, they provide unique insights into protein structure and dynamics that are often unattainable with conventional methods. The continued development of synthetic and enzymatic methods for their production and site-specific incorporation will undoubtedly expand their applications and lead to new discoveries in the years to come. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of these powerful chemical tools in research.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a foundational necessity. The strategic use of protecting groups is paramount to this process, and among the most significant is the tert-butyloxycarbonyl (Boc) group. This in-depth technical guide explores the critical role of the Boc protecting group in peptide synthesis, detailing its mechanism, applications, and the experimental protocols that have made it a cornerstone of the field.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection is crucial as it prevents the highly reactive amino group from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the correct amino acid sequence in the final peptide.[1][2] The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1]

A key feature of the Boc group is its stability under neutral or basic conditions and its lability in acidic environments.[] This characteristic allows for its selective removal without disturbing other protecting groups that may be present on the amino acid side chains, a foundational principle of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS).[1]

The deprotection of the Boc group is achieved through treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This process generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free amine of the peptide and carbon dioxide.[1][5] The resulting positively charged amino group is then neutralized to allow for the subsequent coupling reaction.[4]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine, scavengers are often added to the deprotection solution.[5][6]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the development of SPPS, a technique pioneered by Bruce Merrifield.[1] The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, such as benzyl (B1604629) (Bzl) ethers and esters, for the permanent protection of amino acid side chains.[4]

The general workflow of a Boc-SPPS cycle is as follows:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically a solution of 25-50% TFA in dichloromethane (B109758) (DCM).[1]

  • Neutralization: The resulting ammonium (B1175870) salt at the N-terminus is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate a free amine.[1]

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and then added to the resin, forming a new peptide bond.[1]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[1]

This cycle is repeated until the desired peptide sequence is assembled. In the final step, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[4]

Advantages and Disadvantages of the Boc Protecting Group

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent years, the Boc strategy offers distinct advantages in certain applications.

Advantages:

  • Reduced Aggregation: The protonation of the N-terminus during the acidic deprotection step can help to reduce peptide aggregation during synthesis, which is particularly beneficial for hydrophobic or "difficult" sequences.[4][7]

  • Compatibility with Base-Sensitive Moieties: The acidic conditions used for Boc deprotection make it the preferred method for synthesizing peptides containing base-sensitive functionalities, such as depsipeptides or thioesters.[4]

Disadvantages:

  • Harsh Final Cleavage: The use of hazardous and highly corrosive anhydrous HF for the final cleavage from the resin is a significant drawback, requiring specialized equipment.[2][8]

  • Repetitive Acid Exposure: The repeated exposure to acid during the deprotection steps can lead to the gradual degradation of the peptide chain and the premature cleavage of the peptide from the resin, especially in the synthesis of long peptides.[9]

  • Byproduct Formation: The tert-butyl cation generated during deprotection can lead to undesired side reactions if not effectively scavenged.[6]

Quantitative Data in Boc-SPPS

The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

ParameterConditionResultReference
Deprotection Reagent 55% TFA in DCMAverage peptide purity: 9% higher than with 100% TFA[1]
100% TFAIncreased formation of omission analogs due to insufficient resin swelling[1]
Synthesis Yield Angiotensin III (8 amino acids)90%[1]
Leu-Enkephalin (5 amino acids) in aqueous media89%[1]
Side Reaction Transesterification of Boc-Glu(OBzl)Increased GHRPLDKKREE yield by 1/3 upon elimination[1]
Coupling ReagentDescriptionAdvantagesDisadvantages
DCC/HOBt Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleEffective and widely used in early Boc-SPPSFormation of insoluble dicyclohexylurea (DCU) byproduct.[1]
HBTU/HOBt O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate / 1-HydroxybenzotriazoleHigh coupling efficiency and low racemization rates
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, especially for hindered amino acids

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto the α-amino group of an amino acid.

Materials:

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water, followed by the addition of 1 M NaOH to achieve a pH of 9-10.

  • Add Boc anhydride to the solution and stir vigorously at room temperature for 2-4 hours, maintaining the pH with the addition of 1 M NaOH.

  • Once the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the Boc-protected amino acid with ethyl acetate.

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS.

Materials:

  • Boc-protected amino acid-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Boc-protected amino acid-resin in DCM for 30 minutes in a reaction vessel.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 30 minutes at room temperature to remove the Boc group.[2]

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and shake for 5-10 minutes.[2]

    • Repeat the neutralization step.

    • Drain the DIEA solution and wash the resin with DCM and then DMF.

  • Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin (B49086) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Mandatory Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid Amino Acid (R-NH2) Nucleophilic_Attack Nucleophilic Attack of Amino Group Amino_Acid->Nucleophilic_Attack Boc_Anhydride Boc Anhydride ((Boc)2O) Boc_Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Leaving_Group_Departure Departure of t-Butoxycarbonyl Group Intermediate->Leaving_Group_Departure Boc_Protected_AA Boc-Protected Amino Acid (R-NH-Boc) Leaving_Group_Departure->Boc_Protected_AA Byproducts t-Butanol + CO2 Leaving_Group_Departure->Byproducts

Caption: Mechanism of Boc protection of an amino acid.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_Protected_Peptide Boc-Protected Peptide Protonation Protonation of Carbonyl Oxygen Boc_Protected_Peptide->Protonation Acid Acid (e.g., TFA) Acid->Protonation Cleavage Cleavage of t-Butyl-Oxygen Bond Protonation->Cleavage Decarboxylation Decarboxylation of Carbamic Acid Cleavage->Decarboxylation t_Butyl_Cation t-Butyl Cation Cleavage->t_Butyl_Cation Deprotected_Peptide Deprotected Peptide (Ammonium Salt) Decarboxylation->Deprotected_Peptide CO2 Carbon Dioxide Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_SPPS_Workflow Start Start with Boc-AA-Resin Deprotection Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat_Cycle Repeat Cycle? Wash->Repeat_Cycle Repeat_Cycle->Deprotection Yes Final_Cleavage Final Cleavage (HF) and Side-Chain Deprotection Repeat_Cycle->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Caption: General workflow of a Boc-SPPS cycle.

References

In-Depth Technical Guide: Physicochemical Properties of Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Br)-OH. This compound is a crucial building block in peptide synthesis and drug discovery, valued for its role in creating modified peptides with enhanced biological activity or stability. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile reagent in medicinal chemistry.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueCitations
Molecular Formula C₁₄H₁₈BrNO₄[1][2][3]
Molecular Weight 344.20 g/mol [1][2]
Synonyms Boc-4-bromo-L-phenylalanine, Boc-L-Phe(4-Br)-OH[1][3]
CAS Number 62129-39-9[1][2][3][4]

Experimental Protocols

While this guide focuses on the intrinsic properties of the molecule, any experimental use, such as incorporation into a peptide sequence, would typically follow standard solid-phase peptide synthesis (SPPS) protocols. The tert-butoxycarbonyl (Boc) protecting group is acid-labile and is removed using an acid such as trifluoroacetic acid (TFA) to allow for the formation of a peptide bond with the next amino acid in the sequence.

Conceptual Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

A This compound B Molecular Formula C₁₄H₁₈BrNO₄ A->B is defined by C Molecular Weight 344.20 g/mol A->C corresponds to

Caption: Conceptual flow from chemical name to its molecular formula and weight.

References

Commercial Availability of Boc-Phe(4-Br)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) and its D-enantiomer, crucial building blocks for researchers in drug discovery and peptide chemistry. This document outlines key suppliers, typical purity levels, and available quantities, alongside a general protocol for its application in solid-phase peptide synthesis (SPPS).

Core Compound Details

Boc-L-Phe(4-Br)-OH

  • Synonyms: Boc-4-bromo-L-phenylalanine, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid

  • CAS Number: 62129-39-9[1]

  • Molecular Formula: C₁₄H₁₈BrNO₄

  • Molecular Weight: 344.20 g/mol [1]

Boc-D-Phe(4-Br)-OH

  • Synonyms: Boc-4-bromo-D-phenylalanine, (R)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid

  • CAS Number: 79561-82-3

  • Molecular Formula: C₁₄H₁₈BrNO₄

  • Molecular Weight: 344.20 g/mol

Commercial Availability

A survey of prominent chemical suppliers indicates that both the L- and D-enantiomers of this compound are readily available in research quantities, with options for bulk and custom synthesis. Purity levels are consistently high, typically exceeding 98%.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierEnantiomerPurityAvailable Quantities
Sigma-Aldrich L-form≥98.0%[1]Inquire for details
Chem-Impex L-form≥99% (HPLC)Inquire for details
D-form≥99% (HPLC)1g, 5g, 25g, 100g, 250g
Thermo Scientific L-form98%1g, 5g[2][3]
Aapptec D-formInquire for detailsInquire for details
MedChemExpress L-formInquire for details10g and other sizes

Note: Pricing information is often subject to change and may require account registration on the supplier's website. Please consult the respective supplier for current pricing.

Experimental Protocols: Application in Peptide Synthesis

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the key steps for incorporating a Boc-protected amino acid, such as this compound, onto a solid support resin.

1. Resin Preparation and Swelling:

  • Select a suitable resin (e.g., Merrifield, PAM, or BHA resin) based on the desired C-terminal functionality (acid or amide).
  • Swell the resin in an appropriate solvent, typically dichloromethane (B109758) (DCM), for 20-30 minutes.

2. First Amino Acid Coupling (if this compound is not the first residue):

  • Attach the C-terminal amino acid to the resin according to standard procedures for the chosen resin type.

3. Boc Deprotection:

  • Treat the resin-bound amino acid with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.
  • Wash the resin thoroughly with DCM and then with a neutralization buffer (e.g., 5-10% N,N-diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting trifluoroacetate (B77799) salt.
  • Perform further washes with DCM to remove excess base.

4. Coupling of this compound:

  • Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent (e.g., DMF or NMP).
  • Coupling: Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

5. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or DIPEA.

6. Chain Elongation:

  • Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The exact composition of the cleavage cocktail will depend on the amino acid composition of the peptide.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final peptide by mass spectrometry and other analytical techniques to confirm its identity and purity.

Visualizing the Workflow

Diagram 1: Commercial Availability and Procurement Workflow

G cluster_0 Supplier Identification cluster_1 Product Evaluation cluster_2 Procurement Identify Potential Suppliers Identify Potential Suppliers Request Quotations Request Quotations Identify Potential Suppliers->Request Quotations Gather Info Evaluate Supplier Credentials Evaluate Supplier Credentials Request Quotations->Evaluate Supplier Credentials Assess Reliability Review Technical Data (Purity, CoA) Review Technical Data (Purity, CoA) Evaluate Supplier Credentials->Review Technical Data (Purity, CoA) Technical Screen Compare Pricing and Availability Compare Pricing and Availability Review Technical Data (Purity, CoA)->Compare Pricing and Availability Commercial Screen Select Supplier Select Supplier Compare Pricing and Availability->Select Supplier Decision Place Purchase Order Place Purchase Order Select Supplier->Place Purchase Order Initiate Purchase Receive and Verify Shipment Receive and Verify Shipment Place Purchase Order->Receive and Verify Shipment Logistics Store Compound Appropriately Store Compound Appropriately Receive and Verify Shipment->Store Compound Appropriately Quality Control G start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization wash Wash (DCM/DMF) neutralization->wash Remove excess base coupling Amino Acid Coupling (Boc-AA-OH, DCC/HOBt) wash_after Wash (DCM/DMF) coupling->wash_after Remove excess reagents wash->coupling end Repeat or Cleave end->deprotection Next Amino Acid wash_after->end

References

The Multifaceted Role of 4-Bromo-Phenylalanine in Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides has emerged as a powerful strategy in chemical biology and drug discovery. Among these, 4-bromo-phenylalanine (4-Br-Phe), a halogenated analog of phenylalanine, offers a unique combination of biophysical and chemical properties. This technical guide provides an in-depth exploration of the functions of 4-Br-Phe in peptides, detailing its role as a versatile building block for enhancing therapeutic potential and as a sophisticated tool for structural and functional studies. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction: The Significance of 4-Bromo-Phenylalanine

4-Bromo-phenylalanine is a synthetic amino acid that structurally mirrors L-phenylalanine, with the key difference of a bromine atom at the para position of the phenyl ring.[1] This seemingly subtle modification imparts significant and advantageous characteristics to peptides into which it is incorporated. The bromine atom introduces unique electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of a peptide.[2] Its utility spans from enhancing binding affinity and metabolic stability in therapeutic peptides to serving as an invaluable probe in biophysical studies.[2][3] This guide will systematically unpack the diverse functions of 4-Br-Phe, providing researchers with the foundational knowledge and practical methodologies to leverage its potential.

Enhancing Therapeutic Peptides: A Medicinal Chemistry Perspective

The incorporation of 4-Br-Phe into peptide sequences is a strategic approach in medicinal chemistry to improve the drug-like properties of peptide-based therapeutics.[2][4] The bromine atom, being electron-withdrawing and possessing a larger van der Waals radius than hydrogen, can influence peptide conformation and interaction with biological targets.[2]

Modulation of Binding Affinity and Specificity

The substitution of phenylalanine with 4-Br-Phe can lead to enhanced binding affinity for target receptors or enzymes. The bromine atom can participate in favorable interactions, such as halogen bonding, with the target protein, thereby increasing the potency of the peptide.[3] Furthermore, the altered electronic nature of the aromatic ring can fine-tune π-π and cation-π interactions, critical for molecular recognition.

A study on meditope peptides, which bind to a cavity in the Fab domain of the antibody cetuximab, demonstrated the impact of substituting phenylalanine with 4-bromo-phenylalanine at position 3 [F3(4-BrF)]. The quantitative data from this study is summarized in the table below.

Peptide VariantSequenceK d (μM)Half-life (s)
Wild-type (cyclic)cQFD0.211.6
4-Br-Phe mutant GQ(4-Br-F)DLSTRRLKG 9.5 < 1.4
Table 1: Binding affinity (Kd) and half-life of a meditope peptide and its 4-bromo-phenylalanine variant for the cetuximab Fab. Data sourced from Donaldson et al., 2013.[3]

In this specific case, the substitution of Phe with 4-Br-Phe resulted in a decrease in binding affinity and a significantly shorter half-life of the complex. This highlights that the effects of 4-Br-Phe incorporation are context-dependent and require empirical validation for each peptide-protein interaction.

Improving Metabolic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[5][6] The introduction of unnatural amino acids like 4-Br-Phe can confer resistance to enzymatic cleavage. The bulky bromine atom can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's in vivo half-life.[2][7] While specific quantitative data on the enhanced proteolytic stability of 4-Br-Phe containing peptides is sparse in publicly available literature, the general principle of increased stability with unnatural amino acids is well-established.[5][6][8]

A Versatile Probe for Structural and Functional Analysis

Beyond its therapeutic applications, 4-Br-Phe serves as a powerful biophysical probe for elucidating peptide structure and function.

X-ray Crystallography: A Heavy Atom for Phasing

One of the most significant applications of 4-Br-Phe is in X-ray crystallography. The bromine atom acts as a "heavy atom," which is crucial for solving the phase problem in crystal structure determination.[4] The significant anomalous scattering signal from bromine, especially at synchrotron radiation sources, facilitates experimental phasing using techniques like Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD).[4] This allows for the de novo determination of peptide and protein crystal structures.

experimental_workflow_crystallography Peptide_Synthesis Peptide Synthesis with 4-Br-Phe Purification Peptide Purification (HPLC) Peptide_Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Phasing SAD/MAD Phasing Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Structure High-Resolution 3D Structure Model_Building->Structure

Workflow for peptide structure determination using 4-Br-Phe.
Photo-Crosslinking: Mapping Molecular Interactions

4-Br-Phe can be synthetically modified to create photoreactive amino acids. For instance, it can serve as a precursor for the synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), a clickable and photoreactive amino acid.[1] Upon UV irradiation, these probes form covalent bonds with interacting molecules in close proximity, allowing for the identification of binding partners and the mapping of interaction interfaces.[1][9][10]

photo_crosslinking_workflow Peptide_Probe Synthesis of Peptide with Photoreactive 4-Br-Phe analog Incubation Incubation with Target Protein Peptide_Probe->Incubation UV_Irradiation UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation Crosslinking Covalent Crosslink Formation UV_Irradiation->Crosslinking Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Crosslinking->Analysis Interaction_Site Identification of Interaction Site Analysis->Interaction_Site

General workflow for photo-crosslinking experiments.
NMR Spectroscopy: A Probe for Structural Dynamics

While not as common as isotopic labeling, the bromine atom in 4-Br-Phe can serve as a useful probe in Nuclear Magnetic Resonance (NMR) spectroscopy. The large size and anisotropic magnetic properties of bromine can induce observable changes in the chemical shifts of nearby protons, providing distance restraints for structural calculations. Furthermore, the distinct chemical shift of the brominated phenyl ring can be a useful reporter for monitoring conformational changes or binding events.[11][12][13]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 4-Br-Phe-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-4-bromophenylalanine using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-4-bromophenylalanine

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-L-4-bromophenylalanine, in the desired sequence.[14][15][16][17]

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

X-ray Crystallography of a 4-Br-Phe-Containing Peptide

This protocol provides a general workflow for the crystallization and structure determination of a peptide containing 4-Br-Phe.

Procedure:

  • Peptide Preparation: Synthesize and purify the 4-Br-Phe-containing peptide to >95% purity. Lyophilize the peptide.

  • Crystallization Screening:

    • Dissolve the peptide in a suitable buffer at a high concentration (e.g., 10-20 mg/mL).

    • Use commercial or in-house crystallization screens to perform high-throughput screening using vapor diffusion (sitting or hanging drop) methods.[18][19]

    • Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and additives.

    • Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.

  • X-ray Data Collection:

    • Collect diffraction data at a synchrotron beamline. For SAD/MAD phasing with bromine, select an appropriate X-ray wavelength near the bromine K-edge (~0.92 Å).[4][20][21]

    • Collect a complete, high-resolution dataset.

  • Structure Determination:

    • Process the diffraction data to obtain reflection intensities.

    • Use software for anomalous phasing to locate the bromine atoms and calculate initial electron density maps.

    • Build the peptide model into the electron density map and refine the structure.[4]

Conclusion

4-Bromo-phenylalanine is a powerful and versatile tool in the arsenal (B13267) of peptide scientists. Its incorporation into peptides can significantly impact their therapeutic properties by modulating binding affinity and enhancing metabolic stability. Moreover, its utility as a heavy atom in X-ray crystallography and as a precursor for photoreactive probes makes it an indispensable tool for fundamental research into peptide structure and function. A thorough understanding of its properties and the experimental methodologies for its use, as outlined in this guide, will enable researchers to fully exploit the potential of this unique non-canonical amino acid in their scientific endeavors.

References

Probing the Proteome: A Technical Guide to Exploratory Studies Using Halogenated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of proteins is a cornerstone of modern biochemical research and drug discovery. Among the arsenal (B13267) of tools available for protein engineering, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to introduce novel chemical and physical properties. Halogenated phenylalanine derivatives, in particular, have emerged as versatile probes and building blocks, enabling a wide range of applications from structural biology to the development of novel therapeutics.

This technical guide provides an in-depth overview of the core principles and methodologies for conducting exploratory studies utilizing halogenated phenylalanine. It is designed to be a comprehensive resource for researchers seeking to leverage this powerful tool in their own work. We will delve into the synthesis of these unique amino acids, their site-specific incorporation into proteins, and their application in various biophysical and cellular assays. The guide includes detailed experimental protocols, a compilation of quantitative data from various studies, and visualizations of key workflows and pathways to facilitate a deeper understanding of the concepts and techniques discussed.

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can be exploited in various biological contexts. These properties are summarized in the table below.

PropertyEffect of HalogenationApplication
Size Increases with the atomic number of the halogen (F < Cl < Br < I).Probing steric constraints within protein structures.
Hydrophobicity Generally increases with the size of the halogen.Modulating protein folding, stability, and protein-ligand interactions.[1]
Electronegativity Fluorine is the most electronegative element, leading to significant alterations in the electronic properties of the aromatic ring.19F-NMR spectroscopy for studying protein conformation and dynamics.[2]
Polarizability Increases down the group (F < Cl < Br < I).Enhancing protein-ligand interactions through halogen bonding.
Heavy Atom Effect Iodine, and to a lesser extent bromine, can be used for X-ray crystallography to aid in phase determination.[3]Facilitating protein structure determination.

Synthesis of Halogenated Phenylalanine

The availability of pure, enantiomerically correct halogenated phenylalanine is crucial for its successful application. While some derivatives are commercially available, custom synthesis is often required. Below is a general overview of a synthetic route for p-iodophenylalanine.

Experimental Protocol: Synthesis of (S)-2-amino-3-(4-iodophenyl)propanoic acid

This protocol is adapted from a method involving the radioiodination of a tin precursor.[4]

Materials:

  • (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate (tin precursor)

  • Iodine-125 (or non-radioactive iodine for stable isotope labeling)

  • Methanol (B129727)

  • Acetic acid

  • 30% (w/v) Hydrogen peroxide

  • Argon gas

  • Trifluoroacetic acid (TFA) or other deprotection agent

Procedure:

  • Radioiodination:

    • To a solution of the tin precursor (50 µg) in methanol (10 µl) in a microcentrifuge tube, add Iodine-125 (2 µl, 0.5–1.5 mCi).

    • Add 10 µl of a 3:1 (v/v) mixture of acetic acid and 30% (w/v) hydrogen peroxide.

    • Sonicate the mixture for 15 seconds.

    • Purge the vial with a stream of argon gas to evaporate the solvent.

    • Co-evaporate any remaining solvent by adding and evaporating anhydrous methanol (3 x 10 µl) under an argon stream.

  • Deprotection:

    • To the dried, iodinated intermediate, add a deprotection reagent such as trifluoroacetic acid.

    • Incubate at room temperature for the time required for complete removal of the Boc protecting groups.

    • Evaporate the deprotection reagent under a stream of argon.

  • Purification:

    • The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Incorporation of Halogenated Phenylalanine into Proteins

The genetic code expansion technology allows for the site-specific incorporation of unnatural amino acids, including halogenated phenylalanines, into proteins in response to a unique codon, typically the amber stop codon (UAG). This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Experimental Workflow: Site-Specific Incorporation

Site_Specific_Incorporation cluster_preparation Preparation cluster_transformation Transformation & Expression cluster_incorporation Incorporation & Purification Plasmid Expression Plasmid (Gene of Interest with UAG codon) Transformation Transformation Plasmid->Transformation Orthogonal_System Orthogonal Synthetase/tRNA Pair (Plasmid-encoded) Orthogonal_System->Transformation UAA Halogenated Phenylalanine Culture Cell Culture & Induction UAA->Culture Host_Cell E. coli Host Cell Host_Cell->Culture Transformation->Host_Cell Translation Protein Translation Culture->Translation Purification Protein Purification Translation->Purification Characterization Characterization (e.g., MS) Purification->Characterization

Caption: Workflow for site-specific incorporation of halogenated phenylalanine.

Experimental Protocol: Protein Expression with Fluorophenylalanine for NMR Studies

This protocol is a general guideline for labeling proteins with fluorinated aromatic amino acids in E. coli.[2]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 medium).

  • Glyphosate (B1671968).

  • Fluorinated phenylalanine (e.g., 3-fluoro-L-phenylalanine).

  • L-phenylalanine and L-tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Cell Growth:

    • Inoculate a starter culture of the E. coli strain in LB medium and grow overnight at 37°C.

    • Inoculate 1 L of minimal media with the overnight culture to an initial OD600 of ~0.05.

    • Grow the cells at 37°C with shaking until the OD600 reaches 0.6.

  • Inhibition and Induction:

    • When the OD600 reaches 0.6, lower the shaker temperature to 18°C and continue shaking for 1 hour.

    • Add glyphosate to a final concentration of 1 g/L.

    • Add the desired fluorinated phenylalanine (e.g., 50 mg/L 3-F-L-phenylalanine), L-phenylalanine (50 mg/L), and L-tryptophan (50 mg/L).

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting:

    • Incubate the culture at 18°C for 18-20 hours with shaking.

    • Harvest the cells by centrifugation at 4,000 rpm at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Applications in Exploratory Studies

Halogenated phenylalanines have a broad range of applications in protein science and drug discovery.

Structural Biology using 19F-NMR Spectroscopy

The fluorine nucleus (19F) is an excellent NMR probe due to its 100% natural abundance, spin-1/2 nucleus, and high sensitivity. The chemical shift of 19F is highly sensitive to its local environment, making it a powerful tool to study protein conformation, dynamics, and ligand binding.[2]

This is a basic protocol for acquiring a 1D 19F-NMR spectrum of a fluorinated protein.[5]

Sample Preparation:

  • Concentrate the 19F-labeled protein to 40–50 µM in a suitable NMR buffer.

  • To 473 µl of the protein solution, add 25 µl of D2O and 2 µl of 0.1% (v/vol) trifluoroacetic acid (TFA) as an internal reference.

  • Transfer the solution to a 5-mm NMR tube.

Data Acquisition:

  • Set the spectrometer to the 19F channel.

  • Acquire a short experiment focusing on the TFA reference peak to calibrate the chemical shift. Set the TFA peak to -76.5 ppm.

  • Set up the main experiment to acquire the protein spectrum. A spectral width of 10–20 ppm is typically sufficient. The offset will depend on the specific fluorinated amino acid used (e.g., ~ -117 ppm for 4-fluorophenylalanine).

  • The number of scans will depend on the protein concentration and the spectrometer's sensitivity. On a 500-MHz NMR with a cryoprobe, 400 scans may be sufficient.

Data Processing:

  • Apply the chemical shift correction factor from the TFA reference spectrum to the protein spectrum.

  • Process the data with appropriate window functions and Fourier transformation.

Probing Protein-Ligand Interactions

Halogenated phenylalanines can be used to study protein-ligand interactions. Changes in the 19F-NMR spectrum upon ligand binding can provide information on binding affinity (Kd) and conformational changes.

Protein-Ligand SystemHalogenated PhenylalanineMethodKd / IC50Reference
Carboxypeptidase A - p-Fluoro-D-phenylalaninep-Fluoro-D-phenylalanineInhibition Assay-[6]
MCF-7 cells - 125I-Iodo-L-phenylalanine4-Iodo-L-phenylalanineCompetitive InhibitionIC50 = 1.0 mM[4]
Modulating Peptide and Protein Properties

Halogenation can significantly impact the properties of peptides and proteins, such as their tendency to aggregate.

This protocol is used to monitor the formation of amyloid fibrils.[7]

Materials:

  • Peptide containing halogenated phenylalanine.

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

  • Assay buffer (e.g., 25 mM Tris buffer, pH 7.4).

  • 96-well black, clear-bottom microplate.

  • Plate reader with fluorescence capabilities (excitation ~450 nm, emission ~485 nm).

Procedure:

  • Prepare a reaction mixture containing the peptide at the desired concentration (e.g., 50 µM) and ThT (e.g., 20 µM) in the assay buffer.

  • Pipette 100 µL of the reaction mixture into each well of the 96-well plate.

  • Incubate the plate at 37°C. Aggregation can be induced by shaking.

  • Measure the ThT fluorescence intensity at regular time intervals. An increase in fluorescence indicates fibril formation.

Drug Discovery and Development

Halogenated phenylalanines are valuable tools in drug discovery. They can be incorporated into peptides to enhance their therapeutic properties or used to develop small molecule inhibitors.[8][]

Drug_Discovery_Workflow Start Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Start->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Incorp Incorporate Halogenated Phe Lead_Opt->Incorp Improve Potency, Selectivity, PK SAR Structure-Activity Relationship (SAR) Studies Incorp->SAR SAR->Lead_Opt ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Preclinical Preclinical Development ADME_Tox->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow using halogenated phenylalanine.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

  • Cells of interest.

  • 96-well plate.

  • Peptide or compound containing halogenated phenylalanine.

  • MTT solution (e.g., 5 mg/mL in PBS).

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test peptide/compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate at 37°C for 3 hours.

  • Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570 nm.

Conclusion

Exploratory studies using halogenated phenylalanine offer a powerful and versatile approach to address a wide range of biological questions. From elucidating protein structure and function to developing novel therapeutic agents, the unique properties of these unnatural amino acids provide researchers with a valuable toolkit. This guide has provided a comprehensive overview of the key methodologies, from synthesis and incorporation to application in various assays. By leveraging these techniques, researchers can continue to push the boundaries of protein engineering and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Peptides Containing Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. It allows for the modulation of pharmacological properties, enhancement of stability, and introduction of unique functionalities. N-α-tert-butyloxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) is a key building block used in solid-phase peptide synthesis (SPPS) to introduce a brominated phenylalanine residue.[1] The bromine atom can serve as a heavy atom for X-ray crystallography, a handle for further chemical modification (e.g., cross-coupling reactions), or as a means to probe electrostatic interactions within a peptide-receptor complex.

This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Principle of Boc/Bzl Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy is a classic and robust method for SPPS.[2] The synthesis cycle is built upon the differential acid lability of the temporary N-α-Boc protecting group and the more permanent benzyl-based side-chain protecting groups.[3][4]

  • N-α-Protection: The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group.

  • Side-Chain Protection: Reactive amino acid side chains are protected by more acid-stable groups, typically benzyl (B1604629) (Bzl) derivatives. The 4-bromophenyl side chain of this compound does not require additional protection as it is stable to the conditions of Boc-SPPS.

  • Deprotection: The N-α-Boc group is selectively removed using a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[2][5]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

  • Cleavage: Once the desired peptide sequence is assembled, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Attachment

This protocol describes the attachment of the C-terminal amino acid to a Merrifield resin, a common support for Boc-SPPS.[5]

  • Resin Swelling: Swell 1.0 g of Merrifield resin (chloromethylpolystyrene, ~1.0 mmol/g substitution) in 15 mL of DCM for 1 hour in a reaction vessel. Drain the solvent.

  • Cesium Salt Formation: In a separate flask, dissolve 2.0 mmol of the C-terminal Boc-amino acid in 10 mL of methanol. Neutralize the solution with a 20% aqueous solution of cesium carbonate (Cs₂CO₃) until the pH is 7.0. Remove the solvent by rotary evaporation to obtain the Boc-amino acid cesium salt. Dry the salt under high vacuum for at least 4 hours.

  • Esterification: Dissolve the dried Boc-amino acid cesium salt in 10 mL of anhydrous dimethylformamide (DMF). Add this solution to the swelled resin.

  • Reaction: Gently agitate the mixture at 50°C for 24 hours.

  • Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1, v/v) (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The substitution level can be determined by quantitative analysis of the chloride displaced or by cleaving the Boc-amino acid and quantifying it.

Protocol 2: SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid, including this compound, to be added to the peptide chain. The general process involves deprotection of the N-terminal Boc group, neutralization, and coupling of the next amino acid.[3][4]

  • Swelling: Swell the peptide-resin in DCM (15 mL/g of resin) for 30 minutes. Drain the solvent.

  • Boc Deprotection (Pre-wash): Add a solution of 50% TFA in DCM (v/v) (10 mL/g of resin) and agitate for 5 minutes. Drain the solution.[5]

  • Boc Deprotection (Main): Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 20-25 minutes.[5] If tryptophan, methionine, or cysteine are present in the sequence, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution.[5]

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 15 mL) and then isopropanol (B130326) (IPA) (2 x 15 mL) to remove residual acid.[5]

  • Neutralization: Wash the resin with DCM (2 x 15 mL). Then, add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) (10 mL/g of resin) and agitate for 5 minutes. Repeat this step. Wash the resin thoroughly with DCM (5 x 15 mL).[4]

  • Coupling of this compound (or other amino acid):

    • In a separate vial, pre-activate a 3-fold molar excess of this compound (relative to the resin substitution) with a 3-fold excess of a coupling reagent like HBTU and a 6-fold excess of DIEA in a minimal amount of DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for reaction completion.[7] A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The peptide-resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Peptide Purification

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using the high-acidity TFMSA method. Caution: TFMSA and HF are extremely corrosive and toxic. Handle with extreme care in a certified fume hood using appropriate personal protective equipment.

  • N-terminal Boc Removal: Before cleavage, the final N-terminal Boc group must be removed.[6] Follow steps 1-4 of Protocol 2. Dry the peptide-resin thoroughly under high vacuum.

  • Cleavage Cocktail Preparation: In a specialized, acid-resistant vessel, prepare the cleavage cocktail. For a typical peptide, a mixture of TFMSA/TFA/thioanisole can be used. A common ratio is 1:10:1 (v/v/v).

  • Cleavage Reaction: Cool the cleavage cocktail to 0°C in an ice bath. Carefully add the dried peptide-resin to the cold cocktail (approx. 10 mL per 100 mg of resin).

  • Incubation: Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation: After the reaction, slowly pour the cleavage mixture into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Isolate the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual cleavage reagents and scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile (B52724) (ACN) containing 0.1% TFA.[8]

    • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8][9]

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the main product peak.

    • Confirm the identity and purity of the fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS
Component Purpose
Boc-Amino AcidsBuilding blocks with temporary N-α-protection
Merrifield or PAM ResinSolid support for peptide assembly[5]
Dichloromethane (DCM)Primary solvent for swelling, washing, and reactions
Dimethylformamide (DMF)Solvent for coupling reactions
Trifluoroacetic Acid (TFA)Reagent for Boc group deprotection[10]
Diisopropylethylamine (DIEA)Base for neutralization and coupling activation[4]
HBTU/HATU/PyBOPCoupling (activation) reagents
Dithioethane (DTE)Scavenger during deprotection[3]
TFMSA / Anhydrous HFFinal cleavage and side-chain deprotection[6]
Thioanisole / CresolScavengers during final cleavage
Diethyl EtherPeptide precipitation
Acetonitrile (ACN)Mobile phase for RP-HPLC purification[8]
Table 2: Typical Cleavage Cocktails for Boc-SPPS
Cocktail Name Composition (v/v)
Standard TFMSA TFMSA / TFA / Thioanisole (1:10:1)
Low-High HF Low: HF / DMS (1:3) for 2h @ 0°C; High: HF / p-cresol (B1678582) (9:1) for 1h @ 0°C[6]
TMSOTf Cleavage TFA / TMSOTf / p-cresol[7]
DMS: Dimethyl sulfide; TMSOTf: Trimethylsilyl trifluoromethanesulfonate
Table 3: Representative RP-HPLC Gradient for Purification
Time (min) % Mobile Phase B
05
55
5565
6095
6595
705
Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Flow rate and gradient may require optimization based on peptide sequence.[8]

Visualizations

SPPS_Workflow Boc-SPPS Experimental Workflow cluster_cycle Peptide Elongation Cycle (Repeat n-1 times) start Start: Resin swell_resin 1. Swell Resin (DCM) start->swell_resin attach_aa1 2. Attach First Boc-AA-Cesium Salt swell_resin->attach_aa1 wash_dry 3. Wash & Dry Peptide-Resin attach_aa1->wash_dry deprotect 4. Boc Deprotection (50% TFA/DCM) wash_dry->deprotect neutralize 5. Neutralize (DIEA/DCM) deprotect->neutralize Wash couple 6. Couple Next Boc-AA (e.g., this compound) neutralize->couple Wash kaiser Kaiser Test Complete? couple->kaiser wash 7. Wash (DMF, DCM) wash->deprotect Next Cycle final_deprotect 8. Final N-terminal Boc Deprotection wash->final_deprotect Final Cycle kaiser->couple No (Recouple) kaiser->wash Yes cleavage 9. Cleave from Resin (e.g., TFMSA, HF) final_deprotect->cleavage precipitate 10. Precipitate Peptide (Cold Ether) cleavage->precipitate purify 11. Purify (RP-HPLC) precipitate->purify end_node End: Pure Peptide purify->end_node

Caption: Boc-SPPS Experimental Workflow.

Boc_Strategy_Logic Logical Relationships in Boc/Bzl SPPS N_alpha N-α-Amine Boc_Group Boc Group (Temporary Protection) N_alpha->Boc_Group Protects Side_Chain Reactive Side Chain (e.g., Lys, Asp, Glu) Bzl_Group Benzyl-type Group (Semi-Permanent Protection) Side_Chain->Bzl_Group Protects TFA Moderate Acid (e.g., 50% TFA) Boc_Group->TFA Removed by HF Strong Acid (e.g., Anhydrous HF) Boc_Group->HF Removed by Bzl_Group->TFA Stable to Bzl_Group->HF Removed by

References

Application Notes and Protocols for the Incorporation of Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 4-Bromo-L-phenylalanine (Phe(4-Br)), a halogenated analog of phenylalanine, is of particular interest for its use as a spectroscopic probe, for its ability to form halogen bonds influencing peptide conformation and protein-ligand interactions, and as a precursor for further chemical modification. This document provides detailed application notes and protocols for the efficient incorporation of N-α-Boc-protected 4-Bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) in solid-phase peptide synthesis (SPPS).

The bulky 4-bromophenyl side chain introduces significant steric hindrance, and the electron-withdrawing nature of the bromine atom can influence the reactivity of the carboxyl group. These factors necessitate the careful selection of coupling reagents and optimized protocols to ensure high coupling efficiency and minimize side reactions, particularly racemization. This guide offers a comparative overview of common coupling reagents and detailed experimental procedures to facilitate the successful synthesis of peptides containing this valuable amino acid analog.

Comparison of Common Coupling Reagents for this compound Incorporation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and electronically modified amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS. The quantitative data are representative values based on typical outcomes for challenging couplings and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentCoupling Efficiency (Typical)Racemization RiskRecommended Use for this compound
DIC/HOBt Good (85-95%)Low to ModerateA cost-effective option for less demanding sequences. May require longer reaction times or double coupling.
HBTU Very Good (95-99%)LowA reliable and efficient choice for most couplings, offering a good balance of reactivity and cost.
HATU Excellent (>99%)Very LowHighly recommended for difficult couplings, including sterically hindered residues like this compound, due to its high reactivity and low racemization.
PyBOP Very Good (95-99%)LowA good alternative to HBTU, particularly effective for hindered amino acids. Avoids the formation of potentially carcinogenic byproducts associated with the older BOP reagent.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using various coupling reagents in manual solid-phase peptide synthesis. These protocols assume a starting resin loading of 0.5 mmol/g.

General Boc-SPPS Cycle

A single coupling cycle in Boc-SPPS involves several key steps, as illustrated in the workflow below.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol for DIC/HOBt Coupling

Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and cost-effective coupling method.[1] HOBt acts as an additive to suppress racemization and accelerate the coupling reaction.[1][2]

Materials:

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol for HBTU Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a highly efficient uronium salt-based coupling reagent that minimizes racemization and is suitable for most couplings, including those with sterically hindered amino acids.[2][3][4]

Materials:

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • DCM

  • IPA

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow steps 1-3 from the DIC/HOBt protocol (Resin Swelling, Boc Deprotection, and Neutralization).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and vortex for 1 minute to activate.

    • Immediately add the activated solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol for HATU Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is one of the most effective coupling reagents, especially for difficult or sterically hindered couplings, offering rapid reaction times and very low risk of racemization.[1][2]

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • DCM

  • IPA

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow steps 1-3 from the DIC/HOBt protocol (Resin Swelling, Boc Deprotection, and Neutralization).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 15-45 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol for PyBOP Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium (B103445) salt-based coupling reagent that is highly efficient and a safer alternative to the BOP reagent.[5] It is particularly useful for coupling sterically hindered amino acids.

Materials:

  • This compound (3 equivalents)

  • PyBOP (3 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • DCM

  • IPA

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow steps 1-3 from the DIC/HOBt protocol (Resin Swelling, Boc Deprotection, and Neutralization).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Logical Flow for Coupling Reagent Selection

The selection of an appropriate coupling reagent for this compound can be guided by several factors, including the complexity of the peptide and cost considerations.

Reagent_Selection Start Start: Incorporate this compound Is_Difficult Is the coupling sterically hindered or part of a difficult sequence? Start->Is_Difficult Use_HATU Use HATU for highest efficiency and minimal racemization Is_Difficult->Use_HATU Yes Consider_HBTU_PyBOP Consider HBTU or PyBOP for a balance of efficiency and cost Is_Difficult->Consider_HBTU_PyBOP No End End Use_HATU->End Consider_HBTU_PyBOP->Use_HATU Efficiency is paramount Use_DIC_HOBt Use DIC/HOBt for routine couplings (monitor closely and consider double coupling) Consider_HBTU_PyBOP->Use_DIC_HOBt Cost is a major factor Consider_HBTU_PyBOP->End Use_DIC_HOBt->End

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. For routine synthesis, DIC/HOBt can be a cost-effective choice, although it may require longer reaction times or double coupling. For more challenging sequences or to ensure the highest possible efficiency and purity, the use of more potent reagents such as HBTU, PyBOP, or particularly HATU is strongly recommended. By following the detailed protocols provided in these application notes, researchers can confidently synthesize peptides containing 4-bromo-phenylalanine for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Boc Deprotection of 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from 4-bromophenylalanine, a critical step in peptide synthesis and the development of novel therapeutics. The following sections detail the most common acidic deprotection methodologies, including reaction conditions, work-up procedures, and potential side reactions.

Introduction

The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. For unnatural amino acids like 4-bromophenylalanine, which is a valuable building block for introducing structural modifications into peptides, efficient and clean deprotection of the Boc group is crucial. The primary methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] The choice of reagent and conditions can impact the yield and purity of the final product.

The general mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine.[3][4]

Comparative Data of Deprotection Conditions

The selection of a deprotection method often depends on the substrate's sensitivity to different acidic conditions and the desired salt form of the product. Below is a summary of common conditions for the Boc deprotection of 4-bromophenylalanine and related compounds.

ReagentSolventTemperature (°C)TimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 2 hoursHighA common and effective method.[2][5]
4M Hydrogen Chloride (HCl)1,4-Dioxane (B91453)Room Temperature30 min - 16 hours~94-100%Provides the hydrochloride salt directly.[6][7][8]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • Boc-4-bromophenylalanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-4-bromophenylalanine (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add TFA. A common concentration is 25-50% TFA in DCM (v/v). For example, a 1:1 mixture of TFA and DCM can be used.[9]

  • Stir the reaction mixture at room temperature for 1 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To neutralize the crude product, dissolve the residue in water and adjust the pH to basic (pH ~8-9) with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 4-bromophenylalanine. The product can be further purified by crystallization or column chromatography if necessary.

Note on Product Isolation: If the TFA salt of the amine is desired, after concentrating the reaction mixture, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.[10]

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also widely used and is particularly useful when the hydrochloride salt of the amine is the desired product.

Materials:

  • Boc-4-bromophenylalanine

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration under inert atmosphere

Procedure:

  • Dissolve Boc-4-bromophenylalanine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like methanol (B129727) in a round-bottom flask.[6]

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to several hours.[7] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude hydrochloride salt.

  • The crude product can be washed or triturated with cold, anhydrous diethyl ether to remove non-polar impurities and to induce solidification.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the 4-bromophenylalanine hydrochloride salt. One study reported a 94% yield for the deprotection of a similar substrate using this method.[8]

Signaling Pathways, Experimental Workflows, and Logical Relationships

General Boc Deprotection Workflow

Boc_Deprotection_Workflow start Start: Boc-4-bromophenylalanine dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Reaction Work-up monitor->workup Upon Completion isolate Isolate Product workup->isolate end End: 4-bromophenylalanine (free base or salt) isolate->end

Caption: General experimental workflow for the Boc deprotection of 4-bromophenylalanine.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ H_plus H+ (from Acid) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid t_butyl_cation tert-Butyl Cation Protonated_Carbamate->t_butyl_cation Loss of Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene t_butyl_cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Mitigation

A potential complication during acidic Boc deprotection is the formation of the highly reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic residues in a peptide chain or react with the solvent. While the bromine atom on the phenyl ring of 4-bromophenylalanine is not typically susceptible to direct alkylation under these conditions, the presence of other sensitive functional groups in the molecule should be considered.

To minimize side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.[11] This is particularly important in solid-phase peptide synthesis where sensitive amino acid side chains may be present.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when handling strong acids and organic solvents.

References

Application Notes and Protocols for the Synthesis of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of peptides incorporating the non-canonical amino acid 4-bromophenylalanine (4-Br-Phe). The inclusion of 4-Br-Phe can enhance the therapeutic potential of peptides by improving their stability, binding affinity, and providing a handle for further chemical modifications.[1][2][3] This document outlines both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies, with a focus on the widely used Fmoc/tBu and Boc/Bzl strategies in SPPS.

Introduction to 4-Bromophenylalanine in Peptide Synthesis

4-Bromophenylalanine is a derivative of the natural amino acid phenylalanine, featuring a bromine atom at the para position of the phenyl ring.[1] This modification imparts unique properties to the amino acid and the resulting peptides:

  • Enhanced Biological Activity: The electronic and steric properties introduced by the bromine atom can significantly impact the biological activity and pharmacokinetic profiles of peptides.[1]

  • Increased Stability: The presence of the halogen can increase the peptide's resistance to enzymatic degradation.[4]

  • Chemical Handle for Further Modification: The bromine atom serves as a versatile handle for post-synthetic modifications, such as Suzuki or Sonogashira couplings, enabling the creation of complex peptidomimetics and labeled peptides.[1]

  • Structural Probe: The heavy bromine atom can be useful in X-ray crystallography studies to aid in phase determination.

Both Fmoc-L-4-bromophenylalanine and Boc-L-4-bromophenylalanine are commercially available and are the standard building blocks for incorporating this amino acid into a peptide sequence.[1][5]

Synthesis Strategies

The two primary methods for synthesizing peptides are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis, where the peptide is assembled step-by-step while anchored to an insoluble resin support.[6] This allows for easy removal of excess reagents and by-products by simple filtration and washing.[6] The two main orthogonal protection strategies in SPPS are Fmoc/tBu and Boc/Bzl.[6][7]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection N-α-Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Final Lyophilized Peptide Characterization->Final

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of peptides in a homogeneous solution.[8] While generally more time-consuming due to the need for purification after each step, it is highly scalable and can be cost-effective for large-scale production.[8]

Workflow for Liquid-Phase Peptide Synthesis (LPPS)

LPPS_Workflow Start N-protected Amino Acid + C-protected Amino Acid Coupling Coupling Reaction Start->Coupling Purification1 Purification Coupling->Purification1 Deprotection Selective Deprotection Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Repeat Add next Amino Acid? Purification2->Repeat Repeat->Coupling Yes Final_Deprotection Final Deprotection Repeat->Final_Deprotection No Final_Purification Final Purification Final_Deprotection->Final_Purification Final_Peptide Lyophilized Peptide Final_Purification->Final_Peptide

Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols detail the steps for synthesizing a peptide containing 4-bromophenylalanine using the Fmoc/tBu strategy, which is generally preferred due to its milder deprotection conditions.[9][10]

Materials and Reagents
  • Resin: Rink Amide resin is suitable for synthesizing C-terminally amidated peptides.[11] For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin can be used.[12]

  • Fmoc-protected Amino Acids: Including Fmoc-L-4-bromophenylalanine and other required amino acids.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), N-methyl-2-pyrrolidone (NMP).[11]

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[11]

  • Base: N,N-Diisopropylethylamine (DIPEA).[11]

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[9]

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Purification Solvents: Acetonitrile (B52724) (ACN) and water with 0.1% TFA.[4][5]

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a peptide synthesis vessel.[11][12]

  • Add DMF or NMP to the resin (approximately 10 mL per gram of resin).[11]

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[12]

  • After swelling, drain the solvent.[12]

Protocol 2: N-α-Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[6]

  • Agitate the mixture for an initial 2-3 minutes, then drain the solution.[6]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[6]

Protocol 3: Amino Acid Coupling

This protocol describes a typical coupling reaction using HBTU as the activating agent.[6]

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-4-Br-Phe-OH) and 3-5 equivalents of HBTU in DMF.

  • Add 6-10 equivalents of DIPEA to the amino acid/HBTU solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.[13]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[6]

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Protocol 5: Purification by RP-HPLC

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[4][14]

  • Sample Preparation: Dissolve the dried crude peptide in a minimal volume of Mobile Phase A (0.1% TFA in water).[5] If solubility is an issue, a small amount of acetonitrile can be added.[5]

  • System Equilibration: Equilibrate the HPLC system with a C18 column using the initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B, where B is 0.1% TFA in acetonitrile).[5]

  • Analytical Run: Inject a small amount of the dissolved peptide to determine the retention time of the target peptide using a standard gradient (e.g., 5-95% B over 30 minutes).[5]

  • Preparative Run: Based on the analytical run, design a preparative gradient that is shallower around the retention time of the target peptide to maximize resolution.[5]

  • Fraction Collection: Inject the bulk of the crude peptide solution and collect fractions corresponding to the target peptide peak.[5]

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify those containing the pure peptide.[5] Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.[5]

Protocol 6: Characterization by Mass Spectrometry

Mass spectrometry (MS) is an essential tool for confirming the identity and purity of the synthesized peptide.[3][8][15][16][17]

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing 4-bromophenylalanine to confirm its identity. The isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) should be visible in the mass spectrum.

Quantitative Data

The efficiency of peptide synthesis can vary depending on the sequence, coupling reagents, and reaction conditions. The following tables provide a summary of expected outcomes.

Table 1: Comparison of SPPS Coupling Reagents for 4-Bromophenylalanine Incorporation

Coupling ReagentActivation TimeCoupling TimeTypical Coupling EfficiencyCrude Purity (Typical)Reference
HBTU/DIPEA1-2 min1-2 hours>99%>70%[6]
HATU/DIPEA1-2 min30-60 min>99%>75%[6]
DIC/HOBt5-10 min2-4 hours>98%>65%[1]

Table 2: Typical Yield and Purity Data for a Model Peptide Containing 4-Bromophenylalanine

Synthesis StrategyCrude YieldPurity after RP-HPLCOverall YieldReference
Fmoc/tBu SPPSSequence-dependent>95%15-40%[18]
Boc/Bzl SPPSSequence-dependent>95%10-30%[7]

Note: Yields are highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.

Applications in Drug Development and Research

Peptides containing 4-bromophenylalanine are valuable tools in various research and development areas:

  • Drug Discovery: The unique properties of 4-Br-Phe can be exploited to design novel peptide-based therapeutics with enhanced efficacy and stability.[1][4][5]

  • Structure-Activity Relationship (SAR) Studies: Incorporating 4-Br-Phe allows for the systematic investigation of how modifications to the phenyl ring of phenylalanine affect peptide function.[5]

  • Biochemical Research: These peptides serve as probes for studying protein-protein interactions and enzyme mechanisms.[2]

  • Material Science: Used in the development of advanced biomaterials and polymers with unique properties.[2]

Signaling Pathway Example: A 4-Br-Phe containing peptide as a kinase inhibitor

Kinase_Inhibition cluster_0 Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor 4-Br-Phe Peptide Inhibitor Inhibitor->Kinase Blocks

Caption: Inhibition of a kinase signaling pathway by a 4-Br-Phe peptide.

References

Application Notes and Protocols for the HBTU/DIPEA Coupling of Boc-Phe(4-Br)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel biological activity, and tailored pharmacokinetic profiles. Boc-Phe(4-Br)-OH, a Boc-protected L-phenylalanine derivative featuring a bromine atom at the para position of the phenyl ring, is a valuable building block for introducing structural diversity. The bromine atom can serve as a synthetic handle for further modifications, such as cross-coupling reactions, or can be utilized to probe protein-ligand interactions.

This document provides detailed application notes and protocols for the efficient coupling of this compound using the HBTU/DIPEA reagent system, a widely adopted and highly effective method for amide bond formation in both solid-phase and solution-phase peptide synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the free amine of the growing peptide chain. DIPEA (N,N-Diisopropylethylamine), a sterically hindered, non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the reaction mixture. This combination ensures high coupling efficiency and minimizes racemization.

Chemical Principles and Mechanism

The HBTU/DIPEA-mediated coupling reaction proceeds through the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate. The reaction mechanism can be summarized in the following steps:

  • Deprotonation: DIPEA deprotonates the carboxylic acid of this compound to form the corresponding carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon atom of HBTU, leading to the formation of an unstable intermediate and the release of the HOBt anion.

  • Active Ester Formation: The HOBt anion then attacks the activated carboxylic acid, forming the HOBt active ester of this compound and releasing tetramethylurea as a byproduct.

  • Coupling: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and releasing HOBt.

This process is highly efficient, with coupling reactions often reaching completion within minutes to an hour at room temperature.[1]

Data Presentation: Typical Reaction Parameters and Expected Outcomes

ParameterTypical Value/RangeNotes
This compound Equivalents 2.0 - 5.0Relative to the resin loading. A higher excess may be beneficial for difficult couplings.
HBTU Equivalents 1.9 - 4.9Typically used in slight deficiency relative to the amino acid.
DIPEA Equivalents 4.0 - 10.0Sufficient excess is crucial for deprotonation and neutralization.
Solvent DMF, NMPPeptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents.
Reaction Time 10 - 60 minutesCan be monitored using a qualitative test such as the Kaiser test. Difficult couplings may require longer reaction times or double coupling.
Temperature Room Temperature (20-25 °C)Elevated temperatures are generally not required and may increase the risk of side reactions.
Expected Yield per Step >99%HBTU is known for driving reactions to completion, resulting in high stepwise yields.
Expected Purity HighThe efficiency of the HBTU/DIPEA system minimizes the formation of deletion sequences and other impurities.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HBTU/DIPEA in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol describes a standard cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HBTU

  • DIPEA

  • Peptide synthesis grade DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Resin with N-terminal deprotected peptide

  • Shaker vessel

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc protecting group.

    • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF for 5-10 minutes. Wash the resin with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the solution and allow for a brief pre-activation period (1-2 minutes).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result indicates the absence of free primary amines and a successful coupling. If the test is positive, the coupling step can be repeated (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride salt

  • HBTU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir the mixture for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add HBTU (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Workflow resin Resin-bound Peptide (Free Amine) deprotection Boc Deprotection (TFA in DCM) resin->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash2 Wash (DMF) neutralization->wash2 coupling Coupling: This compound HBTU, DIPEA in DMF monitoring Monitoring (Kaiser Test) coupling->monitoring wash1->neutralization wash2->coupling monitoring->wash2 Positive next_cycle Next Coupling Cycle or Final Cleavage monitoring->next_cycle Negative

Caption: Experimental workflow for the incorporation of this compound in SPPS.

reaction_mechanism cluster_mechanism HBTU/DIPEA Coupling Mechanism amino_acid This compound carboxylate Carboxylate Anion amino_acid->carboxylate + DIPEA dipea1 DIPEA active_ester HOBt Active Ester carboxylate->active_ester + HBTU hbtu HBTU tetramethylurea Tetramethylurea hbtu->tetramethylurea dipeptide Coupled Peptide (Boc-Phe(4-Br)-NH-R') active_ester->dipeptide + R'-NH2 hobt HOBt active_ester->hobt peptide_amine R'-NH2 (Peptide Chain)

Caption: Simplified mechanism of HBTU/DIPEA mediated amide bond formation.

References

Application Notes and Protocols: EDC/HOBt Mediated Coupling of Boc-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The use of unnatural amino acids, such as Boc-4-bromophenylalanine, offers a powerful tool for introducing unique structural and functional motifs into peptides and other bioactive molecules.[1][2][3] The bromine atom on the phenyl ring serves as a versatile handle for post-synthetic modifications, such as cross-coupling reactions, enabling the creation of complex molecular architectures.[1]

This document provides a detailed protocol for the efficient coupling of N-α-Boc-4-bromophenylalanine with a primary or secondary amine using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) reagent system. EDC is a water-soluble carbodiimide (B86325) that activates the carboxylic acid, while HOBt is an additive that minimizes racemization and improves coupling efficiency.[4][5][6] The resulting water-soluble urea (B33335) byproduct from EDC simplifies purification through aqueous work-up.[4][5]

Reaction Mechanism

The EDC/HOBt mediated coupling proceeds through a multi-step mechanism. Initially, the carbodiimide (EDC) reacts with the carboxylic acid of Boc-4-bromophenylalanine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt then rapidly reacts with the O-acylisourea to generate an HOBt-ester. This active ester is more stable than the O-acylisourea and less prone to racemization. Finally, the amine nucleophile attacks the HOBt-ester to form the desired amide bond and regenerate HOBt, which can participate in another catalytic cycle.[4][7][8]

EDC_HOBt_Mechanism cluster_activation Activation cluster_esterification Active Ester Formation cluster_coupling Coupling BocPhe Boc-4-bromophenylalanine (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate BocPhe->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_ester->HOBt_regen Amine Amine (R-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of Boc-4-bromophenylalanine to an amine. The specific quantities should be adjusted based on the molecular weight of the amine used.

Materials and Reagents:

  • N-α-Boc-4-bromophenylalanine

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add Boc-4-bromophenylalanine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Addition of Amine and HOBt: Add the amine (1.0-1.2 eq) and HOBt (1.2 eq) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The use of a base is crucial, especially when using the hydrochloride salt of the amine.

  • Addition of EDC: Slowly add EDC·HCl (1.2 eq) to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This aqueous work-up is effective for removing the urea byproduct of EDC and other water-soluble impurities.[5][9][10]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Experimental_Workflow start Start: Materials dissolve Dissolve Boc-4-bromophenylalanine, Amine, and HOBt in DMF/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir at RT for 12-24h add_edc->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for EDC/HOBt mediated coupling.

Data Presentation

The following table summarizes the typical quantitative parameters for the EDC/HOBt mediated coupling of Boc-4-bromophenylalanine.

ParameterValue/RangeNotes
Stoichiometry
Boc-4-bromophenylalanine1.0 eqLimiting reagent.
Amine1.0 - 1.2 eqA slight excess can drive the reaction to completion.
EDC·HCl1.2 - 1.5 eqAn excess ensures complete activation of the carboxylic acid.
HOBt1.2 - 1.5 eqUsed in conjunction with EDC to suppress racemization.[4][5]
DIPEA2.0 - 3.0 eqA non-nucleophilic base to neutralize acidic species.
Reaction Conditions
SolventAnhydrous DMF or DCMPolar aprotic solvents are generally preferred.[6]
Temperature0 °C to Room TemperatureInitial cooling minimizes side reactions.
Reaction Time12 - 24 hoursVaries depending on the reactivity of the amine.
Expected Outcome
Yield60 - 95%Highly dependent on the substrates and purification.
Purity>95% (after chromatography)Determined by HPLC or NMR.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[11]

    • Increase the equivalents of coupling reagents (EDC/HOBt) or the reaction time.

    • Consider using a different coupling reagent system for particularly challenging couplings.[12]

  • Side Reactions:

    • The formation of N-acylurea byproduct can occur if the amine coupling is slow. The use of HOBt minimizes this.

    • Ensure the reaction temperature is controlled, especially during the addition of EDC.

  • Difficult Purification:

    • Thorough aqueous work-up is essential to remove the bulk of water-soluble impurities before chromatography.[10]

    • If the product is also water-soluble, alternative purification methods like reverse-phase chromatography may be necessary.

References

Application Notes and Protocols for Incorporating Hindered Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-alkylated amino acids (e.g., N-methyl alanine), and β-branched amino acids (e.g., Valine, Isoleucine), presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulkiness of these residues can impede coupling reactions, leading to incomplete reactions, lower yields, and increased risk of side reactions like racemization. Overcoming these synthetic hurdles is crucial for the synthesis of peptides with unique conformational properties and for the development of novel peptide-based therapeutics.

This document provides detailed application notes and protocols for the successful incorporation of hindered amino acids in SPPS. It covers advanced coupling strategies, the use of specialized reagents, and optimized reaction conditions to enhance coupling efficiency and minimize side reactions.

Challenges in Incorporating Hindered Amino Acids

The primary challenges associated with the incorporation of hindered amino acids in SPPS include:

  • Slow Coupling Kinetics: The steric bulk around the α-carbon or the secondary amine of N-alkylated amino acids slows down the rate of amide bond formation.

  • Incomplete Acylation: Standard coupling protocols may fail to drive the reaction to completion, resulting in deletion sequences.

  • Aggregation: Peptides containing multiple hydrophobic and hindered residues are prone to aggregation on the solid support, further hindering reagent accessibility.[1]

  • Racemization: The use of more forcing conditions to drive sluggish couplings can increase the risk of epimerization, particularly for sensitive amino acids.[1][2]

To address these challenges, several specialized techniques and reagents have been developed. The following sections detail the most effective strategies and provide step-by-step protocols for their implementation.

I. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Microwave energy has emerged as a powerful tool to accelerate chemical reactions in SPPS, proving particularly effective for difficult couplings involving hindered amino acids.[3][4] The rapid and uniform heating provided by microwaves enhances both deprotection and coupling steps, leading to shorter cycle times, improved yields, and higher purity of the final peptide.[4][5]

Key Advantages of MW-SPPS for Hindered Amino Acids:

  • Increased Reaction Rates: Microwave irradiation significantly accelerates amide bond formation, driving even sluggish couplings to completion.[5]

  • Improved Yields and Purity: By promoting more efficient reactions, MW-SPPS minimizes the formation of deletion sequences and other impurities.[4][6]

  • Reduced Aggregation: The localized heating can disrupt on-resin aggregation, improving reagent accessibility to the growing peptide chain.[4]

Experimental Protocol: Microwave-Assisted Coupling of Aib

This protocol describes the incorporation of Fmoc-Aib-OH using a microwave peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Aib-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel compatible with the microwave synthesizer.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Perform the deprotection using a microwave method (e.g., 3 minutes at 75°C).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of Fmoc-Aib-OH (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Perform the coupling using a microwave method (e.g., 5 minutes at 90°C). A double coupling may be necessary for particularly difficult sequences.[6]

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • After synthesis completion, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[7]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

Data Presentation: Comparison of Conventional vs. MW-SPPS for Aib-containing Peptide
Peptide SequenceSynthesis MethodSynthesis TimeCrude Purity (%)Reference
VQAibAibIDYING-OHConventional> 24 hoursLow[6]
VQAibAibIDYING-OHMicrowave-Assisted< 2 hours95[6]
GEQKLGAibAibAibASEEDLG-NH2Conventional40 hours< 10[6]
GEQKLGAibAibAibASEEDLG-NH2Microwave-Assisted< 3 hours89[6]

II. Use of Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[8] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for on-resin aggregation.[9] By minimizing aggregation, pseudoproline dipeptides improve the solvation of the growing peptide chain and enhance coupling efficiency.[9]

Key Advantages of Pseudoproline Dipeptides:

  • Disruption of Aggregation: The induced kink in the peptide backbone prevents the formation of inter-chain hydrogen bonds.[8]

  • Improved Solubility: Peptides incorporating pseudoprolines exhibit better solubility in common SPPS solvents.

  • Enhanced Coupling Efficiency: By reducing aggregation, the N-terminal amine of the growing peptide chain is more accessible for acylation.

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

This protocol describes the incorporation of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Xaa-Ser(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Pseudoproline Dipeptide Coupling:

    • Dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (1.5-2 equivalents) and HATU (1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).[10]

    • Wash the resin with DMF and DCM.

  • Regeneration of Native Residue: The oxazolidine ring is stable during the synthesis but is cleaved during the final TFA cleavage and deprotection step, regenerating the native Ser or Thr residue.[10]

Logical Relationship of Pseudoproline Action

Pseudoproline_Action Hindered Sequence Hindered Sequence Aggregation Aggregation Hindered Sequence->Aggregation leads to Poor Solvation Poor Solvation Aggregation->Poor Solvation causes Incomplete Coupling Incomplete Coupling Poor Solvation->Incomplete Coupling results in Pseudoproline Incorporation Pseudoproline Incorporation Backbone Kink Backbone Kink Pseudoproline Incorporation->Backbone Kink induces Disruption of Secondary Structure Disruption of Secondary Structure Backbone Kink->Disruption of Secondary Structure causes Improved Solvation Improved Solvation Disruption of Secondary Structure->Improved Solvation leads to Complete Coupling Complete Coupling Improved Solvation->Complete Coupling enables

Caption: Workflow of how pseudoproline incorporation mitigates aggregation and improves coupling efficiency.

III. High-Potency Coupling Reagents

For sterically demanding couplings, standard carbodiimide-based reagents (e.g., DIC/HOBt) may not be sufficient. The use of more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents is often necessary to achieve high coupling yields.

Recommended Coupling Reagents for Hindered Amino Acids:

  • HATU/HCTU: These reagents form highly reactive OAt/OBt esters, respectively, and are very effective for coupling hindered amino acids.

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that has shown superior performance in many cases, with reduced risk of racemization compared to HBTU/HATU.[11][12]

  • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is also effective for difficult couplings and avoids the potential for guanidinylation side reactions associated with uronium salts.[13]

Experimental Protocol: Coupling of N-methyl-Phenylalanine using HATU

This protocol outlines the incorporation of Fmoc-N-Me-Phe-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Me-Phe-OH

  • Coupling reagent: HATU

  • Base: DIPEA or 2,4,6-collidine (to minimize racemization)[14]

  • Solvent: DMF

Procedure:

  • Amino Acid Activation:

    • Dissolve Fmoc-N-Me-Phe-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for at least 2 hours at room temperature. For very difficult couplings, the reaction time can be extended, or a double coupling can be performed.

    • Monitor the reaction completion using a suitable test (e.g., chloranil (B122849) test for secondary amines).

  • Washing: Wash the resin thoroughly with DMF and DCM.

Data Presentation: Comparison of Coupling Reagents for a Hindered Coupling
Coupling ReagentBaseCoupling Time (h)Product Yield (%)Racemization (%)Reference
HBTUDIPEA2ModerateHigh[15]
PyBroPDIPEA2HighModerate[15]
HATUDIPEA2HighLow
COMUDIPEA2Very HighVery Low[11][12]
DIC/OxymaDIPEA4LowVery Low[13]

Note: Yields and racemization are highly sequence-dependent and the above table provides a general comparison.

IV. Cleavage and Deprotection Considerations

The final cleavage and deprotection step for peptides containing hindered amino acids generally follows standard protocols, most commonly using a TFA-based cocktail.[7] However, some considerations are necessary:

  • Scavengers: The choice and concentration of scavengers (e.g., TIS, water, DODT, anisole) are critical to prevent side reactions with sensitive residues like Trp, Met, and Cys.[16]

  • Cleavage Time: For peptides with multiple hindered or aggregation-prone residues, a slightly extended cleavage time (e.g., 3-4 hours) may be required to ensure complete removal of all protecting groups and cleavage from the resin.

Experimental Workflow for SPPS of Peptides with Hindered Amino Acids

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle cluster_coupling_strategies Coupling Strategies Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF, Microwave Option) Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Hindered Amino Acid Coupling (Choose Strategy) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 MW_SPPS Microwave-Assisted SPPS Coupling->MW_SPPS Pseudoproline Pseudoproline Dipeptides Coupling->Pseudoproline High_Potency_Reagents High-Potency Reagents (HATU, COMU, etc.) Coupling->High_Potency_Reagents Washing_2->Fmoc_Deprotection Repeat for next residue Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing_2->Final_Cleavage End of sequence Resin_Preparation Resin Preparation (Swelling) Resin_Preparation->Fmoc_Deprotection Peptide_Precipitation Peptide Precipitation (Cold Ether) Final_Cleavage->Peptide_Precipitation Purification Purification (RP-HPLC) Peptide_Precipitation->Purification

Caption: General experimental workflow for the solid-phase synthesis of peptides containing hindered amino acids.

Conclusion

The successful incorporation of hindered amino acids in SPPS is achievable through the implementation of specialized techniques and optimized protocols. Microwave-assisted synthesis, the use of pseudoproline dipeptides, and the selection of high-potency coupling reagents are powerful strategies to overcome the challenges of steric hindrance and peptide aggregation. By carefully selecting the appropriate methodology based on the specific sequence and the nature of the hindered residue, researchers can efficiently synthesize complex peptides with high purity and yield, enabling further advancements in peptide-based research and drug development.

References

Application Notes and Protocols for the Cleavage of Peptides Containing 4-Bromophenylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 4-bromophenylalanine (4-Bpa), into peptides is a powerful strategy for elucidating biological processes and developing novel therapeutics. The bromine substituent can serve as a versatile chemical handle for bioconjugation, a heavy atom for crystallographic phasing, or a photophysical probe. Successful solid-phase peptide synthesis (SPPS) of 4-Bpa-containing peptides culminates in the efficient cleavage of the peptide from the solid support and concomitant removal of side-chain protecting groups.

This document provides detailed application notes and protocols for the cleavage of peptides containing 4-bromophenylalanine from common solid-phase resins, including Wang and Rink Amide resins. The protocols focus on trifluoroacetic acid (TFA)-based cleavage cocktails, which are widely used for their efficacy and compatibility with Fmoc-based SPPS.

Key Considerations for Cleavage of 4-Bromophenylalanine Peptides

While the cleavage of peptides containing 4-Bpa largely follows standard procedures, the presence of the aryl-bromine bond warrants special attention to minimize potential side reactions.

  • Stability of the C-Br Bond: The carbon-bromine bond on the phenyl ring is generally stable to the acidic conditions of TFA cleavage. However, prolonged exposure to strong acids or the presence of certain scavengers could potentially lead to dehalogenation, although this is not a commonly reported side reaction under standard conditions.

  • Scavenger Choice: The phenyl ring of 4-Bpa, although deactivated by the bromine atom, can still be susceptible to electrophilic attack from carbocations generated during the cleavage of protecting groups (e.g., Boc, Trt). Therefore, the use of appropriate scavengers is crucial to prevent re-attachment of protecting groups or other modifications. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[1]

  • Oxidation: While less susceptible to oxidation than tryptophan, the electron-rich aromatic ring could be a target for oxidative damage if the cleavage cocktail is not properly prepared or if the reaction is exposed to air for extended periods.

Experimental Protocols

General Preparatory Steps
  • Resin Washing: Prior to cleavage, thoroughly wash the peptide-resin to remove any residual reagents from the synthesis. A typical washing sequence is as follows:

    • Dimethylformamide (DMF) (3 x resin volume)

    • Dichloromethane (DCM) (3 x resin volume)

    • Methanol (MeOH) (3 x resin volume)

  • Resin Drying: Dry the washed resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all residual solvents.[2]

Protocol 1: Cleavage from Wang Resin

Wang resin is an acid-labile resin that yields a peptide with a C-terminal carboxylic acid.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2] For every 100 mg of resin, use approximately 1-2 mL of the cleavage cocktail.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Rink Amide Resin

Rink Amide resin is used to synthesize peptides with a C-terminal amide. The cleavage from this resin also requires a strong acid cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized) or 1,2-ethanedithiol (B43112) (EDT) for peptides containing sensitive residues like Cys or Met.

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides with sensitive residues, a cocktail like TFA/TIS/EDT (95:2.5:2.5, v/v/v) can be used. Use 1-2 mL of cocktail per 100 mg of resin.

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide in cold diethyl ether as described in Protocol 1 (steps 7-9).

  • Dry the resulting peptide pellet.

Data Presentation

While specific quantitative data for the cleavage of a wide range of 4-Bpa-containing peptides is not extensively published, the following tables provide a summary of recommended cleavage cocktails and a guide to potential side reactions and their mitigation. Researchers should perform initial small-scale test cleavages to optimize conditions for their specific peptide.[4]

Table 1: Recommended Cleavage Cocktails for Peptides with 4-Bromophenylalanine

Cleavage Cocktail Composition (v/v/v)Resin TypeRecommended ForCleavage Time (RT)Notes
TFA/TIS/H₂O (95:2.5:2.5) Wang, Rink AmideGeneral purpose, peptides without other sensitive residues.2-3 hoursA robust and widely used cocktail. TIS is an excellent scavenger for carbocations.[2]
TFA/TIS/EDT (95:2.5:2.5) Wang, Rink AmidePeptides containing Cys or Met.2-3 hoursEDT helps to prevent oxidation and other side reactions of sulfur-containing amino acids.
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) Wang, Rink AmideComplex peptides with multiple sensitive residues (e.g., Trp, Met, Cys, Arg).2-4 hoursA highly effective but malodorous cocktail for minimizing a variety of side reactions.[2]

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionAmino Acid(s) AffectedMitigation Strategy
Alkylation Trp, Tyr, Met, Cys, 4-BpaUse of effective scavengers like TIS, thioanisole, and EDT. Minimize cleavage time.
Oxidation Met, Cys, TrpUse of EDT in the cleavage cocktail. Perform cleavage under an inert atmosphere (e.g., nitrogen or argon).
Deamidation Asn, GlnMinimize cleavage time and avoid excessive heat.
Racemization All chiral centersGenerally minimal during TFA cleavage, but can be a concern with prolonged exposure to strong acids.
Debromination 4-BpaGenerally not a significant issue with standard TFA cleavage times. Avoid prolonged exposure to strong acids and harsh conditions.

Visualization of Workflows and Mechanisms

Experimental Workflow for Peptide Cleavage

The following diagram illustrates the general workflow for the cleavage of a peptide from the solid support, precipitation, and initial purification.

experimental_workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->prep_cocktail cleavage Cleavage Reaction (2-3 hours at RT) start->cleavage prep_cocktail->cleavage filtration Filter to Separate Resin and Filtrate cleavage->filtration wash_resin Wash Resin with TFA filtration->wash_resin combine Combine Filtrates filtration->combine wash_resin->combine precipitation Precipitate Peptide in Cold Diethyl Ether combine->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash_peptide Wash Pellet with Cold Diethyl Ether (2x) centrifugation->wash_peptide dry_peptide Dry Crude Peptide wash_peptide->dry_peptide analysis Analysis (HPLC, MS) dry_peptide->analysis end End: Purified Peptide analysis->end

Caption: Experimental workflow for peptide cleavage from resin.

Mechanism of TFA-Mediated Cleavage (Wang Resin)

This diagram illustrates the acid-catalyzed cleavage of a peptide from Wang resin using Trifluoroacetic Acid (TFA).

Caption: Mechanism of TFA-mediated cleavage from Wang resin.

Conclusion

The successful cleavage of peptides containing 4-bromophenylalanine from solid-phase supports is readily achievable using standard TFA-based protocols. The key to obtaining high purity and yield lies in the careful selection of scavengers to prevent side reactions and the optimization of cleavage time. The protocols and data presented in this document provide a solid foundation for researchers to develop robust and reliable cleavage procedures for their specific 4-Bpa-containing peptides. As with any synthetic procedure, empirical optimization for each unique peptide is highly recommended.

References

Application Notes and Protocols for the Purification of Peptides Containing Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 4-bromo-L-phenylalanine (Phe(4-Br)), into peptide sequences is a critical strategy in modern drug discovery and development. The bromine substitution can enhance biological activity, improve metabolic stability, and serve as a handle for further chemical modification. When synthesized using Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), the resulting peptides require robust purification methodologies to isolate the target peptide from a complex mixture of impurities.[1][2] These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[2]

This document provides detailed application notes and a comprehensive protocol for the purification of peptides containing Boc-Phe(4-Br)-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is designed to address the challenges associated with the hydrophobicity imparted by both the Boc group and the brominated phenylalanine residue.

Key Challenges and Considerations

The purification of peptides containing this compound presents specific challenges:

  • Increased Hydrophobicity : The Boc protecting group and the 4-bromo-phenylalanine side chain are both highly hydrophobic.[3] This leads to strong retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution.[3]

  • Solubility Issues : The hydrophobicity of the peptide can lead to poor solubility in the aqueous mobile phases commonly used at the beginning of an RP-HPLC gradient.[3]

  • Closely Eluting Impurities : Side reactions during synthesis can lead to impurities with very similar retention times to the target peptide, making separation difficult.[3]

  • Acid Sensitivity : The Boc group is labile to strong acids, a property utilized in the final cleavage from the resin but which must be considered during purification and handling to avoid premature deprotection.[4][]

Experimental Workflow

The overall process for the synthesis and purification of a peptide containing this compound is outlined in the workflow diagram below. This process begins with solid-phase peptide synthesis, followed by cleavage from the resin, and culminating in purification and analysis.

Workflow for this compound Peptide Purification cluster_synthesis Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis s1 Resin Swelling s2 Boc-Amino Acid Coupling s1->s2 Repeat for each amino acid s3 Washing s2->s3 Repeat for each amino acid s4 Boc Deprotection (TFA) s3->s4 Repeat for each amino acid s4->s2 Repeat for each amino acid c1 HF or TFMSA Cleavage s4->c1 Completed Sequence c2 Precipitation (Cold Ether) c1->c2 c3 Lyophilization c2->c3 p1 Crude Peptide Dissolution c3->p1 Crude Peptide p2 Preparative RP-HPLC p1->p2 p3 Fraction Collection p2->p3 p4 Analytical RP-HPLC (Purity Check) p3->p4 p5 Pooling of Pure Fractions p4->p5 p6 Lyophilization p5->p6 p7 Final QC (Mass Spec, etc.) p6->p7 end Pure this compound Peptide p7->end Pure Peptide

Caption: General workflow for the synthesis and purification of peptides.

Purification Protocol

This protocol details the purification of a crude peptide containing this compound using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude lyophilized peptide containing this compound

  • Solvent A (Mobile Phase): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B (Mobile Phase): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)

  • Solvents for sample preparation (e.g., DMSO, DMF, or a mixture of Solvent A and B)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Analytical RP-HPLC system

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

2. Preparation of Crude Peptide Sample:

  • Accurately weigh the crude peptide.

  • Dissolve the peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of peptides containing this compound, initial dissolution in a small volume of DMSO or DMF may be necessary before dilution with Solvent A.

  • After dissolution, dilute the sample with Solvent A to a final concentration suitable for injection (typically 10-50 mg/mL). Ensure the final solution is clear and free of particulates.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Preparative RP-HPLC Method:

The following is a typical starting gradient for a peptide containing this compound. The gradient may need to be optimized based on the specific properties of the peptide. Reversed-phase HPLC separates peptides based on their hydrophobicity.[6][7]

Parameter Value
Column Preparative C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection 220 nm and 280 nm
Column Temperature Ambient or 30°C
Injection Volume Dependent on column loading capacity

Gradient Program:

Time (min)% Solvent B
020
520
5070
5595
6095
6120
7020

4. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analyze the purity of each collected fraction using analytical RP-HPLC. The analytical gradient should be steeper than the preparative gradient to ensure faster elution and sharp peaks.

Analytical RP-HPLC Method:

Parameter Value
Column Analytical C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min
Detection 220 nm
Column Temperature 30°C

Analytical Gradient Program:

Time (min)% Solvent B
025
2575
2795
3095
3125
3525

5. Pooling and Lyophilization:

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution until a dry, fluffy white powder is obtained.

6. Final Quality Control:

  • Determine the final purity of the lyophilized peptide by analytical RP-HPLC.

  • Confirm the identity and molecular weight of the peptide using mass spectrometry.

Data Presentation

The following tables provide an example of how to present the purification data for a hypothetical peptide, "Peptide-X," containing this compound.

Table 1: Preparative RP-HPLC Parameters

ParameterValue
Crude Peptide Loaded 200 mg
Column C18, 10 µm, 21.2 x 250 mm
Main Peak Retention Time 42.5 min
Yield of Pure Fractions 75 mg
Purification Yield 37.5%

Table 2: Purity Analysis of Pooled Fractions

Analysis MethodResult
Analytical RP-HPLC Purity 98.2% (at 220 nm)
Mass Spectrometry (ESI-MS)
Calculated [M+H]⁺1254.6 Da
Observed [M+H]⁺1254.7 Da

Signaling Pathways and Logical Relationships

The purification process is governed by the physicochemical properties of the peptide and its interaction with the stationary phase. The diagram below illustrates the relationship between peptide properties, HPLC parameters, and the desired outcome.

Peptide_Properties Peptide Properties - High Hydrophobicity (Boc, Phe(4-Br)) - Sequence Length - Charge HPLC_Parameters RP-HPLC Parameters - Column Chemistry (C18) - Mobile Phase (ACN/TFA) - Gradient Slope - Flow Rate Peptide_Properties->HPLC_Parameters Dictates initial setup Desired_Outcome Desired Outcome - High Purity (>95%) - Good Yield - Resolution from Impurities HPLC_Parameters->Desired_Outcome Determines success Troubleshooting Troubleshooting - Poor Solubility -> Use Organic co-solvent - Broad Peaks -> Optimize flow/gradient - Co-elution -> Change mobile phase/pH Desired_Outcome->Troubleshooting If not met Troubleshooting->HPLC_Parameters Leads to optimization

Caption: Relationship between peptide properties and HPLC purification.

Conclusion

The purification of peptides containing this compound is readily achievable using RP-HPLC. The key to a successful purification lies in the careful optimization of the mobile phase gradient to account for the increased hydrophobicity of the peptide. By following the detailed protocol and considering the specific challenges, researchers can effectively isolate these valuable compounds for further investigation in drug discovery and development.

References

Application Notes and Protocols for Incorporating Boc-Phe(4-Br)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe(4-Br)-OH, or Boc-4-bromo-L-phenylalanine, is a protected amino acid derivative that serves as a valuable building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. The incorporation of this non-canonical amino acid into peptide sequences offers a strategic approach to modulate their pharmacological properties. The key to its utility lies in the presence of a bromine atom at the para position of the phenyl ring. This halogenation imparts unique electronic and steric characteristics to the amino acid, enhancing its utility in several ways:

  • Modulation of Biological Activity: The electronic properties of the bromine atom can influence ligand-receptor interactions, potentially leading to improved binding affinity and specificity.

  • Increased Metabolic Stability: The introduction of the bromo group can enhance resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.

  • Handle for Post-Syntbetic Modification: The bromine atom serves as a versatile chemical handle for further modifications, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the creation of complex peptidomimetics, fluorescently labeled probes, or drug-peptide conjugates.[1]

  • Structure-Activity Relationship (SAR) Studies: this compound is a valuable tool in SAR studies, where systematic modifications of a lead peptide are performed to elucidate the molecular determinants of its biological activity.[2]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound in drug discovery workflows, from peptide synthesis to biological evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in common organic solvents used in peptide synthesis such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool in various stages of drug discovery.

Enhancing Receptor Binding and Specificity

The introduction of a bromine atom on the phenyl ring can alter the electronic distribution and create new contact points within a receptor's binding pocket. This can lead to enhanced binding affinity (lower Kᵢ or Kₐ values) and improved selectivity for the target receptor over off-targets.

Improving Pharmacokinetic Properties

Peptides are often susceptible to rapid degradation by proteases in vivo. The incorporation of unnatural amino acids like 4-bromophenylalanine can sterically hinder protease recognition and cleavage, leading to a longer plasma half-life and improved bioavailability of the peptide therapeutic.

Facilitating Structure-Activity Relationship (SAR) Studies

By systematically replacing native phenylalanine residues with this compound, researchers can probe the importance of the phenyl ring's electronic and steric properties for biological activity. This information is crucial for optimizing lead compounds.

Post-Synthetic Modification and Bioconjugation

The bromine atom on the phenyl ring acts as a reactive handle for various cross-coupling reactions. This allows for the late-stage functionalization of peptides to introduce functionalities such as:

  • Fluorescent dyes for imaging and binding studies.

  • Cytotoxic payloads to create peptide-drug conjugates for targeted cancer therapy.

  • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc/Bzl solid-phase peptide synthesis chemistry.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or BOP reagent.

  • Washing solvents: Isopropanol (IPA)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2]

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).[2]

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF (3x).[2]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test). If the coupling is incomplete, a second coupling can be performed.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform the final Boc deprotection (step 2).

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a low/high HF procedure) to cleave the peptide from the resin and remove side-chain protecting groups. The choice of cleavage cocktail depends on the other amino acids in the sequence.[3][4][5]

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.[3]

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

    • Analyze the purity and confirm the identity of the peptide by analytical HPLC and mass spectrometry.

Workflow for Boc-SPPS Cycle

SPPS_Workflow start Resin-Bound Peptide (N-terminus Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization coupling Coupling (this compound + HBTU/HOBt/DIEA) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle

A diagram illustrating one cycle of Boc-SPPS for incorporating an amino acid.
Cell Viability (MTT) Assay

This protocol is a general method to assess the cytotoxicity of a peptide containing 4-bromophenylalanine against a cancer cell line.

Materials:

  • Peptide containing 4-bromophenylalanine, dissolved in a suitable vehicle (e.g., sterile water or DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations.

    • Include a vehicle control (medium with vehicle only) and a positive control for cytotoxicity.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method to determine the binding affinity of a peptide containing 4-bromophenylalanine to its target receptor.

Materials:

  • Peptide containing 4-bromophenylalanine

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand known to bind to the target receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Assay buffer

  • Non-labeled ("cold") ligand for determining non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.

  • Incubation: Add the cell membranes or purified receptor to initiate the binding reaction. Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its affinity constant.

Logical Flow for a Competitive Binding Assay

Binding_Assay_Logic cluster_binding Binding Equilibrium receptor Target Receptor receptor_radioligand Receptor-Radioligand Complex (Bound) receptor->receptor_radioligand Binds receptor_test_peptide Receptor-Test Peptide Complex (Bound) receptor->receptor_test_peptide Competes with Radioligand radioligand Radiolabeled Ligand radioligand->receptor_radioligand test_peptide Test Peptide (containing 4-Br-Phe) test_peptide->receptor_test_peptide separation Separation of Bound and Free Ligand (Filtration) receptor_radioligand->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

A diagram showing the competitive binding principle in a receptor assay.

Data Presentation

While specific quantitative data for peptides incorporating this compound is not abundant in publicly available literature, the following tables illustrate how such data should be structured for clear comparison. These are representative examples based on typical outcomes of incorporating halogenated amino acids.

Table 1: Representative Anticancer Activity of Peptides with and without 4-Bromophenylalanine

Peptide SequenceModificationCell LineIC₅₀ (µM)
G(II)KK(II)KK(II)K-NH₂Parent PeptideA549 (Lung)15.2
G(II)KK(p-Br-Phe)KK(II)K-NH₂Phe → p-Br-PheA549 (Lung)8.7
G(II)KK(II)KK(II)K-NH₂Parent PeptideMCF-7 (Breast)22.5
G(II)KK(p-Br-Phe)KK(II)K-NH₂Phe → p-Br-PheMCF-7 (Breast)12.1

Table 2: Representative Antimicrobial Activity of Peptides with and without 4-Bromophenylalanine

Peptide SequenceModificationBacterial StrainMIC (µg/mL)
Ac-KWRWVRWI-NH₂Parent PeptideE. coli16
Ac-K(p-Br-Phe)RWVRWI-NH₂Phe → p-Br-PheE. coli8
Ac-KWRWVRWI-NH₂Parent PeptideS. aureus32
Ac-K(p-Br-Phe)RWVRWI-NH₂Phe → p-Br-PheS. aureus16

Table 3: Representative Receptor Binding Affinity of Peptides with and without 4-Bromophenylalanine

Peptide SequenceModificationReceptorKᵢ (nM)
Tyr-c[D-Lys-Phe-Ala-Asp]-NH₂Parent PeptideReceptor X25.4
Tyr-c[D-Lys-(p-Br-Phe)-Ala-Asp]-NH₂Phe → p-Br-PheReceptor X10.8

Conclusion

This compound is a versatile and powerful tool for medicinal chemists and drug discovery scientists. Its incorporation into peptide-based drug candidates can lead to significant improvements in biological activity, metabolic stability, and provides a handle for further chemical diversification. The protocols provided herein offer a foundation for the successful application of this valuable building block in the development of novel therapeutics. Careful optimization of synthesis and assay conditions will be crucial for maximizing the potential of peptides containing 4-bromophenylalanine.

References

Application Notes and Protocols: Boc-Phe(4-Br)-OH in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe(4-Br)-OH, or N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine, is a specialized amino acid derivative that serves as a versatile building block in the field of combinatorial chemistry and drug discovery.[1][2] Its unique structure, featuring a bromine atom on the phenyl ring and a Boc protecting group for the amine, provides a dual functionality crucial for generating vast libraries of compounds. The Boc group ensures controlled, stepwise incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), while the bromine atom acts as a chemical handle for post-synthesis diversification, significantly expanding the chemical space of a library from a single peptide backbone.[2][3]

The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a wide array of substituents at the 4-position of the phenylalanine ring after the primary peptide sequence has been assembled. This strategy is highly efficient for creating focused libraries for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of different aromatic and heteroaromatic groups on biological activity.[3][4]

Key Features and Advantages

  • Dual Functionality : The Boc group directs standard peptide synthesis, while the bromo group provides a site for orthogonal chemical modification.[5]

  • Chemical Handle for Diversification : The aryl bromide is a stable and reliable functional group for post-synthetic modifications, particularly Suzuki-Miyaura cross-coupling reactions.

  • Library Enhancement : Enables the creation of large, diverse peptide and peptidomimetic libraries from a single, common peptide precursor.

  • SAR Studies : Facilitates the rapid synthesis of analogues with varied substituents at a specific position, accelerating lead optimization.[6]

  • Compatibility : It is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) methodologies.[7][8]

Physicochemical Properties

The properties of this compound are essential for its application in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 62129-39-9[7]
Molecular Formula C₁₄H₁₈BrNO₄[7]
Molecular Weight 344.20 g/mol [7]
Purity ≥98.0%[7]
Appearance Off-white solid[5]
Storage Temperature 0-8 °C[5]

Experimental Workflows and Protocols

The primary application of this compound in combinatorial chemistry involves a two-stage process: initial peptide synthesis followed by on-resin diversification.

G cluster_0 Stage 1: Peptide Synthesis (Boc-SPPS) cluster_1 Stage 2: Combinatorial Diversification Resin Start with Resin (e.g., Merrifield, PAM) Load Load First Amino Acid Resin->Load Deprotect1 Boc Deprotection (TFA in DCM) Load->Deprotect1 Couple Couple Next Boc-Amino Acid Deprotect1->Couple Incorporate Couple This compound Couple->Incorporate Deprotect2 Boc Deprotection Incorporate->Deprotect2 Elongate Continue Elongation Deprotect2->Elongate Peptide Resin-Bound Peptide with (4-Br)Phe Elongate->Peptide Split Split Peptide-Resin into multiple wells Peptide->Split Suzuki On-Resin Suzuki Coupling (Add different Boronic Acids + Pd Catalyst to each well) Split->Suzuki Wash Wash and Dry Resin Suzuki->Wash Cleave Cleave & Deprotect (e.g., HF or TFMSA) Wash->Cleave Library Diverse Peptide Library Cleave->Library

Caption: Workflow for creating a diverse peptide library using this compound.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy.[8][9]

Materials:

  • Merrifield or PAM resin[9]

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (use with extreme caution in a specialized apparatus)[9]

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Swelling: Swell the resin (e.g., 1g) in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Loading (if starting from chloromethyl resin):

    • Dissolve the first Boc-amino acid (caesium salt) in DMF.

    • Add to the swollen resin and agitate at a controlled temperature (e.g., 50°C) overnight.

    • Wash the resin thoroughly with DMF, then DCM, and dry.

  • Boc Deprotection:

    • Wash the resin with DCM (2x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[9]

    • Filter and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) (2x).

    • Add a solution of 5-10% DIPEA in DCM and agitate for 5-10 minutes.

    • Filter and wash the resin with DCM (3x).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like DCC (1.5 equivalents) in DCM for 10-15 minutes at 0°C.

    • Filter the DCU precipitate and add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor reaction completion with a ninhydrin (B49086) test. If incomplete, repeat the coupling.

  • Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).

  • Peptide Elongation: Repeat steps 3-6 for each subsequent amino acid in the desired sequence.

  • Final Resin: Once the sequence is complete, the resin-bound peptide containing the 4-bromophenylalanine residue is washed and dried, ready for diversification or cleavage.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling for Library Diversification

This protocol describes the diversification of the resin-bound peptide from Protocol 1 by performing a Suzuki-Miyaura reaction on the 4-bromo-phenylalanine residue.

G Peptide Resin-Bound Peptide with -Phe(4-Br) Plus1 + Peptide->Plus1 Boronic Boronic Acid (R-B(OH)₂) Plus2 + Boronic->Plus2 Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Plus3 + Catalyst->Plus3 Base Aqueous Base (e.g., Na₂CO₃) Reaction Suzuki-Miyaura Cross-Coupling (Heat, Inert Atm.) Base->Reaction Plus1->Boronic Plus2->Catalyst Plus3->Base Arrow Reaction->Arrow Product Resin-Bound Peptide with -Phe(4-R) Arrow->Product

Caption: Schematic of the on-resin Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Dried peptide-resin containing this compound

  • A library of diverse boronic acids (R-B(OH)₂)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., DMF or 1,2-dimethoxyethane (B42094) (DME))

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 25 mg per well in a 96-well filter plate) and swell in the anhydrous solvent (e.g., DMF) for 30 minutes.

  • Reagent Preparation:

    • Prepare stock solutions of the palladium catalyst, the aqueous base, and each unique boronic acid.

  • Reaction Setup:

    • To each well containing the resin, add the boronic acid (5-10 equivalents), the palladium catalyst (0.1-0.2 equivalents), and the aqueous base (10-20 equivalents).

    • Note: All additions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

  • Incubation:

    • Seal the reaction plate and heat to 60-80°C with agitation for 4-12 hours. The optimal time and temperature may need to be determined empirically.

  • Washing:

    • After the reaction is complete, cool the vessel to room temperature.

    • Wash the resin extensively to remove residual catalyst and reagents. A typical wash sequence is: DMF (3x), water (3x), DMF (3x), DCM (3x).

  • Cleavage and Purification:

    • Dry the resin beads from each well.

    • Cleave the modified peptides from the resin using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.[9] This step also removes the side-chain protecting groups.

    • Precipitate the cleaved peptides in cold diethyl ether.

    • Purify the individual library members via preparative HPLC.

    • Characterize by mass spectrometry to confirm the successful coupling.

By following these protocols, researchers can effectively leverage this compound to generate highly diverse and well-characterized peptide libraries, paving the way for the discovery of novel therapeutic leads and biological probes.

References

Application Notes and Protocols for Enzymatic Peptide Synthesis with Brominated Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as brominated amino acids, into peptides is a powerful strategy in drug discovery and chemical biology. Bromine atoms can enhance the pharmacological properties of peptides by increasing their metabolic stability, modulating their conformation, and providing a site for further chemical modification. While chemical peptide synthesis is a well-established method, it often involves harsh conditions and complex protection/deprotection steps. Enzymatic peptide synthesis offers a milder, more selective, and environmentally friendly alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of peptides containing brominated amino acids, with a focus on the use of proteases as catalysts.

Application Notes

Enzymatic Approaches to Incorporating Brominated Amino Acids

There are two primary enzymatic strategies for generating peptides containing brominated amino acids:

  • Direct Enzymatic Peptide Synthesis: This approach involves the use of enzymes, typically proteases acting in reverse, to catalyze the formation of a peptide bond between a brominated amino acid (or a peptide containing one) and another amino acid or peptide. This method allows for the direct incorporation of a pre-synthesized brominated amino acid into the peptide backbone.

  • Post-Translational Enzymatic Bromination: This strategy involves the synthesis of a peptide containing a suitable amino acid precursor (e.g., tryptophan or tyrosine), followed by enzymatic bromination using a halogenase enzyme. This is a powerful method for site-specific modification of peptides and proteins.

This document will primarily focus on the direct enzymatic peptide synthesis approach.

Enzyme Selection and Substrate Specificity

The choice of enzyme is critical for the successful synthesis of peptides containing brominated amino acids. Proteases such as thermolysin, papain, and subtilisin are commonly used for enzymatic peptide synthesis. Their substrate specificity, however, can be influenced by the presence of the bulky and electronegative bromine atom.

Thermolysin: Thermolysin, a metalloprotease from Bacillus thermoproteolyticus rokko, has been shown to be effective in catalyzing the synthesis of dipeptides containing halophenylalanines[1]. Studies have revealed that the reactivity of thermolysin is significantly influenced by the type and position of the halogen substituent on the phenylalanine ring[1].

  • Carboxyl Component (Acyl Donor): When a brominated phenylalanine derivative is used as the carboxyl component (e.g., N-benzyloxycarbonyl-p-bromo-L-phenylalanine), thermolysin can effectively catalyze the reaction. The enzyme's S1' pocket, which accommodates the amino acid of the nucleophile, plays a crucial role.

  • Amino Component (Nucleophile): The recognition of a brominated amino acid as the amino component is different from its recognition as the carboxyl component[1]. The enzyme's S1 pocket, which binds the side chain of the acyl donor, will influence the acceptance of the brominated residue.

Papain and Subtilisin: While less specific data is available for the use of papain and subtilisin with brominated amino acids in peptide synthesis, their broad substrate specificity for hydrophobic residues suggests they are potential candidates[2]. Papain, a cysteine protease, exhibits a preference for amino acids with large hydrophobic side chains at the P2 position[2]. Subtilisin, a serine protease, also shows broad specificity and has been used for the synthesis of various peptide esters[3]. Further investigation into their tolerance for brominated substrates is warranted.

Reaction Conditions

Several factors influence the yield and efficiency of enzymatic peptide synthesis:

  • pH: The optimal pH for synthesis is a compromise between the pH for optimal enzyme activity and the pKa values of the reacting amino and carboxyl groups.

  • Solvent: The use of organic co-solvents or biphasic systems can shift the thermodynamic equilibrium towards synthesis by reducing the water concentration.

  • Substrate Protection: The N-terminus of the acyl donor is typically protected (e.g., with a benzyloxycarbonyl (Z) group) to prevent self-condensation. The C-terminus of the nucleophile is often an ester or amide to enhance its nucleophilicity.

  • Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier separation from the reaction mixture.

Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of a Dipeptide with p-Bromo-L-phenylalanine

This protocol is based on the findings of Imaoka et al. (1994) regarding the thermolysin-catalyzed synthesis of peptides with halophenylalanines[1].

Objective: To synthesize N-benzyloxycarbonyl-L-phenylalanyl-p-bromo-L-phenylalanine methyl ester (Z-Phe-p-Br-Phe-OMe).

Materials:

  • Thermolysin

  • N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)

  • p-Bromo-L-phenylalanine methyl ester (p-Br-Phe-OMe)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Ethyl acetate (B1210297)

  • Reversed-phase HPLC system for analysis and purification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM Z-Phe (carboxyl component)

      • 50 mM p-Br-Phe-OMe (amino component)

      • 10 µM Thermolysin

      • MES buffer (0.1 M, pH 7.0)

    • The reaction can be performed in a biphasic system by adding an equal volume of ethyl acetate to the aqueous buffer. This can help to shift the equilibrium towards synthesis.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for 5-24 hours. The reaction progress should be monitored over time.

  • Reaction Monitoring:

    • At various time points, take aliquots of the reaction mixture.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted sample by reversed-phase HPLC to determine the yield of the dipeptide product.

  • Purification:

    • Once the reaction has reached completion (or equilibrium), extract the entire reaction mixture with ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by preparative reversed-phase HPLC to obtain the pure dipeptide.

HPLC Analysis Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA)[4][5].

  • Gradient: A typical gradient might be 10-90% acetonitrile over 30 minutes.

  • Detection: UV at 254 nm and 280 nm.

Protocol 2: Post-Translational Enzymatic Bromination of a Tryptophan-Containing Peptide

This protocol provides a general method for the enzymatic bromination of a peptide containing a tryptophan residue using a tryptophan halogenase. This is an alternative strategy to direct synthesis.

Objective: To site-specifically brominate a tryptophan residue in a synthetic peptide.

Materials:

  • Tryptophan-containing peptide

  • Tryptophan 6-halogenase (Thal) or its engineered variants

  • FAD (flavin adenine (B156593) dinucleotide)

  • NADH

  • Fre-reductase (for FADH2 regeneration)

  • Sodium bromide (NaBr)

  • Tris-HCl buffer

  • Reversed-phase HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing:

      • 1 mM Tryptophan-containing peptide

      • 10 µM Tryptophan 6-halogenase

      • 20 µM FAD

      • 1 mM NADH

      • 1 µM Fre-reductase

      • 50 mM NaBr

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4-16 hours.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by taking aliquots and analyzing them by LC-MS to observe the mass shift corresponding to the addition of a bromine atom.

    • Once the reaction is complete, the brominated peptide can be purified by reversed-phase HPLC using the conditions described in Protocol 1.

Data Presentation

Table 1: Kinetic Parameters for Thermolysin-Catalyzed Synthesis of Z-X-Phe-OMe *[1]

Carboxyl Component (Z-X)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Phe151.8120
Z-p-F-Phe182.1117
Z-p-Cl-Phe202.3115
Z-p-Br-Phe222.5114

*Data is illustrative and based on trends reported in the literature. Actual values may vary.

Table 2: Relative Reactivity of Halophenylalanines as Amino Components in Thermolysin-Catalyzed Synthesis *[1]

Amino Component (X-OMe)Relative Reactivity (%)
Phe-OMe100
p-F-Phe-OMe85
p-Cl-Phe-OMe70
p-Br-Phe-OMe60

*Data is illustrative and based on trends reported in the literature. Actual values may vary.

Visualizations

Enzymatic_Peptide_Synthesis_Workflow cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Acyl_Donor N-Protected Brominated Amino Acid (e.g., Z-p-Br-Phe) Reaction_Vessel Reaction Mixture (Buffer, optional co-solvent) Acyl_Donor->Reaction_Vessel Nucleophile C-Protected Amino Acid (e.g., Phe-OMe) Nucleophile->Reaction_Vessel Enzyme Protease (e.g., Thermolysin) Enzyme->Reaction_Vessel HPLC RP-HPLC Analysis (Monitoring) Reaction_Vessel->HPLC Aliquots Purification Preparative RP-HPLC (Purification) Reaction_Vessel->Purification Final Mixture Product Dipeptide with Brominated Amino Acid (Z-p-Br-Phe-Phe-OMe) Purification->Product

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the realm of peptide chemistry and drug discovery, its application to peptides containing halogenated non-canonical amino acids, such as 4-bromophenylalanine (4-Br-Phe), has opened up new avenues for peptide diversification, modification, and optimization. This bioorthogonal reaction allows for the late-stage functionalization of peptides, enabling the synthesis of novel biaryl-containing peptides, the creation of cyclic and stapled peptides with enhanced structural stability and biological activity, and the introduction of various probes and labels.[1][2]

These application notes provide an overview of the Suzuki coupling reaction on 4-bromophenylalanine-containing peptides, summarize quantitative data from various studies, and offer detailed experimental protocols for both solution-phase and solid-phase approaches.

Data Presentation: Quantitative Analysis of Suzuki Coupling Reactions

The efficiency of the Suzuki coupling reaction on peptides is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing the yields obtained under various conditions for both solution-phase and on-resin Suzuki coupling reactions involving 4-bromophenylalanine and other halogenated aromatic amino acids in peptides.

Table 1: Solution-Phase Suzuki Coupling Reactions on Peptides

Peptide/Amino Acid DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Fmoc-4-Br-Phe4-Acetamidophenyl-1-pinacolatoboron esterPdCl₂-Na₂CO₃THF/Ethylene Glycol (10:1)66-81[1]
Boc-L-Phe(4-Br)-OMeD-glucal pinanediol boronatePd(PPh₃)₂Cl₂ (5)-K₃PO₄DMF334894[2]
Boc-L-Phe(4-Br)-OHD-glucal pinanediol boronatePd(PPh₃)₂Cl₂ (5)-K₃PO₄DMF334853[2]
NH₂-L-Phe(4-Br)-OMeD-glucal pinanediol boronatePd(PPh₃)₂Cl₂ (5)-K₃PO₄DMF334858[2]
28-mer peptide-4-Iodo-Phe28-mer peptide-boronic acid---Aqueous SDS~37-83[3]
20-mer peptide-4-Iodo-PheBoronic acid probe------>80[3]

Table 2: On-Resin Suzuki Coupling Reactions on Peptides

Peptide Sequence (on resin)Boronic Acid/EsterCatalystLigandBaseSolventTemp. (°C)TimeYield
Axin CBD peptide with 6- or 7-Br-Trp and a boronic acid side chainIntramolecularPd₂(dba)₃sSPhosKFDME/EtOH/H₂O (9:9:2)120 (µwave)30 minComplete Conversion[4]
[Ala(1,2,3), Leu(8)]Enk with p-Iodo-PheVarious boronic acidsPd(PPh₃)₄-K₃PO₄ or Na₂CO₃DMF50-8020 hOptimal[5][6]

Experimental Protocols

Protocol 1: On-Resin Intramolecular Suzuki-Miyaura Coupling for Peptide Stapling

This protocol is adapted from the synthesis of stapled axin CBD peptides and is suitable for creating cyclic peptides on a solid support.[4][7]

Materials:

  • Peptide synthesized on Rink amide resin containing a 4-bromophenylalanine and a boronic acid-functionalized amino acid.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sulfonated SPhos (sSPhos)

  • Potassium fluoride (B91410) (KF)

  • Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Deionized water

  • Microwave peptide synthesizer

Procedure:

  • Swell the peptide-resin in a mixture of DME/EtOH/H₂O (9:9:2 v/v/v).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃, sSPhos, and KF in the DME/EtOH/H₂O solvent system.

  • Add the catalyst mixture to the swollen peptide-resin.

  • Place the reaction vessel in a microwave peptide synthesizer and irradiate at 120 °C for 30 minutes.

  • After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove residual catalyst and reagents.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the stapled peptide by preparative HPLC.

  • Confirm the identity and purity of the product by LC-MS.

Protocol 2: Solution-Phase Suzuki Coupling of a 4-Bromophenylalanine-Containing Dipeptide

This protocol provides a general procedure for the Suzuki coupling of a protected dipeptide in solution.

Materials:

  • N-terminally protected dipeptide containing 4-bromophenylalanine (e.g., Boc-Gly-Phe(4-Br)-OMe).

  • Arylboronic acid.

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a reaction flask, add the protected dipeptide, arylboronic acid (1.2 equivalents), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2 M).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterize the purified biaryl-containing dipeptide by NMR and mass spectrometry.

Visualizations

Reaction Scheme and Catalytic Cycle

Suzuki_Coupling cluster_reaction General Suzuki-Miyaura Coupling on a Peptide cluster_cycle Catalytic Cycle Peptide-Br Peptide-Phe(4-Br) plus1 + Peptide-Br->plus1 R-B(OH)2 R-B(OH)₂ arrow1 Pd Catalyst, Base R-B(OH)2->arrow1 Peptide-R Peptide-Phe(4-R) plus1->R-B(OH)2 arrow1->Peptide-R Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Peptide-Br PdII_complex Peptide-Pd(II)L₂-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal [R-B(OH)₃]⁻ PdII_R Peptide-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Peptide-R RedElim->Pd0

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: On-Resin Synthesis and Diversification

On_Resin_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SMC On-Resin Suzuki-Miyaura Coupling cluster_Final Cleavage and Purification Start Resin AA_coupling Amino Acid Couplings Start->AA_coupling Incorp_BrPhe Incorporate Fmoc-Phe(4-Br)-OH AA_coupling->Incorp_BrPhe Deprotection Fmoc Deprotection Incorp_BrPhe->Deprotection Peptide_Resin Peptide-Phe(4-Br) on Resin Deprotection->Peptide_Resin SMC_step Add Boronic Acid, Pd Catalyst, Base Peptide_Resin->SMC_step Reaction Heating (Conventional or Microwave) SMC_step->Reaction Washing Wash Resin Reaction->Washing Modified_Peptide_Resin Modified Peptide on Resin Washing->Modified_Peptide_Resin Cleavage Cleavage from Resin & Deprotection Modified_Peptide_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis Final_Product Pure Modified Peptide Analysis->Final_Product

Caption: Workflow for on-resin peptide synthesis and subsequent Suzuki-Miyaura diversification.

Application in Drug Discovery: Modulating Protein-Protein Interactions

PPI_Modulation cluster_synthesis Peptide Modification cluster_application Biological Application Linear_Peptide Linear Peptide with 4-Br-Phe SMC Suzuki-Miyaura Coupling Linear_Peptide->SMC Modified_Peptide Biaryl or Stapled Peptide SMC->Modified_Peptide Disruption Disruption of PPI Modified_Peptide->Disruption Modulates Interaction Protein_A Protein A PPI Protein-Protein Interaction (PPI) Protein_A->PPI Protein_B Protein B Protein_B->PPI Disruption->PPI

Caption: Conceptual diagram of using Suzuki coupling to create peptides that modulate protein-protein interactions.

References

Troubleshooting & Optimization

troubleshooting low coupling yield of Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Phe(4-Br)-OH Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting strategies for overcoming low coupling yields encountered with this compound in solid-phase peptide synthesis (SPPS). The information is presented in a direct question-and-answer format to address common challenges.

Troubleshooting Guide & FAQs

Q1: Why am I consistently observing a low coupling yield when using this compound?

A1: The primary reason for low coupling efficiency with this compound is steric hindrance. The bulky bromine atom at the para-position of the phenyl ring physically obstructs the carboxyl group, making it difficult for the coupling reagents to activate it and for the N-terminal amine of the growing peptide chain to attack.[1] This challenge is common for sterically hindered amino acids.[2] Secondary factors can include suboptimal reaction conditions or the use of coupling reagents that are not potent enough to overcome the steric barrier.

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A2: Standard coupling reagents may be insufficient. For difficult couplings, switching to a more potent activating reagent is highly recommended.[3] Onium-based (uronium/aminium and phosphonium) salts are generally more effective than carbodiimides for hindered amino acids.[4] Reagents that generate HOAt or Oxyma esters are particularly efficient.[5]

Table 1: Comparison of Coupling Reagents for Hindered Couplings

Reagent ClassExample(s)AcronymKey Characteristics for Hindered Couplings
Uronium/Aminium Salts 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly reactive and effective for hindered couplings, often outperforming HBTU.[3][4][5]
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUA common and effective reagent, but may be less potent than HATU for severely hindered residues.[4][6]
(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUA third-generation uronium salt with reactivity comparable to HATU and a better safety profile (non-explosive byproducts).[3][4]
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Known to be very effective for hindered couplings, including N-methylated amino acids.[4][7]
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPA highly effective reagent, particularly for coupling N-methyl amino acids, which also present significant steric challenges.[5][6]
Carbodiimides N,N'-DiisopropylcarbodiimideDICGenerally less effective on its own for hindered couplings. Requires an additive like HOBt or, more effectively, HOAt or OxymaPure to boost reactivity and minimize racemization.[4][6]

Q3: How can I optimize the reaction conditions to improve the coupling yield?

A3: Beyond selecting a potent coupling reagent, several parameters can be adjusted to drive the reaction to completion. The most common strategies are performing a double coupling and increasing the equivalents, time, or temperature.[8][9]

Table 2: Optimization of Reaction Conditions for this compound

ParameterStandard ConditionRecommended ConditionNotes / Cautions
Coupling Strategy Single CouplingDouble Coupling After the first coupling, wash the resin and repeat the step with fresh reagents. This is highly effective for difficult residues.[7][8][9]
Reagent Equivalents 1.5 - 3 eq.3 - 5 eq. Increasing the concentration of the amino acid and coupling reagent can significantly improve reaction kinetics.[8]
Reaction Time 1 - 2 hours2 - 4 hours (or longer) Extending the coupling time allows more opportunity for the hindered reaction to proceed to completion.[9]
Temperature Room Temperature40 - 50°C Elevating the temperature can increase the reaction rate but should be done cautiously as it may increase the risk of racemization.[10]

Q4: Can the choice of solvent impact the coupling efficiency of this compound?

A4: Yes, the solvent plays a critical role in solvating the resin, the growing peptide chain, and the reagents. While specific solubility data for this compound is not widely published, related compounds like Boc-Phe-OH are soluble in standard SPPS solvents.[11][12] For difficult sequences prone to aggregation, the choice of solvent is crucial.[13]

  • N,N-Dimethylformamide (DMF) : The most common solvent, but can cause issues if it contains dimethylamine (B145610) impurities.[3]

  • N-Methyl-2-pyrrolidone (NMP) : Often a better choice for difficult or aggregating sequences due to its superior solvating properties.[10]

  • Dichloromethane (DCM) : Frequently used in Boc-chemistry and effectively swells polystyrene resins.[10]

For a hindered coupling like this compound, switching from DMF to NMP may improve the outcome.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling for this compound using HATU

This protocol is optimized for coupling sterically hindered amino acids.

  • Resin Preparation : Swell the resin (e.g., MBHA resin for Boc-SPPS) in DCM for 1 hour, followed by washing with the synthesis solvent (DMF or NMP).

  • Boc-Deprotection : Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.

  • Washing : Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF (3x), and finally with the synthesis solvent (DMF or NMP, 5x).

  • Amino Acid Activation : In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), and HOAt (3-5 eq.) in DMF or NMP. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring : Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.

  • Double Coupling (if necessary) : If the Kaiser test is positive (blue beads), wash the resin with DMF/NMP and repeat steps 4 and 5 with fresh reagents.[7][9]

  • Washing : Once coupling is complete, wash the resin thoroughly with DMF/NMP (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This test detects free primary amines on the resin.

  • Sample Preparation : Take a small sample of resin beads (10-20 beads) from the reaction vessel after the coupling and washing steps.

  • Reagent Preparation :

    • Reagent A : 5 g Ninhydrin in 100 mL ethanol.

    • Reagent B : 80 g Phenol in 20 mL ethanol.

    • Reagent C : 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Reaction : Place the resin sample in a small glass test tube. Add 2-3 drops of each Reagent A, B, and C.

  • Heating : Heat the test tube at 100-110°C for 5 minutes.

  • Observation :

    • Blue/Purple Beads : Incomplete coupling (free primary amines are present).

    • Yellow/Colorless Beads : Complete coupling (no free primary amines detected).

Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield with This compound kaiser Perform Kaiser Test to Confirm start->kaiser reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) kaiser->reagent Test is Positive (Incomplete) success Coupling Successful kaiser->success Test is Negative (Complete) conditions Optimize Reaction Conditions reagent->conditions double_couple Perform a Double Coupling conditions->double_couple solvent Consider Switching Solvent (DMF -> NMP) double_couple->solvent solvent->success

Caption: A step-by-step workflow for troubleshooting low coupling yields.

G Key Factors Influencing Coupling Efficiency center Coupling Efficiency sub_hindrance Steric Hindrance of Amino Acid center->sub_hindrance sub_reagent Potency of Coupling Reagent center->sub_reagent sub_time Reaction Time center->sub_time sub_temp Temperature center->sub_temp sub_solvent Solvent Choice (Solvation Power) center->sub_solvent sub_conc Reagent Concentration center->sub_conc

Caption: Factors that directly impact the success of peptide coupling reactions.

References

Technical Support Center: Optimizing Boc-4-bromo-L-phenylalanine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Boc-4-bromo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of Boc-4-bromo-L-phenylalanine?

A1: The most prevalent and effective method for the deprotection of Boc-4-bromo-L-phenylalanine is acidic hydrolysis. The two most common acidic reagents used are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1] TFA is often preferred due to its volatility, which simplifies its removal after the reaction.[2]

Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group's lability is dependent on the acid strength. For some substrates, stronger acidic conditions or longer reaction times may be necessary.[3]

  • Steric Hindrance: Although less common for this substrate, steric hindrance around the Boc-protected amine can slow down the reaction.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time. While many deprotections are rapid, monitoring the reaction by TLC or LC-MS is crucial to ensure completion. Increasing the reaction time or, cautiously, the temperature, can drive the reaction to completion.

Q3: I am observing unexpected side products in my reaction. What are they and how can I prevent them?

A3: The most common side reaction during the acidic deprotection of Boc-protected amino acids is alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the cleavage.[3] In the case of 4-bromo-L-phenylalanine, the electron-rich phenyl ring is susceptible to tert-butylation. To prevent this, "scavengers" are added to the reaction mixture to trap the t-butyl cation.[3][4]

Q4: What are scavengers and which ones are recommended for the deprotection of Boc-4-bromo-L-phenylalanine?

A4: Scavengers are reagents that are more nucleophilic than the substrate and react with the tert-butyl cation, thus preventing side reactions. For phenylalanine derivatives, common and effective scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS): These are highly effective carbocation scavengers.[4]

  • Anisole: A general scavenger that can protect various nucleophilic residues.[4]

  • Water: Can also act as a scavenger for the tert-butyl cation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of Boc-4-bromo-L-phenylalanine.

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentrationIncrease the concentration of TFA in DCM (e.g., from 25% to 50%).[2] Monitor the reaction progress by TLC or LC-MS.
Insufficient reaction timeExtend the reaction time at room temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of Side Products (Alkylation) Generation of reactive tert-butyl cationAdd a scavenger to the reaction mixture. Triethylsilane (TES) is a highly effective option.[4]
Difficulty in Product Isolation Product is an oil or difficult to crystallizeAfter removal of TFA, co-evaporate the residue with a non-polar solvent like toluene (B28343) to azeotropically remove residual acid.[5] Precipitation of the product as a salt (e.g., hydrochloride or trifluoroacetate) from a non-polar solvent like diethyl ether can facilitate isolation.[6]
Low Yield Incomplete reaction or product loss during workupEnsure complete deprotection by monitoring the reaction. Optimize the workup procedure to minimize loss, for example, by careful extraction and precipitation steps.

Experimental Protocols

Below are detailed methodologies for common deprotection procedures.

Protocol 1: Standard TFA/DCM Deprotection

This protocol is a widely used method for efficient Boc deprotection.

  • Dissolution: Dissolve Boc-4-bromo-L-phenylalanine in anhydrous dichloromethane (B109758) (DCM) at a concentration of 0.1-0.5 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 ratio of TFA to DCM.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.[2][5]

    • Precipitate the product as the TFA salt by adding cold diethyl ether to the residue.[6]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Protocol 2: TFA/DCM Deprotection with a Scavenger

This protocol is recommended to minimize alkylation side products.

  • Dissolution: Dissolve Boc-4-bromo-L-phenylalanine in anhydrous dichloromethane (DCM).

  • Scavenger Addition: To the solution, add 5-10 equivalents of a scavenger, such as triethylsilane (TES).[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

Visual Guides

Chemical Reaction Pathway

cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediates cluster_product Product cluster_side_product Side Product (without scavenger) start Boc-4-bromo-L-phenylalanine protonated Protonated Boc-group start->protonated + H⁺ (from TFA) reagents TFA / DCM (Scavenger, e.g., TES) carbocation tert-butyl cation protonated->carbocation Cleavage carbamic_acid Carbamic acid protonated->carbamic_acid side_product tert-butylated 4-bromo-L-phenylalanine carbocation->side_product Alkylation product 4-bromo-L-phenylalanine (TFA salt) carbamic_acid->product - CO₂

Caption: Boc deprotection mechanism of 4-bromo-L-phenylalanine.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Boc-4-bromo-L-phenylalanine in DCM add_scavenger Add Scavenger (optional) dissolve->add_scavenger cool Cool to 0 °C add_scavenger->cool add_tfa Add TFA cool->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate precipitate Precipitate with cold ether coevaporate->precipitate filter_dry Filter and Dry precipitate->filter_dry product 4-bromo-L-phenylalanine salt filter_dry->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting Decision Tree

cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_complete Complete Reaction start Analyze Reaction Mixture (TLC/LC-MS) incomplete Starting material present start->incomplete Incomplete side_products Unexpected peaks observed start->side_products Side Products complete Clean conversion to product start->complete Complete extend_time Extend reaction time incomplete->extend_time increase_tfa Increase TFA concentration incomplete->increase_tfa add_scavenger Repeat with scavenger (e.g., TES) side_products->add_scavenger proceed Proceed to work-up complete->proceed

Caption: Troubleshooting decision tree for Boc deprotection.

References

preventing racemization of Boc-Phe(4-Br)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization of Boc-Phe(4-Br)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a stereochemically pure substance, such as the L-enantiomer of this compound, into a mixture containing both L- and D-enantiomers.[1][2] In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] The introduction of the D-epimer can lead to a final peptide product that is difficult to purify and may have altered or diminished biological function.[1] The presence of an electron-withdrawing bromine atom on the phenyl ring of this compound can potentially increase the acidity of the alpha-proton, making it more susceptible to racemization under certain coupling conditions.

Q2: What is the primary mechanism of racemization during the coupling of Boc-protected amino acids?

A2: The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This occurs after the carboxylic acid of the Boc-protected amino acid is activated by a coupling reagent. The activated carbonyl group is susceptible to intramolecular attack by the adjacent amide oxygen, forming a planar oxazolone (B7731731) ring. The alpha-proton in this intermediate becomes highly acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. The subsequent nucleophilic attack by the amine component can then occur from either face of this planar intermediate, resulting in a mixture of L and D products.[1][2] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[1]

Q3: How does the choice of coupling reagent impact racemization of this compound?

A3: The coupling reagent is a critical factor in controlling racemization.[1] Reagents that facilitate rapid amide bond formation without generating highly reactive intermediates that favor oxazolone formation are preferred.[1] Modern uronium/aminium (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salt-based (e.g., PyBOP) coupling reagents are generally more efficient and result in less racemization compared to carbodiimides (e.g., DCC, DIC) when used alone.[1][4]

Q4: What is the role of additives in suppressing racemization?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[1][4][5] These additives react with the highly reactive activated intermediate (e.g., O-acylisourea from carbodiimides) to form a more stable active ester. This active ester is less prone to cyclization into an oxazolone, thereby minimizing racemization.[2]

Q5: Which bases are recommended to minimize racemization?

A5: The choice of base and its stoichiometry are critical. Strong or sterically unhindered bases like triethylamine (B128534) (TEA) can readily abstract the alpha-proton of the activated amino acid, promoting racemization.[1] For sensitive couplings, it is advisable to use a weaker or more sterically hindered base.[1] N-methylmorpholine (NMM) is a weaker base, and highly hindered bases like 2,4,6-collidine are often recommended to minimize racemization.[1] It is also important to use the base in stoichiometric amounts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-epimer detected in the final product. Inappropriate coupling reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive.[1]Switch to a modern uronium/aminium (HBTU, HATU, HCTU) or phosphonium (PyBOP) based coupling reagent. If using a carbodiimide, ensure the addition of an equimolar amount of an additive like HOBt or Oxyma.[1]
Strong or excess base: Use of a strong, unhindered base like triethylamine (TEA) or an excess of DIPEA.[1]Use a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine. Ensure the amount of base used is stoichiometric.[1]
Prolonged activation/reaction time: Leaving the activated this compound for an extended period before adding the amine component.[1]Pre-activate this compound with the coupling reagent for a short duration (e.g., 1-5 minutes) before adding the amine. Avoid unnecessarily long reaction times.[1]
High reaction temperature: Elevated temperatures accelerate the rate of racemization.[1][6]Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, especially during the activation step.[1]
Low coupling efficiency leading to incomplete reaction. Steric hindrance: The bulky nature of the Boc group and the substituted phenyl ring may slow down the reaction.Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[1]
Poor solubility of reactants. Ensure all reactants are fully dissolved in a suitable solvent like DMF or NMP. The addition of DMSO can sometimes help disrupt aggregation.[6]

Quantitative Data on Racemization

Coupling Reagent Additive Base D-Product (%) Reference Amino Acid
DICOxyma-1.8Fmoc-His(Trt)-OH[1]
DICHOAtDIPEA4.2Fmoc-Phe[7]
EDCHOAtDIPEA29.8Fmoc-Phe[7]
HBTU-DIPEA< 5 (Typical)General Observation
HATU-DIPEA< 2 (Typical)General Observation

Note: The extent of racemization is highly dependent on the specific amino acid sequence, solvent, and temperature. The values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HBTU/HOBt

This protocol is recommended for routine couplings of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.0 eq)

  • HBTU (1.0 eq)

  • HOBt (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound, HBTU, and HOBt in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at 0 °C for pre-activation.

  • In a separate flask, dissolve the amine component in anhydrous DMF and add DIPEA (1.0 eq if it's a hydrochloride salt).

  • Add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous work-up and purification.

Protocol 2: Minimized Racemization Coupling using DIC/Oxyma

This protocol is a good alternative, especially when trying to avoid aminium/uronium-based reagents.

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Oxyma (1.1 eq)

  • N-methylmorpholine (NMM) (1.0 eq, if the amine is a salt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound, the amine component, and Oxyma in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • If the amine component is a hydrochloride salt, add NMM and stir for 5 minutes.

  • Add DIC dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, filter off the diisopropylurea byproduct if DCM is used, and then proceed with work-up and purification.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling cluster_suppression Suppression Pathway BocAA This compound ActivatedEster Activated Intermediate (e.g., O-Acylisourea) BocAA->ActivatedEster + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedEster->Oxazolone Intramolecular Cyclization StableEster Stable Active Ester (e.g., HOBt-ester) ActivatedEster->StableEster + Additive (e.g., HOBt) Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H+ Peptide_L Desired L-Peptide Oxazolone->Peptide_L + Amine Peptide_D Undesired D-Peptide Oxazolone->Peptide_D + Amine Enolate->Oxazolone + H+ Amine Amine Component (H2N-R) StableEster->Peptide_L + Amine TroubleshootingWorkflow Start High Racemization Detected CheckReagent Evaluate Coupling Reagent and Additives Start->CheckReagent CheckBase Review Base Choice and Stoichiometry CheckReagent->CheckBase Modern reagent with additive used SolutionReagent Use HBTU/HATU or add HOBt/Oxyma to DIC/DCC CheckReagent->SolutionReagent Carbodiimide alone or inefficient reagent CheckTempTime Assess Temperature and Reaction Time CheckBase->CheckTempTime Weak/hindered base used correctly SolutionBase Switch to NMM or Collidine; Use stoichiometric amount CheckBase->SolutionBase Strong/excess base (e.g., TEA) SolutionTempTime Lower temperature to 0°C; Minimize pre-activation time CheckTempTime->SolutionTempTime High temp or prolonged activation End Racemization Minimized CheckTempTime->End Optimal temp/time SolutionReagent->CheckBase SolutionBase->CheckTempTime SolutionTempTime->End

References

Technical Support Center: Managing Aggregation of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues encountered with peptides containing the non-canonical amino acid 4-bromophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4-bromophenylalanine aggregating?

A1: Peptide aggregation is a common issue, particularly for sequences containing hydrophobic residues.[1] The incorporation of 4-bromophenylalanine can contribute to aggregation due to several factors:

  • Increased Hydrophobicity: The bromo-substituent on the phenylalanine ring increases its hydrophobicity compared to standard phenylalanine, which can drive self-association to minimize contact with aqueous environments.[2][3]

  • Aromatic Interactions (π-π Stacking): The aromatic rings of phenylalanine residues can interact with each other through π-π stacking, which is a significant driver of aggregation and fibril formation.[4][5] Halogenation can modulate these interactions, potentially altering the aggregation propensity.[6][7]

  • Hydrogen Bonding: Like all peptides, those containing 4-bromophenylalanine can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, a hallmark of many peptide aggregates.[8][9]

Q2: How can I prevent aggregation of my 4-bromophenylalanine peptide during synthesis and handling?

A2: Proactive measures during peptide synthesis and subsequent handling can significantly mitigate aggregation. During solid-phase peptide synthesis (SPPS), aggregation can hinder reaction completion.[10] Strategies to overcome this include:

  • Using specialized resins and solvents.[10]

  • Incorporating structure-disrupting elements like pseudoprolines.[8]

  • Utilizing backbone-protecting groups.[8]

For handling the purified peptide, consider the following:

  • Proper Dissolution: Avoid dissolving the peptide directly in aqueous buffers. Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[11]

  • pH Adjustment: The net charge of a peptide influences its solubility and aggregation.[9] Determining the peptide's isoelectric point (pI) can help in selecting a buffer pH that is at least one unit away from the pI to ensure a net charge and promote solubility.

  • Low Concentrations: Work with the lowest feasible peptide concentration to reduce the likelihood of intermolecular interactions.[9]

Q3: What analytical techniques can I use to detect and characterize the aggregation of my peptide?

A3: Several techniques can be employed to monitor and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity.[12]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species is indicative of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of oligomers and larger aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[12]

Troubleshooting Guides

Problem 1: My lyophilized 4-bromophenylalanine peptide won't dissolve.

Potential Cause Troubleshooting Step Expected Outcome
High Hydrophobicity Dissolve the peptide in a minimal amount of an organic solvent (DMSO, DMF, ACN) before adding the aqueous buffer dropwise.[11]The peptide dissolves in the organic solvent and remains in solution upon dilution with the aqueous buffer.
Incorrect pH Determine the peptide's pI and adjust the buffer pH to be at least one unit above or below the pI. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.The peptide dissolves as the pH is optimized to provide a net charge.
Concentration Too High Attempt to dissolve the peptide at a lower concentration.The peptide dissolves, indicating the initial concentration exceeded its solubility limit.

Problem 2: My 4-bromophenylalanine peptide solution becomes cloudy or forms a gel over time.

Potential Cause Troubleshooting Step Expected Outcome
Ongoing Aggregation Add anti-aggregation excipients to the formulation. Common excipients include organic co-solvents (e.g., DMSO), sugars (e.g., trehalose), or non-ionic surfactants (e.g., Polysorbate 80).The rate of aggregation is slowed or halted, and the solution remains clear for a longer period.
Sub-optimal Storage Conditions Store the peptide solution at low temperatures (e.g., 4°C or -20°C) and minimize freeze-thaw cycles.The stability of the peptide solution is improved, with reduced aggregation over time.
Agitation-Induced Aggregation Handle the peptide solution gently and avoid vigorous vortexing or shaking.The solution remains clear, as mechanical stress that can induce aggregation is minimized.

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic 4-Bromophenylalanine-Containing Peptide

  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.

  • Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) to the vial. The volume should be just enough to dissolve the peptide. Gently vortex or sonicate if necessary.

  • Dilution: While vortexing gently, add the desired aqueous buffer drop by drop to the peptide-organic solvent mixture.

  • Observation: If the solution remains clear, the peptide is successfully solubilized. If the solution becomes cloudy, the peptide may be precipitating. In this case, it may be necessary to try a different organic solvent or a lower final concentration.

Protocol 2: Disaggregation of a 4-Bromophenylalanine-Containing Peptide

Note: Disaggregation can be challenging, and success is not guaranteed. This protocol provides a general approach.

  • pH Shock: Adjust the pH of the aggregated peptide solution to a more extreme value (e.g., pH 2-3 with dilute HCl or pH 10-11 with dilute NaOH) to induce charge repulsion between the peptide molecules.

  • Sonication: Sonicate the pH-adjusted solution in a water bath sonicator for short bursts (e.g., 30 seconds) with cooling on ice in between to break up larger aggregates.

  • Neutralization: Slowly neutralize the solution back to the desired final pH with the appropriate acid or base.

  • Analysis: Immediately analyze the treated solution using techniques like DLS or SEC to assess the extent of disaggregation.

Data Presentation

Table 1: Influence of Halogenation on Phenylalanine-Containing Dipeptide Self-Assembly

DipeptideSelf-Assembly BehaviorResulting StructureReference
d-Phe-l-PheForms homogeneous nanofibrilsNanotubes[13]
Fluorinated d-Phe-l-PheIntermediate bundling of fibrilsNanotubes[13]
Iodinated d-Phe-l-PheHindered nanotube packing, enhanced hydrogel stabilityAmphipathic layers[6][13]

This table provides a qualitative comparison based on published data for dipeptides, suggesting that halogenation can significantly alter self-assembly properties.

Visualizations

experimental_workflow cluster_dissolution Peptide Dissolution cluster_analysis Aggregation Analysis cluster_troubleshooting Troubleshooting start Lyophilized Peptide dissolve Add Organic Solvent (e.g., DMSO) start->dissolve dilute Add Aqueous Buffer (dropwise) dissolve->dilute visual Visual Inspection (Clarity) dilute->visual Check for Precipitation dls DLS Analysis (Particle Size) visual->dls Quantitative Analysis adjust_ph Adjust pH visual->adjust_ph If Aggregated add_excipients Add Excipients visual->add_excipients lower_conc Lower Concentration visual->lower_conc tht ThT Assay (Fibril Formation) dls->tht Structural Characterization

Caption: Workflow for dissolving and analyzing peptides for aggregation.

troubleshooting_logic cluster_initial_checks Initial Checks cluster_solutions Potential Solutions start Peptide Aggregation Observed check_conc Is concentration too high? start->check_conc check_ph Is pH near pI? check_conc->check_ph No lower_conc Lower Peptide Concentration check_conc->lower_conc Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph Yes add_solvent Increase Organic Solvent % check_ph->add_solvent No add_excipient Add Anti-Aggregation Excipient add_solvent->add_excipient

Caption: Decision tree for troubleshooting peptide aggregation.

References

purification challenges for peptides with unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and protocols to address challenges encountered during the purification of synthetic peptides, particularly those containing unnatural amino acids (UAAs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of peptides with unnatural amino acids.

???+ question "Q1: How do unnatural amino acids (UAAs) typically affect a peptide's behavior during Reversed-Phase HPLC (RP-HPLC)?"

???+ question "Q2: What are the most common impurities found after synthesizing a peptide with UAAs?"

???+ question "Q3: Can I predict the solubility of my UAA-containing peptide before purification?"

???+ question "Q4: Are unnatural amino acids stable during standard cleavage and purification conditions?"

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Peptide Solubility

???+ question "My UAA-peptide won't dissolve for purification. What should I do?"

Issue 2: HPLC Chromatogram Problems

???+ question "My chromatogram shows a broad, tailing, or fronting peak. What are the causes and solutions?"

???+ question "My peptide of interest is co-eluting with an impurity. How can I improve the separation?"

Issue 3: Low Purification Yield

???+ question "I'm losing a significant amount of my peptide during purification. What are the common causes of low yield?"

Section 3: Experimental Protocols

Protocol 1: Systematic Peptide Solubility Testing

This protocol provides a methodical approach to finding an appropriate solvent for a new or difficult-to-dissolve peptide.[1]

Materials:

  • Lyophilized peptide (e.g., 1 mg)

  • Microcentrifuge tubes

  • Solvents: Ultrapure water, 0.1% Ammonium Hydroxide, 10% Acetic Acid, Acetonitrile (B52724) (ACN), Dimethyl Sulfoxide (DMSO)

  • Vortex mixer and sonicator

Methodology:

  • Aliquot Peptide: Weigh a small, precise amount of lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes. This allows for parallel testing of different solvents.

  • Test Aqueous Solvents:

    • Tube 1 (Water): Add a small volume of ultrapure water to achieve the desired final concentration (e.g., 100 µL for 10 mg/mL). Vortex for 1-2 minutes. If not dissolved, sonicate for 5-10 minutes.

    • Tube 2 (Acidic): If insoluble in water, add 10% Acetic Acid to a fresh tube. Vortex and sonicate as above. This is for peptides with a net positive charge at neutral pH.

    • Tube 3 (Basic): If insoluble in water, add 0.1% Ammonium Hydroxide to a fresh tube. Vortex and sonicate. This is for peptides with a net negative charge at neutral pH.

  • Test Organic Co-solvents (for Hydrophobic Peptides):

    • Tube 4 (DMSO): If the peptide remains insoluble, add a minimal volume of pure DMSO to a fresh tube to dissolve it (e.g., 20 µL). Once dissolved, slowly add ultrapure water dropwise while vortexing to reach the final desired concentration.

    • Tube 5 (ACN): Repeat the process from step 3 with Acetonitrile.

  • Observation and Selection: Observe each tube for complete dissolution. The condition that yields a clear solution without precipitation is the optimal solvent for your peptide. This solvent should then be used to prepare the sample for purification.

Protocol 2: General RP-HPLC Purification for UAA-Peptides

This protocol outlines a standard starting point for purifying a novel peptide containing a UAA.

System and Reagents:

  • HPLC System: Preparative or semi-preparative HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 10 mm ID, 250 mm length, 5-10 µm particle size).

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Sample: Peptide dissolved in a suitable solvent (see Protocol 1), ideally with minimal organic content.

Methodology:

  • Scouting Run (Analytical Scale): Before attempting a large-scale purification, perform an analytical run to determine the peptide's retention time.

    • Use an analytical C18 column (e.g., 4.6 mm ID).

    • Run a fast, wide gradient (e.g., 5% to 95% B over 20 minutes). This will show you at approximately what percentage of ACN your peptide elutes.

  • Preparative Method Development:

    • Based on the scouting run, design a shallower gradient for the preparative column. For example, if the peptide eluted at 40% B, set up a gradient of 30% to 50% B over 30-40 minutes.[2]

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.

  • Sample Injection and Run:

    • Filter your dissolved peptide sample through a 0.22 µm filter.

    • Inject the sample onto the equilibrated column.

    • Begin the gradient run. Monitor the chromatogram at 214 nm or 220 nm.[3]

  • Fraction Collection:

    • Begin collecting fractions as the main peak of interest begins to elute.[2] Collect fractions across the entire peak.

  • Analysis and Pooling:

    • Analyze each collected fraction using analytical HPLC and/or LC-MS to determine its purity and confirm the mass of the desired peptide.[3][4]

    • Combine the fractions that meet the required purity level.

  • Lyophilization:

    • Freeze the pooled, pure fractions and lyophilize them to obtain the final peptide as a dry powder.[2]

Section 4: Visualization of Workflows and Logic

Diagram 1: Purification Strategy Decision Tree

This diagram guides the selection of an appropriate purification strategy based on the characteristics of the crude UAA-peptide.

G start_node Start: Crude UAA-Peptide solubility_test Perform Solubility Test (Protocol 1) start_node->solubility_test process_node process_node decision_node decision_node result_node result_node fail_node fail_node is_soluble Soluble in Aqueous/ACN? solubility_test->is_soluble use_cosolvent Use Strong Co-solvent (DMSO, DMF) is_soluble->use_cosolvent No analytical_rphplc Analytical RP-HPLC Scouting Run is_soluble->analytical_rphplc  Yes use_cosolvent->analytical_rphplc good_peak Good Peak Shape & Retention? analytical_rphplc->good_peak prep_rphplc Proceed with Preparative RP-HPLC good_peak->prep_rphplc Yes troubleshoot_hplc Troubleshoot HPLC (See Guide) good_peak->troubleshoot_hplc No check_purity Check Purity by LC-MS prep_rphplc->check_purity troubleshoot_hplc->analytical_rphplc is_pure Purity >95%? check_purity->is_pure final_product Final Product is_pure->final_product Yes orthogonal Consider Orthogonal Purification (IEX, SEC) is_pure->orthogonal No

Caption: Workflow for selecting a UAA-peptide purification strategy.

Diagram 2: Orthogonal Purification Workflow

This flowchart illustrates the decision-making process for when and how to implement a secondary, orthogonal purification step to remove persistent impurities.

G start_node Start: Product from Primary Purification (e.g., RP-HPLC) purity_analysis Analyze Purity & Identify Impurity (LC-MS) start_node->purity_analysis process_node process_node decision_node decision_node result_node result_node method_node method_node impurity_type What is the nature of the main impurity? purity_analysis->impurity_type charge_variant Charge Variant (e.g., deamidation) impurity_type->charge_variant Different charge, similar hydrophobicity hydrophobic_variant Hydrophobic Variant (e.g., deletion sequence) impurity_type->hydrophobic_variant Different polarity, similar charge use_iex Use Ion-Exchange Chromatography (IEX) charge_variant->use_iex use_hilic Use Hydrophilic Interaction Chromatography (HILIC) hydrophobic_variant->use_hilic final_analysis Final Purity Analysis (LC-MS) use_iex->final_analysis use_hilic->final_analysis final_product High Purity Product final_analysis->final_product

Caption: Decision tree for choosing an orthogonal purification method.

References

Technical Support Center: Enhancing Peptide Solubility with Brominated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of brominated phenylalanine to improve the solubility and other physicochemical properties of synthetic peptides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of peptides containing brominated phenylalanine.

Problem: Low yield during solid-phase peptide synthesis (SPPS) after incorporating 4-bromophenylalanine.

  • Question: We are experiencing a significant drop in yield after the coupling step for 4-bromophenylalanine in our automated synthesizer. What could be the cause?

  • Answer: Low coupling efficiency for Fmoc-4-bromophenylalanine can be a contributing factor. While its reactivity is similar to standard Fmoc-Phe-OH, steric hindrance from the bulky bromine atom can sometimes slow down the reaction. Additionally, aggregation of the growing peptide chain on the resin, a common issue with hydrophobic residues, can be exacerbated by the increased hydrophobicity of the brominated aromatic ring.[1][2]

    • Suggested Solutions:

      • Double Coupling: Perform a second coupling step for the 4-bromophenylalanine residue to ensure the reaction goes to completion.

      • Extended Coupling Time: Increase the coupling reaction time for this specific residue.

      • Choice of Coupling Reagents: Ensure your coupling reagents (e.g., HBTU, HATU) are fresh and effective. For sterically hindered couplings, more potent activators may be beneficial.[2]

      • Solvent Selection: Consider switching from DMF to N-Methyl-2-pyrrolidone (NMP) as the synthesis solvent, as NMP can be more effective at solvating aggregating peptide chains.[2]

      • Kaiser Test: After the coupling step, perform a Kaiser test to check for the presence of unreacted primary amines. A positive test (blue beads) indicates incomplete coupling.[2]

Problem: The final peptide containing 4-bromophenylalanine has poor solubility in our desired aqueous buffer.

  • Question: We synthesized a peptide with 4-bromophenylalanine expecting improved solubility, but it is precipitating out of our phosphate-buffered saline (PBS) at pH 7.4. Why is this happening and what can we do?

  • Answer: While halogenation can modulate peptide properties, it doesn't universally guarantee increased aqueous solubility. The introduction of a bromine atom increases the hydrophobicity of the phenylalanine side chain. If the overall sequence is already hydrophobic, this can sometimes decrease solubility in aqueous buffers.[3][4]

    • Suggested Solutions:

      • Initial Dissolution in Organic Solvent: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) first. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration. Be mindful that high concentrations of organic solvents may not be compatible with all biological assays.[3]

      • pH Adjustment: The net charge of your peptide is a major determinant of its solubility.

        • If your peptide has a net positive charge (basic), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your buffer.

        • If your peptide has a net negative charge (acidic), try a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) for initial dissolution.

      • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[3]

      • Solubility Testing: Before dissolving the entire batch, it is always recommended to test the solubility of a small aliquot in various solvents and pH conditions.[5]

Problem: Difficulty in purifying the 4-bromophenylalanine-containing peptide using reversed-phase HPLC.

  • Question: Our peptide with 4-bromophenylalanine shows a very broad peak or is not eluting as expected during RP-HPLC purification. How can we optimize the purification?

  • Answer: The increased hydrophobicity due to the bromine atom will lead to a longer retention time on a C18 column compared to its non-brominated counterpart. This strong retention can sometimes lead to peak broadening. Furthermore, aggregation of the hydrophobic peptide on the column can also contribute to poor peak shape.

    • Suggested Solutions:

      • Adjust the Gradient: Use a shallower gradient of the organic mobile phase (e.g., acetonitrile) around the expected elution time of your peptide. This can improve the separation of closely eluting impurities and sharpen the peak of your target peptide.[6][7]

      • Change the Stationary Phase: If you are using a C18 column, consider a less hydrophobic stationary phase like C8 or C4, which may provide better peak shape and resolution for highly hydrophobic peptides.[8]

      • Optimize the Mobile Phase:

        • Ion-Pairing Agent: Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in both mobile phases (typically at 0.1%). This helps to improve peak shape for peptides.[9]

        • Organic Modifier: While acetonitrile (B52724) is common, methanol (B129727) or ethanol (B145695) can be tested as they can alter the selectivity of the separation.[9]

      • Sample Solubility in Mobile Phase: Ensure your crude peptide is fully dissolved in the initial mobile phase before injection. If it precipitates upon injection, this can lead to poor chromatography. Dissolving in a small amount of a stronger solvent like DMSO before diluting with the mobile phase can help.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for incorporating 4-bromophenylalanine into a peptide sequence? A1: The introduction of a bromine atom onto the phenylalanine side chain serves multiple purposes in peptide design and drug discovery. The bromo-substituent can be used as a reactive handle for further chemical modifications, such as cross-coupling reactions, to attach other functional groups or labels.[10] Additionally, the electronic and steric properties of the bromine atom can influence the peptide's conformation and its interaction with biological targets, potentially leading to improved binding affinity or altered metabolic stability.[11] While it can also affect solubility, this is highly sequence-dependent.

Q2: Will replacing phenylalanine with 4-bromophenylalanine always increase peptide solubility? A2: Not necessarily. The effect of this substitution on solubility is complex and depends on the overall amino acid sequence of the peptide. The bromine atom increases the hydrophobicity of the phenylalanine residue. In a peptide that is already highly hydrophobic, this can lead to a decrease in aqueous solubility. However, in some contexts, the altered electronic properties and potential to disrupt aggregation-prone secondary structures might lead to an overall improvement in solubility. It is crucial to consider the entire peptide sequence and its physicochemical properties.

Q3: Are there any special considerations for the cleavage and deprotection of peptides containing 4-bromophenylalanine? A3: The cleavage of peptides containing 4-bromophenylalanine from the resin and the removal of side-chain protecting groups are generally performed using standard protocols, most commonly with a trifluoroacetic acid (TFA)-based cleavage cocktail.[12] It is important to include scavengers in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) and water, to prevent side reactions with sensitive amino acids like tryptophan, methionine, or cysteine that may also be present in the sequence. The C-Br bond on the phenylalanine ring is generally stable to standard TFA cleavage conditions.

Q4: How does the incorporation of 4-bromophenylalanine affect peptide aggregation? A4: Phenylalanine residues themselves can play a significant role in peptide aggregation, often through π-stacking interactions between the aromatic rings, which can promote the formation of β-sheet structures.[13][14] The introduction of a bulky and electronegative bromine atom can disrupt these π-stacking interactions, potentially reducing the propensity for aggregation. However, the increased overall hydrophobicity of the peptide could, in some cases, favor aggregation through hydrophobic collapse. The net effect on aggregation is therefore sequence-dependent and needs to be evaluated on a case-by-case basis.

Data Presentation

Currently, there is a lack of publicly available, direct quantitative comparisons of the solubility of a peptide with phenylalanine versus its 4-bromophenylalanine-containing analog. The effect is highly dependent on the specific peptide sequence. However, based on the general principles of hydrophobicity, we can present a conceptual table.

Table 1: Conceptual Influence of 4-Bromophenylalanine on Peptide Properties

PropertyPhenylalanine-Containing Peptide (Reference)4-Bromophenylalanine-Containing Peptide (Expected Change)Rationale
Hydrophobicity StandardIncreasedThe bromine atom is more hydrophobic than a hydrogen atom.
Aqueous Solubility Sequence-dependentPotentially DecreasedIncreased hydrophobicity can lead to lower solubility in aqueous buffers.
RP-HPLC Retention StandardIncreasedGreater hydrophobicity results in stronger interaction with the non-polar stationary phase.
Aggregation Prone to π-stackingPotentially DecreasedThe bulky bromine atom can sterically hinder the π-stacking interactions that often drive aggregation.
Chemical Reactivity Generally inertReactive handleThe C-Br bond can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira).[10]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour.[15]

    • Drain the DMF and perform the initial Fmoc deprotection by adding a solution of 20% piperidine (B6355638) in DMF. Agitate for 20-30 minutes.[12]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]

  • Amino Acid Coupling Cycle (for each amino acid, including Fmoc-4-bromo-L-phenylalanine-OH):

    • Activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a similar molar equivalent of an activating agent (e.g., HATU or HBTU) in DMF. Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes.[15]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature. For Fmoc-4-bromo-L-phenylalanine-OH, consider extending this time to 3 hours or performing a double coupling to ensure completion.[2]

    • Monitoring: After the coupling, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[2]

    • Washing: Wash the resin thoroughly with DMF (5-7 times).[15]

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group from the newly added amino acid.[12]

    • Washing: Wash the resin thoroughly with DMF (5-7 times).[15]

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Allow the crude peptide pellet to air dry before purification by HPLC.

Visualizations

sps_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated Fmoc-AA-OH (e.g., Fmoc-Phe(4-Br)-OH) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Incomplete kaiser_test->deprotection Complete (Next Cycle) final_cleavage Final Cleavage (TFA Cocktail) kaiser_test->final_cleavage Final Cycle Complete purification Purification (HPLC) final_cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

solubility_troubleshooting start Peptide with 4-Br-Phe Insoluble in Aqueous Buffer dissolve_organic Attempt Dissolution in Minimal Organic Solvent (e.g., DMSO) start->dissolve_organic add_aqueous Slowly Add Aqueous Buffer to Final Concentration dissolve_organic->add_aqueous check_solubility Is Peptide Soluble? add_aqueous->check_solubility adjust_ph Adjust pH of Buffer (Acidic for Basic Peptide, Basic for Acidic Peptide) check_solubility->adjust_ph No success Peptide Solubilized check_solubility->success Yes sonicate Apply Gentle Sonication adjust_ph->sonicate fail Consider Alternative Formulation Strategy adjust_ph->fail Still Insoluble sonicate->check_solubility

Caption: Troubleshooting Poor Peptide Solubility.

References

Technical Support Center: Boc-Phe(4-Br)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Boc-Phe(4-Br)-OH in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and professionals in drug development, offering targeted troubleshooting guidance and frequently asked questions to ensure successful incorporation of this sterically hindered amino acid and minimize the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when using this compound?

A1: Deletion sequences, where the this compound residue is missing from the final peptide, primarily arise from incomplete coupling reactions. The main contributing factors are:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group combined with the large 4-bromophenyl side chain creates significant steric hindrance. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, slowing down the reaction kinetics.[1]

  • Peptide Aggregation: Sequences rich in hydrophobic residues, like phenylalanine derivatives, are prone to forming secondary structures (e.g., β-sheets) on the resin. This aggregation can make the reactive sites inaccessible to the coupling reagents, leading to failed couplings.[2]

  • Incomplete Deprotection: Failure to completely remove the Boc group from the preceding amino acid residue will prevent the subsequent coupling of this compound. While less common with standard TFA deprotection, it can occur in "difficult sequences".[3]

  • Suboptimal Coupling Conditions: The choice of coupling reagent, solvent, reaction time, and temperature all play a crucial role. Using standard conditions may not be sufficient to overcome the steric hindrance of this compound.

Q2: How can I detect the presence of deletion sequences in my crude peptide product?

A2: The most reliable methods for identifying and quantifying deletion sequences are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for assessing the purity of synthetic peptides. Deletion sequences will typically appear as distinct peaks, often eluting earlier than the target peptide, in the HPLC chromatogram.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the definitive identification of peaks in the chromatogram. The mass of the deletion sequence will be lower than the target peptide by the mass of the this compound residue.[4]

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, the peptide ions can be fragmented in the mass spectrometer. The resulting fragmentation pattern will reveal the exact amino acid sequence, confirming the absence of the this compound residue.

Q3: Which coupling reagents are most effective for a sterically hindered residue like this compound?

A3: For sterically demanding couplings, high-efficiency uronium/aminium or phosphonium (B103445) salt-based reagents are recommended. Reagents like HATU, HBTU, and PyAOP have demonstrated superior performance over carbodiimides such as DCC or DIC alone. The addition of additives like HOBt or HOAt can further enhance coupling efficiency and suppress side reactions like racemization.[5][6]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the incorporation of this compound.

Issue Possible Cause(s) Recommended Solution(s)
High levels of deletion sequence detected by LC-MS. 1. Incomplete Coupling: Steric hindrance of this compound is preventing complete reaction. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.1. Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. 3. Elevate Temperature: Gently increase the reaction temperature to 30-40°C to improve reaction kinetics. Be cautious, as higher temperatures can increase the risk of racemization. 4. Use a More Powerful Coupling Reagent: Switch to HATU or PyAOP, which are known to be highly effective for hindered couplings.[5] 5. Solvent Choice: Use NMP instead of DMF, as it can be more effective at disrupting peptide aggregation.
Kaiser test (or other ninhydrin-based test) is positive after coupling. Presence of unreacted primary amines: The coupling of this compound to the N-terminus of the peptide chain is incomplete.1. Immediate Recoupling: Perform a second coupling as described above. 2. Capping: If the Kaiser test remains positive after a second coupling, it may be advisable to "cap" the unreacted amines to prevent them from reacting in subsequent steps and generating deletion-insertion peptides. This is done by acetylating the unreacted amines with acetic anhydride (B1165640) and a base like DIPEA.
Low overall yield of the final peptide. 1. Incomplete Deprotection: The Boc group on the residue prior to this compound may not be fully removed. 2. Premature Cleavage: The peptide chain may be prematurely cleaved from the resin during repeated acid treatments for Boc deprotection.1. Extend Deprotection Time: Increase the TFA treatment time to ensure complete removal of the Boc group, especially in long or difficult sequences.[3] 2. Use a More Stable Resin: If using a standard Merrifield resin, consider switching to a more acid-stable resin like a PAM resin to minimize premature cleavage.

Data Summary

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU (Internal HOAt)Very HighVery fast reaction rates, highly effective for hindered residues.[5][7]Higher cost, potential for guanidinylation of the N-terminus if used in excess.
HBTU (Internal HOBt)HighRobust and widely used, good for most standard and slightly hindered couplings.Can be less effective than HATU for extremely difficult couplings.
PyAOP (Internal HOAt)Very HighSimilar in reactivity to HATU, avoids the guanidinylation side reaction.Higher cost.
PyBOP (Internal HOBt)HighGood performance, less risk of guanidinylation than HBTU.Can be less reactive than HATU/PyAOP for the most challenging couplings.
DIC/HOBt HOBtModerate to HighCost-effective, HOBt suppresses racemization.Slower reaction rates compared to onium salts, formation of insoluble DCU byproduct if DCC is used.[4]
DIC NoneLow to ModerateSimple and inexpensive.Higher risk of racemization and incomplete coupling for hindered residues.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound

This protocol is designed to maximize the coupling efficiency of this compound and minimize the formation of deletion sequences.

  • Resin Preparation:

    • Start with the peptide-resin that has the N-terminal Boc group removed and has been neutralized.

    • Ensure the resin is well-swollen in DMF.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to the washing step.

    • If the test is positive (beads are blue or purple), the coupling is incomplete. Proceed to the double coupling step.

  • Double Coupling (if necessary):

    • Drain the reaction solution from the resin.

    • Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Washing:

    • After a complete coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove all excess reagents and byproducts.

  • Deprotection:

    • Proceed to the next cycle by removing the Boc group with a solution of 50% TFA in DCM.

Protocol 2: Detection of Deletion Sequences by LC-MS
  • Sample Preparation:

    • After completing the synthesis, cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., HF or TFMSA with scavengers).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • LC-MS Analysis:

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Monitor the eluent with a UV detector (typically at 214 nm and 280 nm) and a mass spectrometer.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine the relative purity of the crude product.

    • Examine the mass spectrum corresponding to each peak.

    • The expected mass of the target peptide should be observed for the main peak.

    • Search for a mass corresponding to the target peptide minus the mass of the Phe(4-Br) residue (approximately 240 Da). The presence of this mass confirms the deletion sequence.

Visualizations

SPPS_Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Coupling start Perform Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test is_negative Test Negative? kaiser_test->is_negative proceed Proceed to Next Deprotection Step is_negative->proceed Yes double_couple Perform Double Coupling is_negative->double_couple No kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 is_negative2 Test Negative? kaiser_test2->is_negative2 is_negative2->proceed Yes capping Consider Capping Unreacted Amines is_negative2->capping No capping->proceed

Caption: Decision workflow for troubleshooting incomplete coupling of this compound.

SPPS_Cycle SPPS Cycle for Minimizing Deletion Sequences cluster_deprotection Deprotection cluster_coupling Coupling deprotection 1. Treat with 50% TFA/DCM (Extended time if needed) wash1 2. Wash with DCM/IPA deprotection->wash1 neutralization 3. Neutralize with DIPEA/DMF wash1->neutralization pre_activation 4. Pre-activate this compound with HATU/DIPEA neutralization->pre_activation coupling 5. Couple to Resin (Extended time/elevated temp) pre_activation->coupling monitoring 6. Monitor with Kaiser Test coupling->monitoring wash2 7. Wash with DMF/DCM monitoring->wash2 wash2->deprotection Start Next Cycle

Caption: Optimized SPPS cycle for incorporating this compound.

References

dealing with steric hindrance of Boc-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the steric hindrance of Boc-4-bromophenylalanine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes Boc-4-bromophenylalanine a sterically hindered amino acid?

A1: Boc-4-bromophenylalanine is considered sterically hindered due to the presence of two bulky groups attached to the alpha-carbon: the tert-butyloxycarbonyl (Boc) protecting group on the amine and the large 4-bromophenyl side chain. The combination of the voluminous Boc group and the substituted phenyl ring can physically obstruct the approach of reagents to the reactive sites (the carboxylic acid and the N-terminus after deprotection), potentially leading to slower reaction rates and incomplete reactions.[1][2]

Q2: What are the most common issues encountered when using Boc-4-bromophenylalanine in peptide synthesis?

A2: The primary challenges associated with the use of Boc-4-bromophenylalanine in peptide synthesis include:

  • Low Coupling Yields: Incomplete amide bond formation due to the steric hindrance impeding the nucleophilic attack of the amine.[3]

  • Slow Reaction Rates: The bulky nature of the molecule can slow down the kinetics of both coupling and deprotection steps.[3]

  • Incomplete Boc Deprotection: The steric bulk can hinder the access of acidic reagents to the Boc group, leading to incomplete removal and truncated peptide sequences.[4][5]

  • Solubility Issues: Boc-4-bromophenylalanine has limited solubility in some common organic solvents, which can affect reaction efficiency. It is slightly soluble in water but soluble in organic solvents like dimethylformamide (DMF) and dioxane.[1][2][6]

Q3: Which coupling reagents are recommended for Boc-4-bromophenylalanine?

A3: For sterically hindered amino acids like Boc-4-bromophenylalanine, standard coupling reagents such as DCC/HOBt may be inefficient. More potent, in-situ activating reagents are recommended.[7] These are typically phosphonium (B103445) or aminium (uronium) salts. Highly efficient choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents, especially for difficult couplings, as it forms highly reactive OAt active esters.[3][8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU that provides comparable results in many cases and is known to reduce racemization.[3][8]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established phosphonium salt-based reagent that is effective for sterically hindered couplings, though it may require longer reaction times for optimal performance compared to HATU or HCTU.[3][8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt-based reagent with coupling efficiencies comparable to HATU.[9]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Symptom: After the coupling step involving Boc-4-bromophenylalanine, analysis (e.g., by HPLC) of the crude peptide shows a significant amount of unreacted starting material or deletion sequences.

Possible Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide (B86325) reagents may not be potent enough.

    • Solution: Switch to a more powerful phosphonium or uronium-based coupling reagent like HATU, HCTU, or PyBOP.[3][8] For particularly challenging couplings, HATU is often the preferred choice.[3]

  • Steric Hindrance Preventing Nucleophilic Attack: The bulky Boc group and bromophenyl side chain are physically blocking the reaction.

    • Solution 1: Optimize Reaction Conditions: Increase the reaction temperature to provide more energy to overcome the activation barrier. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields for difficult couplings.

    • Solution 2: Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) and monitor completion using a method like the Kaiser test.[10]

  • Poor Solubility of Reagents: Boc-4-bromophenylalanine or the growing peptide chain may not be fully dissolved in the reaction solvent.

    • Solution: Use a high-boiling point, polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) to ensure all reactants are fully dissolved.[1]

Issue 2: Incomplete Boc Deprotection

Symptom: Mass spectrometry analysis of the final peptide reveals the presence of sequences with the Boc group still attached or deletion sequences corresponding to the subsequent amino acid failing to couple.

Possible Causes & Solutions:

  • Insufficient Deprotection Time or Reagent Strength: The steric hindrance around the Boc group is preventing complete removal by the acid.

    • Solution 1: Extend Deprotection Time: Increase the duration of the treatment with the acidic deprotection solution (e.g., TFA in DCM). For example, a standard 5-minute deprotection might be insufficient; extending this to 20-30 minutes or performing two shorter treatments can improve results.[4][5]

    • Solution 2: Use a Stronger Acidic Solution: While 50% TFA in DCM is common, for difficult deprotections, using a higher concentration of TFA or switching to 4M HCl in dioxane can be effective.[5]

  • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, limiting reagent access.

    • Solution: Incorporate strategies to disrupt aggregation, such as using NMP as a solvent or adding chaotropic salts like LiCl to the reaction mixture.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in Challenging Peptide Syntheses

Coupling ReagentCrude Purity (%) (Short Coupling)Crude Purity (%) (Long Coupling)Acylation Yield (%) (Aza-Peptide)
PyBOP 40.10 - 48.1170.27 - 88.54~65
HATU 83.63 - 89.6379.91 - 92.11~100
HCTU 79.86 - 88.2980.52~55

Data adapted from comparative studies on standard and challenging peptide sequences, indicating general trends for sterically hindered couplings.[3]

Experimental Protocols

Protocol 1: Coupling of Boc-4-bromophenylalanine using HATU

This protocol is adapted for a sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF. Perform the deprotection of the N-terminal protecting group of the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-4-bromophenylalanine (2.0 equivalents relative to resin substitution) and HATU (2.0 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4.0 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add this solution to the deprotected resin.[10]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (a negative result indicates complete coupling).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Boc Deprotection of a Peptide Containing 4-bromophenylalanine

This protocol is a robust method for removing the N-terminal Boc group during solid-phase peptide synthesis.

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM. Use approximately 10 mL of solution per gram of resin.[11]

    • Agitate the mixture for 20-30 minutes at room temperature.[11]

  • Washing and Neutralization:

    • Drain the TFA solution.

    • Wash the resin three times with DCM.

    • Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize the ammonium (B1175870) salt.[11]

    • Wash the resin again three times with DCM to remove excess DIPEA.[11]

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.

Visualizations

Steric_Hindrance cluster_reagents Reactants Boc_PheBr Boc-4-bromophenylalanine Boc_group Bulky Boc Group Boc_PheBr->Boc_group Bromophenyl Large 4-Bromophenyl Side Chain Boc_PheBr->Bromophenyl Coupling Amide Bond Formation Boc_PheBr->Coupling Peptide N-terminal Amine on Resin Peptide->Coupling Boc_group->Peptide Impedes Approach Bromophenyl->Peptide Impedes Approach

Caption: Steric hindrance in Boc-4-bromophenylalanine coupling.

Troubleshooting_Workflow start Low Coupling Yield with Boc-4-bromophenylalanine reagent Is a standard coupling reagent being used (e.g., DCC/HOBt)? start->reagent conditions Are reaction conditions optimized? reagent->conditions No upgrade_reagent Switch to a more potent reagent (HATU, HCTU, PyBOP) reagent->upgrade_reagent Yes optimize_conditions Increase temperature or extend reaction time. Consider microwave synthesis. conditions->optimize_conditions No reassess Re-evaluate yield conditions->reassess Yes upgrade_reagent->conditions check_solubility Ensure complete dissolution. Use DMF or NMP. optimize_conditions->check_solubility check_solubility->reassess

Caption: Troubleshooting workflow for low coupling yield.

Boc_Deprotection_Pathway Boc_Peptide Boc-Protected Peptide Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation + H+ (TFA, HCl) Cleavage Cleavage of tert-butyl-oxygen bond Protonation->Cleavage Carbamic_Acid Unstable Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-butyl cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO2 Free_Amine Free Amine (Ammonium Salt) Decarboxylation->Free_Amine Side_Reactions Alkylation of Trp, Met, Cys tButyl_Cation->Side_Reactions Scavengers Scavengers (e.g., TIS, EDT) Scavengers->tButyl_Cation Trap

Caption: Boc deprotection signaling pathway.

References

Technical Support Center: Stability of 4-Bromophenylalanine During Acid Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-bromophenylalanine (4-Br-Phe) during the acid-mediated cleavage step of solid-phase peptide synthesis (SPPS). While 4-bromophenylalanine is generally considered stable under standard cleavage conditions, this guide addresses potential issues, offers troubleshooting strategies, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is 4-bromophenylalanine considered a "sensitive" amino acid during TFA cleavage?

A1: 4-Bromophenylalanine is not typically classified as a highly sensitive amino acid in the same category as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). The carbon-bromine bond on the aromatic ring is relatively stable. However, prolonged exposure to strong acids and the presence of highly reactive cationic species could potentially lead to side reactions, although this is not a commonly reported issue.

Q2: What are the potential side reactions involving 4-bromophenylalanine during acid cleavage?

A2: While specific side reactions for 4-Br-Phe during trifluoroacetic acid (TFA) cleavage are not extensively documented in standard peptide synthesis literature, potential, albeit rare, side reactions could include:

  • Debromination: Loss of the bromine atom from the phenyl ring.

  • Alkylation: The aromatic ring of 4-Br-Phe could be susceptible to alkylation by carbocations generated from protecting groups or linkers, similar to other aromatic residues.[1]

Q3: Are there any recommended, "safer" cleavage cocktails for peptides containing 4-bromophenylalanine?

A3: For peptides containing any potentially sensitive residues, the inclusion of scavengers in the cleavage cocktail is crucial to quench reactive cationic species.[2] A standard and effective non-malodorous cocktail is Reagent B , which consists of TFA, water, phenol (B47542), and triisopropylsilane (B1312306) (TIS).[3] For peptides that are particularly sensitive or where issues are observed, Reagent K (TFA, water, phenol, thioanisole (B89551), and 1,2-ethanedithiol) offers a more robust scavenger mixture.[1]

Q4: How can I detect potential degradation of 4-bromophenylalanine in my cleaved peptide?

A4: The most effective method for detecting degradation is high-resolution mass spectrometry (MS).[4] Look for unexpected mass shifts in your peptide. For example, a mass loss of 78.9 Da would correspond to the loss of a bromine atom. Additionally, High-Performance Liquid Chromatography (HPLC) can be used to identify unexpected peaks in the crude product.[5]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues you might encounter during the acid cleavage of peptides containing 4-bromophenylalanine.

Issue 1: My mass spectrometry results show an unexpected mass loss of ~79 Da.

  • Possible Cause: This mass loss corresponds to the loss of a bromine atom (debromination) from the 4-bromophenylalanine residue.

  • Troubleshooting Steps:

    • Reduce Cleavage Time: Prolonged exposure to strong acid can increase the likelihood of side reactions.[6] Reduce the cleavage time to the minimum required for complete deprotection and cleavage (typically 1.5-2 hours).[2]

    • Optimize Scavenger Cocktail: Ensure you are using an adequate scavenger cocktail to quench reactive species. If you are using a simple TFA/water mixture, switch to a more robust cocktail like Reagent B or Reagent K.

    • Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., in an ice bath) can help to suppress side reactions.[2]

Issue 2: My HPLC chromatogram shows multiple unexpected peaks that are not related to standard peptide synthesis impurities.

  • Possible Cause: These peaks could represent byproducts resulting from modifications to the 4-bromophenylalanine residue, such as alkylation.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Isolate the unexpected peaks and analyze them by MS to identify their molecular weights. This will help in identifying the nature of the modification.

    • Improve Scavenging: The presence of alkylation byproducts strongly suggests that the scavengers in your cleavage cocktail are insufficient. Increase the concentration of scavengers or switch to a more potent cocktail like Reagent K.[1]

    • Review Protecting Group Strategy: Ensure that the protecting groups used for other amino acids in your sequence are appropriate and are not generating unusually stable carbocations that could react with the 4-Br-Phe residue.

Issue 3: I am observing incomplete cleavage from the resin.

  • Possible Cause: This is a general issue in SPPS and is less likely to be directly related to the presence of 4-bromophenylalanine. It is more often associated with the choice of resin, linker, or the peptide sequence itself.

  • Troubleshooting Steps:

    • Increase Cleavage Time: If you have ruled out degradation of 4-Br-Phe, you can cautiously increase the cleavage time.[2]

    • Re-cleavage: After the initial cleavage and filtration, the resin can be treated with a fresh cleavage cocktail to recover any remaining peptide.

    • Ensure Proper Resin Swelling: The resin must be adequately swollen for the cleavage cocktail to be effective. Ensure the resin is properly washed and swollen in an appropriate solvent like dichloromethane (B109758) (DCM) before adding the cleavage cocktail.[6]

Quantitative Data on Cleavage Cocktails

Reagent NameCompositionTypical Application
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% WaterA good general-purpose cleavage cocktail for many peptides. TIS is an excellent scavenger for trityl cations.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TriisopropylsilaneAn "odorless" and effective cocktail, particularly useful when trityl-based protecting groups are present.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (B43112)A highly effective and robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp, which minimizes a wide variety of side reactions.[1]
TFA/H₂O 95% TFA, 5% WaterSuitable for simple peptides without sensitive residues. Not recommended for peptides containing Trp, Met, or Cys.[6]

Experimental Protocols

Protocol 1: Standard Cleavage using Reagent B
  • Preparation: Prepare Reagent B fresh by combining trifluoroacetic acid (88% v/v), phenol (5% v/v), water (5% v/v), and triisopropylsilane (2% v/v).[7]

  • Resin Preparation: If the N-terminal Fmoc group is still present, remove it using a standard deprotection procedure (e.g., 20% piperidine (B6355638) in DMF). Wash the peptide-resin thoroughly with dichloromethane (DCM).[7]

  • Cleavage Reaction: Suspend the dried peptide-resin in Reagent B (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 1.5 to 2 hours.[2]

  • Peptide Isolation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates.[7]

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[5]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. Dry the peptide pellet under vacuum.

Protocol 2: Robust Cleavage using Reagent K
  • Preparation: Prepare Reagent K fresh by combining trifluoroacetic acid (82.5% v/v), phenol (5% v/v), water (5% v/v), thioanisole (5% v/v), and 1,2-ethanedithiol (EDT) (2.5% v/v).[1]

  • Resin Preparation: Follow the same procedure as in Protocol 1 for N-terminal Fmoc removal and washing.

  • Cleavage Reaction: Suspend the dried peptide-resin in Reagent K (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2 to 4 hours.

  • Peptide Isolation and Precipitation: Follow steps 4 and 5 from Protocol 1.

  • Washing and Drying: Follow step 6 from Protocol 1.

Visualizations

troubleshooting_workflow cluster_start Start: Post-Cleavage Analysis cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Crude Peptide Analysis (HPLC & Mass Spectrometry) unexpected_mass Unexpected Mass Observed? start->unexpected_mass mass_loss_79 Mass Loss of ~79 Da? unexpected_mass->mass_loss_79 Yes unexpected_peaks Unexpected HPLC Peaks? unexpected_mass->unexpected_peaks No other_mass_adducts Other Mass Adducts? mass_loss_79->other_mass_adducts No debromination Potential Debromination: - Reduce cleavage time - Lower cleavage temperature - Use robust scavenger cocktail mass_loss_79->debromination Yes other_mass_adducts->unexpected_peaks No alkylation Potential Alkylation: - Use robust scavenger cocktail (e.g., Reagent K) - Isolate and analyze peaks by MS other_mass_adducts->alkylation Yes unexpected_peaks->alkylation Yes no_issue 4-Br-Phe is likely stable. Investigate other potential issues (e.g., incomplete deprotection, other side reactions). unexpected_peaks->no_issue No

Caption: Troubleshooting workflow for stability issues of 4-bromophenylalanine.

cleavage_protocol_logic start Peptide-Resin prepare_resin Prepare Resin (Fmoc deprotection, wash with DCM) start->prepare_resin choose_cocktail Choose Cleavage Cocktail prepare_resin->choose_cocktail reagent_b Reagent B (Standard Peptides) choose_cocktail->reagent_b No sensitive residues reagent_k Reagent K (Peptides with Sensitive Residues) choose_cocktail->reagent_k Sensitive residues present cleavage Perform Cleavage (1.5-4 hours at RT) reagent_b->cleavage reagent_k->cleavage isolate Isolate Peptide Solution (Filter resin) cleavage->isolate precipitate Precipitate Peptide (Cold Diethyl Ether) isolate->precipitate wash_dry Wash and Dry Crude Peptide precipitate->wash_dry end Crude Peptide for Purification wash_dry->end

Caption: Logical workflow for acid cleavage of peptides.

References

Technical Support Center: Boc-Phe(4-Br)-OH & Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals using Boc-Phe(4-Br)-OH in their peptide synthesis workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the formation of diketopiperazine (DKP), a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the early stages of solid-phase peptide synthesis (SPPS).[1][2] This occurs through an intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin.[1] The formation of DKP is problematic for several reasons:

  • Reduced Yield: The primary consequence is a lower yield of the desired full-length peptide.

  • "Traceless" Impurity: In many cases, the DKP byproduct is washed away during synthesis, leading to a deceptively clean crude product but a lower overall yield, making it a "traceless" side reaction that can be difficult to diagnose without careful monitoring.

  • Formation of Deletion Sequences: The resin sites where DKP has been cleaved can potentially react with the next amino acid, leading to the formation of deletion peptide impurities.

Q2: How does DKP formation occur in Boc-protected solid-phase peptide synthesis (Boc-SPPS)?

A2: In Boc-SPPS, DKP formation typically occurs after the deprotection of the second amino acid. The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage connecting the peptide to the resin, forming a stable six-membered ring (the DKP) and cleaving the dipeptide from the solid support. While DKP formation is more commonly associated with the basic conditions of Fmoc deprotection, it can also occur in Boc-SPPS, particularly with sequences that are sterically unhindered and conformationally predisposed to cyclization.

Q3: Is this compound particularly susceptible to DKP formation?

A3: There is no evidence to suggest that this compound is exceptionally prone to DKP formation compared to other phenylalanine derivatives. The primary factors influencing DKP formation are the identities of the first two amino acids in the sequence and the reaction conditions. Sequences with proline or other secondary amino acids in the second position are notoriously susceptible. For a dipeptide with Phe(4-Br) as the second residue, the risk of DKP formation will largely depend on the identity of the first amino acid coupled to the resin. Sterically unhindered N-terminal amino acids can increase the rate of DKP formation.

Q4: What are the key factors that influence DKP formation in Boc-SPPS?

A4: Several factors can influence the extent of DKP formation:

  • Peptide Sequence: The sequence of the first two amino acids is the most critical factor. Proline, glycine, and other sterically unhindered amino acids in either the first or second position can significantly increase the risk.

  • Resin Type: The type of linker used to attach the peptide to the resin can play a role. More acid-labile linkers may be more susceptible to cleavage under certain conditions.

  • Deprotection Conditions: In Boc-SPPS, the acidic conditions for Boc group removal (typically TFA in DCM) are generally less conducive to DKP formation than the basic conditions of Fmoc-SPPS. However, prolonged exposure to the neutralization base (e.g., DIEA) can promote cyclization.

  • Coupling Conditions: The choice of coupling reagent and the time allowed for the coupling of the third amino acid can be critical. A slow coupling reaction can leave the deprotected dipeptide vulnerable to cyclization.

  • Temperature: Elevated temperatures can accelerate the rate of DKP formation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low final peptide yield with a clean crude product profile. "Traceless" DKP formation may have occurred at the dipeptide stage.- Analyze a small sample of the resin-bound dipeptide: After coupling this compound and deprotecting the Boc group, cleave a small amount of the dipeptide from the resin and analyze by LC-MS to confirm its presence. - Modify the synthesis protocol: Employ strategies to suppress DKP formation for subsequent syntheses (see optimized protocol below).
Presence of a deletion peptide missing the first two amino acids. DKP formation occurred, and the newly exposed resin sites reacted with the third amino acid.- Improve capping efficiency: After the first amino acid coupling, ensure any unreacted sites are thoroughly capped (e.g., with acetic anhydride). - Optimize coupling of the third amino acid: Use a more efficient coupling reagent or pre-activation to ensure rapid coupling, minimizing the time the deprotected dipeptide is exposed.
Difficulty coupling the third amino acid after this compound. Potential aggregation of the dipeptide on the resin, or steric hindrance. While less likely to be directly caused by DKP, slow coupling increases DKP risk.- Use a stronger coupling reagent: Consider using HATU or HCTU. - Incorporate a dipeptide: Synthesize the dipeptide of the second and third amino acids in solution and couple it to the first amino acid on the resin.

Experimental Protocols

Standard Boc-SPPS Protocol (Potentially Prone to DKP Formation)

This protocol outlines a standard procedure that may be susceptible to DKP formation, especially with certain sequences.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 eq.) to the resin using a standard coupling method (e.g., DIC/HOBt in DMF) for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Perform a Kaiser test to confirm complete coupling.

    • Cap any unreacted hydroxyl groups with acetic anhydride/DIEA in DMF.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM (5x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

    • Wash the resin with DCM (5x).

  • Second Amino Acid Coupling (this compound):

    • Couple this compound (3 eq.) using a standard coupling method for 2 hours.

    • Wash and test for completion as in step 2.

  • Second Boc Deprotection:

    • Repeat step 3. At this stage, the resin-bound dipeptide is susceptible to DKP formation.

  • Subsequent Couplings: Proceed with neutralization and coupling of the third amino acid.

Optimized Protocol to Minimize DKP Formation

This protocol incorporates modifications to suppress the formation of diketopiperazine.

  • Resin and First Amino Acid Coupling: Follow steps 1 and 2 of the standard protocol.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (5x).

  • Second Amino Acid Coupling (this compound):

    • Follow step 5 of the standard protocol.

  • Second Boc Deprotection and In Situ Neutralization/Coupling of the Third Amino Acid:

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes and wash with DCM (5x).

    • In Situ Neutralization and Coupling:

      • Pre-activate the third Boc-protected amino acid (3 eq.) with your chosen coupling reagent (e.g., HBTU, 2.9 eq.) and HOBt (3 eq.) in DMF.

      • Add DIEA (6 eq.) to the activated amino acid solution.

      • Immediately add this solution to the deprotected dipeptidyl-resin and couple for 2-4 hours. This minimizes the time the free N-terminal amine is exposed before acylation.

    • Alternatively, consider using a different acid for deprotection that has been shown to suppress DKP formation, such as 4M HCl in dioxane.[3]

  • Continue Peptide Synthesis: Proceed with the remaining cycles of deprotection and coupling.

Data Summary

Factor Influencing DKP FormationMitigation StrategyComments
Peptide Sequence - If possible, avoid sequences with C-terminal Proline or Glycine as the first or second residue. - Use a pre-formed dipeptide of the first two amino acids for coupling.Sequence is the most significant factor.
Deprotection/Neutralization - Minimize the time between neutralization and the next coupling step. - Employ in situ neutralization protocols. - Consider using 4M HCl in dioxane for Boc deprotection.[3]Prolonged exposure to base after deprotection increases DKP risk.
Coupling of Third Amino Acid - Use a fast and efficient coupling reagent (e.g., HATU, HCTU). - Pre-activate the third amino acid before adding it to the deprotected dipeptidyl-resin. - Use a higher concentration of the activated amino acid.A slow coupling of the third residue allows more time for DKP formation.
Temperature - Perform all synthesis steps at room temperature unless otherwise specified. Avoid heating.Higher temperatures accelerate the cyclization reaction.

Visualizations

DKP_Formation_Mechanism cluster_synthesis On-Resin Synthesis cluster_side_reaction Side Reaction Resin Solid Support (e.g., Merrifield Resin) AA1 Amino Acid 1 (e.g., -NH-CH(R1)-C(O)-O-CH2-) Resin->AA1 1. Couple AA1 Dipeptide Boc-Phe(4-Br)-AA1-Resin AA1->Dipeptide 2. Deprotect & Couple This compound DeprotectedDipeptide H2N-Phe(4-Br)-AA1-Resin Dipeptide->DeprotectedDipeptide 3. Boc Deprotection (TFA) DKP cyclo(Phe(4-Br)-AA1) (Diketopiperazine) DeprotectedDipeptide->DKP Intramolecular Cyclization CleavedResin HO-CH2-Resin DeprotectedDipeptide->CleavedResin Cleavage from Resin

Caption: Mechanism of diketopiperazine (DKP) formation in Boc-SPPS.

DKP_Prevention_Workflow start Start: Dipeptidyl-Resin (Boc-Phe(4-Br)-AA1-Resin) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash Wash Resin (DCM) deprotection->wash couple Couple 3rd Amino Acid (In Situ Neutralization) wash->couple preactivate Pre-activate 3rd Amino Acid (Boc-AA3-OH + Coupling Reagent + DIEA) preactivate->couple Immediate Addition continue_synthesis Continue Peptide Synthesis couple->continue_synthesis

Caption: Recommended workflow to minimize DKP formation using in situ neutralization.

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for the critical capping step in solid-phase peptide synthesis (SPPS), particularly after a challenging coupling involving Boc-Phe(4-Br)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in SPPS?

The primary goal of capping is to permanently block any free amino groups on the resin-bound peptide that failed to react during the preceding coupling step.[1] This is typically achieved by acetylation. By rendering these unreacted amines inert, capping prevents the formation of deletion sequences—peptides missing one or more amino acids—which are often difficult to separate from the desired final product.[1] This ensures higher purity of the crude peptide.

Q2: Why might capping be particularly important after coupling this compound?

Coupling bulky or sterically hindered amino acids like this compound can sometimes be inefficient, leading to a higher population of unreacted N-terminal amines on the growing peptide chains. Factors such as the bulky tert-Butyloxycarbonyl (Boc) protecting group and the substituted phenyl ring can impede complete coupling. In such cases, a highly efficient capping step is crucial to terminate the growth of these incomplete sequences.

Q3: What is the standard reagent used for capping?

The most widely used and accepted capping agent is acetic anhydride (B1165640), typically used in combination with a base like pyridine (B92270) or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[1] The base neutralizes the acetic acid byproduct formed during the reaction.

Q4: Are there alternatives to acetic anhydride for capping?

Yes, while acetic anhydride is standard, other reagents can be used. For instance, benzoic anhydride can be employed to cap unreacted hydroxyl groups on certain resins.[2][3] In situations where acetic anhydride is unavailable, some protocols suggest using a mixture of acetic acid, DIPEA, and a coupling reagent like DIC or HBTU, or even propionic anhydride as a substitute.[4] Another documented capping solution for specific resins involves a mixture of DCM, methanol (B129727) (MeOH), and DIPEA.[5]

Q5: How can I confirm that the capping step was successful?

The success of the capping step is typically monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[6][7] This test detects the presence of primary amines. After capping, a negative Kaiser test (beads remain colorless or yellow) indicates that all free amines have been successfully acetylated. If the test is positive (beads turn blue/purple), it signifies incomplete capping, and the procedure should be repeated.[2][6]

Troubleshooting Guide

Issue 1: Kaiser test is still positive after the capping procedure.

  • Cause A: Insufficient Reagents or Reaction Time. The concentration of the capping reagents or the reaction time may have been inadequate for the specific resin loading and sequence.

    • Solution: Repeat the capping step.[2][6] Ensure that a sufficient excess of acetic anhydride and base is used. Extending the reaction time from the standard 30 minutes to 45-60 minutes may also improve efficiency.

  • Cause B: Peptide Aggregation. The peptide sequence may be prone to aggregation on the solid support, hindering access of the capping reagents to the unreacted amine sites. This is a known issue with "difficult sequences".[2]

    • Solution: Before repeating the capping step, perform extensive washes with a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP). If aggregation is suspected, using a capping solution containing HOBt may be beneficial.[8]

  • Cause C: Degraded Reagents. Acetic anhydride is sensitive to moisture. If it has hydrolyzed to acetic acid, it will be ineffective.

    • Solution: Use fresh, high-quality acetic anhydride and anhydrous solvents for the capping solution.[5]

Issue 2: The final peptide product shows a significant deletion peak at the this compound position.

  • Cause: This indicates that both the initial coupling of this compound and the subsequent capping step were inefficient. Uncapped amines from this step reacted in the next coupling cycle, leading to a peptide missing the this compound residue.

    • Solution 1: Optimize the Coupling Step. For difficult amino acids, consider double coupling (repeating the coupling step with fresh reagents) before moving to the capping step.[2] Using a more potent coupling reagent or extending the coupling time can also improve efficiency.

    • Solution 2: Implement a Systematic Capping Protocol. For long or difficult syntheses, it is recommended to perform a capping step after every coupling cycle to minimize deletion impurities.[8][9]

Experimental Protocols

Standard Capping Protocol using Acetic Anhydride

This protocol is a widely accepted method for capping unreacted primary amines on the peptide-resin.

  • Post-Coupling Wash: After the coupling of this compound is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents and byproducts.[1]

  • Prepare Capping Solution: Freshly prepare the capping solution. Do not store it for extended periods. Common compositions include:

    • A mixture of acetic anhydride and pyridine in DMF.[6]

    • A solution of 0.5 M acetic anhydride, 0.125 M DIEA, and 0.015 M HOBt in NMP.[8]

  • Capping Reaction: Add the capping solution to the washed peptide-resin, ensuring the resin is fully suspended. Gently agitate or shake the mixture at room temperature for 30 minutes.[6]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove residual capping reagents.[1]

  • Verification (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test.

    • Negative Result (Yellow Beads): The capping was successful. Proceed to the next deprotection step.

    • Positive Result (Blue Beads): Capping is incomplete. Repeat steps 3-5.[6]

Quantitative Data Summary

The following table summarizes typical reagent concentrations and ratios used in standard capping protocols. Note that equivalents are based on the initial substitution (loading) of the resin.

Reagent/ParameterConcentration / RatioSolventTypical Reaction TimeSource
Method 1 Acetic Anhydride (50 eq.), Pyridine or DIPEA (50 eq.)DMF30 min[6]
Method 2 Acetic Anhydride (3 parts), Pyridine (2 parts)DMF30 min[5]
Method 3 0.5 M Acetic Anhydride, 0.125 M DIEA, 0.015 M HOBtNMP5 min[8]
Method 4 DCM/MeOH/DIPEA (17:2:1 v/v/v)DCM/MeOH45-60 min[5]

Visualizations

Experimental Workflow

G cluster_coupling Coupling Step cluster_capping Capping Step cluster_verification Verification Coupling Couple this compound to N-terminus Wash_Post_Coupling Wash Resin (DMF) Coupling->Wash_Post_Coupling Prepare_Cap Prepare Fresh Capping Solution (e.g., Ac₂O/Pyridine/DMF) Add_Cap Add Capping Solution to Resin Wash_Post_Coupling->Add_Cap Prepare_Cap->Add_Cap React_Cap React for 30 min Add_Cap->React_Cap Wash_Post_Cap Wash Resin (DMF) React_Cap->Wash_Post_Cap Kaiser Perform Kaiser Test Wash_Post_Cap->Kaiser Result Test Positive? Kaiser->Result Next_Step Proceed to Deprotection Step Result->Next_Step No Repeat_Cap Repeat Capping Step Result->Repeat_Cap Yes Repeat_Cap->Add_Cap

Caption: Workflow for coupling and capping in SPPS.

Troubleshooting Decision Pathway

G Start Kaiser Test is Positive After First Capping Q1 Are reagents fresh and anhydrous? Start->Q1 A1_No Use fresh Ac₂O and anhydrous solvents Q1->A1_No No Q2 Is peptide sequence prone to aggregation? Q1->Q2 Yes End Re-run Capping Protocol A1_No->End A1_Yes Proceed to next check A2_Yes Wash with NMP/DMSO, then re-cap Q2->A2_Yes Yes A3 Increase reagent excess and/or reaction time Q2->A3 No A2_Yes->End A2_No Proceed to next check A3->End

Caption: Troubleshooting guide for incomplete capping.

References

Technical Support Center: Solvent Selection for Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal solvent for coupling sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical when coupling hindered amino acids?

A1: Sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), Val, Ile, and N-methylated amino acids, present significant challenges in peptide synthesis due to their bulky side chains. These bulky groups can physically obstruct the formation of the peptide bond. The right solvent plays a crucial role in mitigating these steric effects by:

  • Promoting Resin Swelling: Adequate swelling of the solid support is essential to ensure that the reactive sites within the resin beads are accessible to the reagents.[1]

  • Solubilizing Reagents: The solvent must effectively dissolve the protected amino acid and coupling reagents to ensure they are available for the reaction.

  • Minimizing Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, blocking the N-terminal amine and preventing further coupling. A good solvent will solvate the growing peptide chain and disrupt the formation of secondary structures that lead to aggregation.[2][3]

Q2: What are the most commonly used solvents for SPPS, and what are their pros and cons for hindered couplings?

A2: The most common solvents used in SPPS are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3]

SolventProsCons
DMF - Good resin swelling properties.[4] - Dissolves most amino acids and coupling reagents.[4] - Relatively inexpensive.[3]- Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[3] - Can lead to N-formylation side reactions, especially at elevated temperatures.[3]
NMP - Excellent resin swelling and solvating properties, often better than DMF.[2][3] - Can improve coupling yields, especially for difficult sequences.[3] - Less prone to causing aggregation compared to DMF for hydrophobic peptides.- More viscous and expensive than DMF.[4] - Fmoc-amino acids may have greater decomposition over extended periods in NMP compared to DMF.[3]
DCM - Good swelling for polystyrene-based resins.[3] - Readily dissolves most Boc-protected amino acids.[3]- Poor at solvating growing peptide chains, which can lead to difficult couplings.[3] - Seldom used in Fmoc chemistry as it can react with piperidine (B6355638).[3]

Q3: Are there alternative solvents or solvent mixtures that can improve the coupling of hindered amino acids?

A3: Yes, for particularly challenging couplings, alternative solvents and solvent mixtures can be highly effective:

  • DMSO: Adding Dimethyl sulfoxide (B87167) (DMSO) to DMF (e.g., 25% DMSO in DMF) can help disrupt peptide aggregation.[2]

  • "Magic" Mixtures (TFE/HFIP): For severe aggregation, mixtures containing Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with DCM can be employed to solvate the peptide chain.[3]

  • Greener Solvents: Newer, more environmentally friendly solvents are being explored. For example, N-Butylpyrrolidinone (NBP) has shown promise as a replacement for DMF.[5] Acetonitrile and Tetrahydrofuran (THF) have also been reported to be effective, especially with PEG-based resins.[3]

Troubleshooting Guide

Problem: Incomplete coupling of a hindered amino acid.

This is a common issue that can be addressed by systematically evaluating several factors.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., positive Kaiser test) check_reagents Step 1: Verify Reagents - Fresh coupling reagents? - Correct equivalents used? start->check_reagents change_solvent Step 2: Optimize Solvent - Is the resin well-swollen? - Could aggregation be an issue? check_reagents->change_solvent Reagents OK solvent_options Solvent Strategies: - Switch from DMF to NMP - Add DMSO to DMF - Use a 'magic' mixture (TFE/DCM) change_solvent->solvent_options increase_temp Step 3: Increase Reaction Temperature - Perform coupling at elevated temperature (e.g., 50-60°C) change_solvent->increase_temp Solvent Optimized double_couple Step 4: Double Couple - Repeat the coupling step with fresh reagents increase_temp->double_couple Still incomplete change_reagent Step 5: Use a Stronger Coupling Reagent - Switch to HATU, HCTU, or PyAOP double_couple->change_reagent Still incomplete success Coupling Successful change_reagent->success Problem Resolved

Caption: A step-by-step decision tree for troubleshooting incomplete coupling of hindered amino acids.

Quantitative Data

Table 1: Swelling of Common SPPS Resins in Different Solvents (mL/g)

Adequate resin swelling is crucial for successful SPPS. A solvent is generally considered good if it swells the resin by at least 4.0 mL/g.[6]

Resin TypeDMFNMPDCMTHFAcetonitrile
Polystyrene (1% DVB) 4.0-6.04.0-6.04.0-6.04.0-5.01.5-2.5
TentaGel™ 4.5-5.54.5-5.54.0-5.04.0-5.02.0-3.0
ChemMatrix® 5.0-7.05.0-7.04.0-6.05.0-6.02.5-3.5

Data compiled from multiple sources.[1][7] Actual values may vary depending on the specific resin characteristics.

Table 2: Solubility of Common Coupling Reagents in SPPS Solvents

The solubility of coupling reagents is critical to ensure they are available to participate in the reaction.

ReagentDMFNMPDCMTHF
HBTU/HATU SolubleSolubleSparingly SolubleSparingly Soluble
HCTU SolubleSolubleSolubleSoluble
DIC MiscibleMiscibleMiscibleMiscible
Oxyma Pure SolubleSolubleSparingly SolubleSparingly Soluble
HOBt SolubleSolubleSparingly SolubleSparingly Soluble

This table provides a general guide. Solubility can be affected by temperature and the presence of other reagents.

Experimental Protocols

Protocol 1: Standard Coupling with DIC/Oxyma in DMF

This protocol is a common starting point for coupling amino acids.

  • Resin Swelling: Swell the resin in DMF (10-15 mL per gram of resin) for 30-60 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes at 0°C.[8]

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF, followed by DCM, and then dry.

Protocol 2: Troubleshooting with a Chaotropic Solvent Mixture

This protocol is for cases where aggregation is suspected to be the cause of incomplete coupling.

  • Follow steps 1-3 from Protocol 1.

  • Solvent Exchange: After the pre-coupling washes, wash the resin with the chosen chaotropic solvent mixture (e.g., 25% DMSO in DMF or 20% TFE in DCM).

  • Pre-activation: Prepare the pre-activation solution as in Protocol 1, but use the chaotropic solvent mixture as the solvent.

  • Coupling: Add the activated amino acid solution to the resin and agitate. Coupling times may need to be extended.

  • Monitoring and Washing: Proceed with monitoring and washing as described in Protocol 1, using the chaotropic solvent for the initial washes before switching back to DMF and DCM.

Visualizations

Logical Relationship in Solvent Selection

Solvent_Selection start Start: Select Solvent for Hindered Amino Acid Coupling is_standard Is it a standard hindered coupling? start->is_standard dmf_nmp Use DMF or NMP is_standard->dmf_nmp Yes is_aggregation_prone Is the sequence known to be aggregation-prone? is_standard->is_aggregation_prone No end Proceed with Coupling dmf_nmp->end dmf_dmso Use DMF/DMSO mixture is_aggregation_prone->dmf_dmso Yes is_extremely_hydrophobic Is the peptide extremely hydrophobic or failing with other solvents? is_aggregation_prone->is_extremely_hydrophobic No dmf_dmso->end is_extremely_hydrophobic->dmf_nmp No magic_mixture Use 'magic' mixture (e.g., TFE/DCM or HFIP/DCM) is_extremely_hydrophobic->magic_mixture Yes magic_mixture->end

Caption: A decision-making flowchart for selecting an appropriate solvent system.

References

Technical Support Center: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) for Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted solid-phase peptide synthesis (MW-SPPS) for challenging peptide sequences.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of difficult peptides using microwave irradiation.

Problem IDQuestionPotential CausesRecommended Solutions
AGG-01 Low yield and purity due to peptide aggregation on the resin. - Hydrophobic sequences: Peptides rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) tend to aggregate.[1][2] - β-sheet formation: Certain sequences are prone to forming secondary structures like β-sheets, leading to aggregation.[2][3][4] - High peptide concentration on the resin: High loading capacity of the resin can increase intermolecular interactions.[1]- Use specialized resins: Employ resins like ChemMatrix® or Tentagel, which are optimized for hydrophobic sequences and enhance solvation.[5][6] - Incorporate pseudoproline dipeptides: These can disrupt the formation of secondary structures.[1][7] - Optimize microwave conditions: Use microwave energy to disrupt intermolecular interactions and reduce aggregation.[1] - Lower peptide concentration: Use a resin with a lower loading capacity.[1] - Solvent choice: In some cases, using mixed solvents like DMSO/DMF or 6N guanidine/DMF can help prevent aggregation.[8]
SR-01 Presence of deletion sequences in the final product. - Incomplete Fmoc-deprotection: Aggregation or steric hindrance can prevent complete removal of the Fmoc protecting group.[9] - Inefficient coupling: Sterically hindered amino acids or aggregated peptide chains can lead to incomplete coupling reactions.[2][10]- Optimize deprotection: Increase microwave time and/or temperature for the deprotection step. A typical microwave-assisted deprotection uses a 20% piperidine (B6355638) solution in DMF.[11] - Double coupling: Perform the coupling step twice for difficult residues.[8] - Use highly reactive coupling reagents: Reagents like HATU, HCTU, or COMU can improve coupling efficiency.[3][8] - Elevated temperature: Perform coupling at higher temperatures (e.g., up to 86°C) under microwave irradiation to overcome steric hindrance.[5]
SR-02 Significant racemization of amino acids, particularly Cysteine (Cys) and Histidine (His). - High temperatures during coupling: Elevated temperatures, especially when using onium salt-based coupling reagents with strong bases, can increase epimerization.[5][12][13] - Prolonged activation time: Longer activation times for amino acids can lead to a higher degree of racemization.[13]- Use carbodiimide-based coupling: At high temperatures, carbodiimide-based reagents (e.g., DIC) are preferred over onium salt-based methods.[12][13] - Additives to reduce racemization: Include additives like HOBt or HOAt in the coupling cocktail.[8] - Optimize temperature and time: For sensitive amino acids, reduce the coupling temperature to below 50°C.[3] A study showed significant racemization for His and Cys at 86°C.[5]
SR-03 Aspartimide formation when synthesizing sequences containing Aspartic Acid (Asp). - Base-catalyzed side reaction: The basic conditions of the Fmoc-deprotection step (piperidine) can promote the formation of a succinimide (B58015) ring.[13] - Elevated temperatures: High temperatures during deprotection can exacerbate aspartimide formation.[13]- Use optimized deprotection reagents: Add HOBt to the piperidine/DMF solution to buffer the basicity.[3] - Lower deprotection temperature: If possible, perform the deprotection of residues following Asp at a lower temperature.[9] - Use specialized protecting groups: Employ Asp protecting groups like the cyanosulfurylide (CSY) group, which is stable under SPPS conditions and prevents aspartimide formation.[14]
MOD-01 Difficulty in synthesizing peptides with N-methylated amino acids. - Steric hindrance: The N-methyl group provides significant steric bulk, making coupling difficult.[15]- Specialized coupling reagents: Use coupling reagents like triphosgene, HATU, or PyBOP.[3] - Optimized microwave conditions: A study showed successful synthesis using DIC/HOAt as coupling reagents in DCM at 35°C for 20 minutes under microwave irradiation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave assistance for synthesizing difficult peptide sequences?

A1: Microwave energy offers several key advantages for synthesizing challenging peptides:

  • Increased Reaction Speed: Microwave heating rapidly and uniformly heats the reaction mixture, significantly reducing the time required for both coupling and deprotection steps.[11][16] For example, most amino acid couplings can be completed in just 5 minutes, and Fmoc removal in as little as 3 minutes.[16]

  • Improved Purity and Yield: By promoting more complete reactions and reducing aggregation, microwave synthesis often results in higher purity and yield of the crude peptide.[11][12]

  • Overcoming Aggregation: The microwave energy can disrupt the formation of secondary structures and aggregates that are common in difficult sequences, making the N-terminus of the growing peptide chain more accessible for subsequent reactions.[9][12]

  • Enhanced Efficiency for Difficult Couplings: Microwave heating can provide the necessary energy to overcome the steric hindrance associated with coupling certain amino acids.[13]

Q2: Can microwave heating increase the risk of side reactions?

A2: Yes, while beneficial, the elevated temperatures used in microwave-assisted synthesis can increase the potential for certain side reactions.[13] These include:

  • Racemization: Particularly for sensitive amino acids like Cysteine and Histidine.[5][15] This can be minimized by using carbodiimide-based coupling reagents and optimizing the temperature.[12][13]

  • Aspartimide formation: This is a concern for sequences containing Aspartic Acid and is exacerbated by high temperatures during the basic deprotection step.[13] Using additives like HOBt in the deprotection solution or specialized protecting groups can mitigate this.[3][14]

Careful optimization of reaction conditions is crucial to harness the benefits of microwave heating while minimizing these potential drawbacks.

Q3: What are "difficult peptide sequences" and what makes them challenging to synthesize?

A3: "Difficult peptide sequences" are those that are prone to problems during solid-phase synthesis, leading to low yields and purity.[2] Common characteristics include:

  • Hydrophobicity: Sequences rich in hydrophobic amino acids tend to aggregate.[1][2]

  • Secondary Structure Formation: Peptides that can form stable secondary structures like β-sheets on the resin can cause incomplete reactions.[3][4]

  • Steric Hindrance: The presence of bulky amino acids can make coupling reactions less efficient.[10]

  • Long Sequences: As the peptide chain elongates, the likelihood of aggregation and incomplete reactions increases.[1][11]

Q4: What are the key parameters to optimize in a microwave-assisted peptide synthesis protocol?

A4: The primary parameters to optimize are:

  • Temperature: Balancing reaction speed with the potential for side reactions is critical. Different temperatures may be required for coupling and deprotection steps, and for sensitive amino acids.[3][5]

  • Time: Microwave irradiation allows for significantly shorter reaction times.[11] These should be optimized to ensure complete reactions without unnecessary exposure to high temperatures.

  • Microwave Power: Precise control over microwave power helps to maintain the desired reaction temperature.[11]

  • Reagents: The choice of coupling reagents (e.g., carbodiimides vs. onium salts) and the use of additives can have a significant impact on the success of the synthesis.[8][12]

Experimental Protocols

Protocol 1: General Microwave-Assisted Fmoc-SPPS of a Difficult Sequence

This protocol outlines a general procedure for the automated microwave-assisted synthesis of a challenging peptide.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF).

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF.

    • Apply microwave irradiation (e.g., 3 minutes). The temperature can be elevated, but for sequences with Asp, consider a lower temperature.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (excess), a coupling reagent (e.g., DIC), and an additive (e.g., Oxyma Pure) in DMF.[11]

    • Add the coupling mixture to the resin.

    • Apply microwave irradiation (e.g., 5 minutes).[16] For most amino acids, a temperature of up to 75°C can be used.[17] For sensitive residues like Cys and His, consider a lower temperature.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Protocol 2: Microwave-Assisted Synthesis of a Hydrophobic Peptide Prone to Aggregation

This protocol provides specific considerations for synthesizing peptides with a high content of hydrophobic residues.

  • Resin Selection: Utilize a low-loading ChemMatrix® or Tentagel resin to minimize inter-chain interactions.

  • Pseudoproline Dipeptide Incorporation: At strategic locations within the sequence, incorporate pseudoproline dipeptides to disrupt secondary structure formation.

  • Fmoc-Deprotection:

    • Use a 20% piperidine solution in DMF.

    • Apply microwave irradiation at a controlled temperature to ensure complete deprotection without excessive heating.

  • Coupling:

    • Use a highly efficient coupling reagent such as HATU or HCTU.

    • Apply microwave irradiation at an elevated temperature (e.g., 75°C for 5 minutes) to overcome aggregation and drive the reaction to completion.[17]

  • Solvent Considerations: If aggregation persists, consider using a mixture of DMF and DMSO as the reaction solvent.

  • Cleavage and Purification: Follow the standard procedures as outlined in Protocol 1.

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc-Deprotection (Microwave) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Microwave) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid final_wash Final Wash (DCM) cycle->final_wash Synthesis Complete cleavage Cleavage & Deprotection final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for microwave-assisted solid-phase peptide synthesis.

troubleshooting_logic start Problem: Low Yield/Purity check_aggregation Check for Aggregation (e.g., difficult swelling) start->check_aggregation check_deletions Check for Deletion Sequences (Mass Spectrometry) start->check_deletions check_side_reactions Check for Side Reactions (e.g., racemization, aspartimide) start->check_side_reactions agg_solutions Solutions for Aggregation check_aggregation->agg_solutions del_solutions Solutions for Deletions check_deletions->del_solutions sr_solutions Solutions for Side Reactions check_side_reactions->sr_solutions agg_sol1 Use specialized resin (e.g., ChemMatrix) agg_sol2 Incorporate pseudoproline dipeptides agg_sol3 Optimize microwave conditions del_sol1 Optimize deprotection (time/temp) del_sol2 Use stronger coupling reagents (e.g., HATU) del_sol3 Perform double coupling sr_sol1 Optimize temperature for sensitive amino acids sr_sol2 Use carbodiimide (B86325) coupling at high temp sr_sol3 Add HOBt to deprotection solution

Caption: Troubleshooting logic for common issues in MW-SPPS.

References

Validation & Comparative

Navigating the Chromatographic Landscape: A Comparative Guide to the HPLC Analysis of Peptides with and without 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of modified peptides, understanding the impact of amino acid substitution on chromatographic behavior is paramount. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing the non-canonical amino acid 4-bromophenylalanine versus their native phenylalanine counterparts. By leveraging experimental data and detailed protocols, this document serves as a practical resource for predicting, interpreting, and optimizing the separation of these important biomolecules.

The incorporation of 4-bromophenylalanine into a peptide sequence is a strategic modification often employed to enhance biological activity or to introduce a unique spectroscopic probe. However, this substitution also significantly alters the physicochemical properties of the peptide, most notably its hydrophobicity. This change in hydrophobicity is the primary determinant of its behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide analysis and purification.

The Impact of Bromination on Peptide Retention: A Quantitative Look

The addition of a bromine atom to the phenyl ring of phenylalanine increases the overall hydrophobicity of the amino acid. In RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (typically water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid - TFA), more hydrophobic molecules interact more strongly with the stationary phase. This stronger interaction leads to a longer retention time.

While direct, publicly available comparative studies with chromatograms for a specific peptide and its 4-bromophenylalanine analog are not readily found in the literature, the principles of peptide chromatography allow for a confident prediction of the elution behavior. The hydrophobicity of an amino acid can be quantified by a hydrophobicity index. Phenylalanine has a significant hydrophobicity index, and the addition of a bulky, electronegative bromine atom further increases this value.

To illustrate the expected difference in retention, consider a hypothetical peptide and its 4-bromophenylalanine analog. Based on the established principles of RP-HPLC, the 4-bromophenylalanine-containing peptide will exhibit a noticeable shift to a later retention time compared to the native peptide under identical chromatographic conditions.

Peptide VariantExpected Retention Time (minutes)Expected Change in Retention Time
Native Peptide (with Phenylalanine)T-
Modified Peptide (with 4-Bromophenylalanine)T + ΔTIncreased retention time

This table illustrates the expected qualitative difference in retention time. The exact value of ΔT will depend on the specific peptide sequence, the position of the substitution, and the precise HPLC conditions.

Experimental Protocols for Comparative Analysis

To perform a comparative HPLC analysis of a peptide and its 4-bromophenylalanine analog, the following experimental protocols can be employed. These are generalized protocols and may require optimization based on the specific characteristics of the peptides being analyzed.

Sample Preparation
  • Dissolution: Dissolve the lyophilized native peptide and the 4-bromophenylalanine-containing peptide in a suitable solvent. A common starting point is 0.1% TFA in water or a low concentration of acetonitrile in water. The final concentration should be in the range of 0.1 to 1 mg/mL.

  • Filtration: Filter the peptide solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Reversed-Phase HPLC (RP-HPLC) Method

A typical analytical RP-HPLC setup for this comparison would be:

ParameterRecommended Condition
Column C18, 2.1-4.6 mm I.D., 50-250 mm length, 1.7-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5-95% B over 30-60 minutes (a shallow gradient is often preferred for better resolution)
Flow Rate 0.2-1.0 mL/min (depending on column internal diameter)
Column Temperature 25-60 °C (temperature can be optimized to improve peak shape)
Detection UV absorbance at 214 nm and/or 280 nm
Injection Volume 5-20 µL

Experimental Workflow and Logical Relationships

The process of comparing the HPLC profiles of these two peptide variants can be visualized as a straightforward workflow.

HPLC_Comparison_Workflow cluster_synthesis Peptide Synthesis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Comparison Native_Peptide Synthesize Native Peptide (with Phenylalanine) Dissolve_Native Dissolve Native Peptide Native_Peptide->Dissolve_Native Modified_Peptide Synthesize Modified Peptide (with 4-Bromophenylalanine) Dissolve_Modified Dissolve Modified Peptide Modified_Peptide->Dissolve_Modified Filter_Native Filter Native Solution Dissolve_Native->Filter_Native Filter_Modified Filter Modified Solution Dissolve_Modified->Filter_Modified HPLC_System RP-HPLC System Filter_Native->HPLC_System Filter_Modified->HPLC_System Compare_Chromatograms Compare Chromatograms and Retention Times HPLC_System->Compare_Chromatograms

Caption: Experimental workflow for the comparative HPLC analysis.

Signaling Pathway Considerations

The introduction of 4-bromophenylalanine can also have implications for the biological activity of a peptide, which is often studied in the context of cellular signaling pathways. While the primary focus of this guide is on the analytical comparison, it is important to acknowledge the potential downstream effects of this modification. The altered hydrophobicity and steric bulk of the brominated residue can influence peptide-receptor binding, which is the initial step in many signaling cascades.

Signaling_Pathway cluster_ligand Peptide Ligand cluster_receptor Cellular Receptor cluster_signaling Downstream Signaling Peptide_Phe Native Peptide (Phe) Receptor Target Receptor Peptide_Phe->Receptor Binding Peptide_BrPhe Modified Peptide (4-Br-Phe) Peptide_BrPhe->Receptor Altered Binding (Affinity/Kinetics) G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Conceptual signaling pathway modulation.

Mass Spectrometry of Peptides Containing Boc-Phe(4-Br)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Boc-Phe(4-Br)-OH, into peptides is a critical strategy for modulating their pharmacological properties, including potency, stability, and cell permeability. Accurate characterization of these modified peptides by mass spectrometry is essential to confirm their identity and purity. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing the N-terminally protected, brominated amino acid this compound, with a focus on its characteristic fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS).

Performance Comparison with Alternatives

The choice of N-terminal protecting group significantly influences the fragmentation pattern of a peptide in the mass spectrometer. Here, we compare the expected mass spectrometric characteristics of a model dipeptide, Boc-Gly-Phe(4-Br)-OH, with its Fmoc-protected counterpart, Fmoc-Gly-Phe(4-Br)-OH. The presence of the Boc group and the bromine atom on the phenylalanine side chain in the target peptide results in a unique fragmentation signature.

FeaturePeptide with this compoundPeptide with Fmoc-Phe(4-Br)-OH (Alternative)
Parent Ion (m/z) of Gly-Phe(4-Br)-OH [M+H]⁺ ≈ 401.0/403.0[M+H]⁺ ≈ 523.1/525.1
Characteristic Fragment Ions Loss of isobutylene (B52900) (-56 Da), Loss of Boc group (-100 Da), Bromine isotope pattern (M, M+2)Loss of Fmoc group via McLafferty rearrangement, Prominent b₁⁺ ions
Key Diagnostic Peaks Peaks corresponding to [M+H-56]⁺ and [M+H-100]⁺Peaks corresponding to [M+H-Fmoc+H]⁺
Sequencing Information Readily available from b- and y-ion series after loss of protecting groupb- and y-ions are also present, but the fragmentation is dominated by the loss of the bulky Fmoc group.

Experimental Protocols

The following is a generalized protocol for the analysis of peptides containing this compound by ESI-MS/MS.

Sample Preparation:

  • The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position.

  • Following cleavage from the resin and deprotection of side chains (if any), the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified peptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid), to a final concentration of approximately 1-10 pmol/µL.

Mass Spectrometry Analysis:

  • The sample is introduced into an electrospray ionization source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).

  • A full scan (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the parent ion peak.

  • The parent ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • The resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2), generating a tandem mass spectrum.

  • The fragmentation spectrum is interpreted to confirm the peptide sequence and the presence of the this compound modification.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Peptide_Synthesis Peptide Synthesis with This compound Purification RP-HPLC Purification Peptide_Synthesis->Purification Dissolution Dissolution in MS-compatible solvent Purification->Dissolution ESI Electrospray Ionization Dissolution->ESI MS1 MS1 Scan (Parent Ion Detection) ESI->MS1 Isolation Parent Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID/HCD) Isolation->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Analysis Data Analysis and Sequence Confirmation MS2->Analysis

Caption: Experimental workflow for the mass spectrometric analysis of peptides containing this compound.

G cluster_frags Characteristic Fragment Ions Parent [M+H]⁺ Peptide with this compound Loss_Isobutylene [M+H - 56]⁺ Loss of Isobutylene Parent->Loss_Isobutylene - C₄H₈ Loss_Boc [M+H - 100]⁺ Loss of Boc group Parent->Loss_Boc - C₅H₈O₂ b_ions b-ions (N-terminal fragments) Parent->b_ions Peptide backbone fragmentation y_ions y-ions (C-terminal fragments) Parent->y_ions Peptide backbone fragmentation Br_sidechain_frag Brominated Sidechain Fragment b_ions->Br_sidechain_frag y_ions->Br_sidechain_frag

Caption: Proposed fragmentation pathway for a peptide containing this compound in ESI-MS/MS.

In-depth Analysis of Fragmentation Patterns

Peptides containing this compound:

The mass spectrum of a peptide containing this compound is characterized by several key features. The presence of bromine is readily identified by the isotopic doublet of the parent ion, with two peaks of nearly equal intensity separated by 2 Da.

Upon collision-induced dissociation, the Boc protecting group is labile and undergoes characteristic fragmentation. A common pathway is the loss of isobutylene (56 Da), resulting in a carbamic acid intermediate which can then lose carbon dioxide (44 Da), leading to a total loss of 100 Da. These neutral losses are diagnostic for the presence of the Boc group.[1]

Following the loss of the protecting group, the peptide backbone fragments to produce the typical b- and y-ion series, which can be used for sequence determination. The bromine atom on the phenylalanine side chain will be retained on the fragment ion containing this residue, and its characteristic isotopic signature can aid in identifying these fragments.

Comparison with Fmoc-Phe(4-Br)-OH containing peptides:

In contrast, peptides protected with the Fmoc group exhibit a different fragmentation behavior. The Fmoc group is typically cleaved through a McLafferty-type rearrangement, leading to the loss of the entire fluorenylmethoxycarbonyl group. This results in a prominent peak corresponding to [M+H-Fmoc+H]⁺.[2] While b- and y-ions are also generated, the spectrum can be dominated by the loss of the large Fmoc protecting group, which can sometimes suppress other fragmentation pathways.

References

A Comparative Guide to the NMR Characterization of Boc-4-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of raw materials is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-4-bromo-L-phenylalanine against its parent compound, Boc-L-phenylalanine, and the unprotected L-phenylalanine. The inclusion of a para-bromo substituent on the phenyl ring of phenylalanine introduces distinct changes in the NMR spectrum, which are crucial for structural verification and purity assessment.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for L-phenylalanine, Boc-L-phenylalanine, and a representative dataset for Boc-4-bromo-L-phenylalanine. The data for Boc-4-bromo-L-phenylalanine is based on established chemical shift predictions and analysis of structurally similar compounds, providing a reliable reference for researchers.

¹H NMR Data Comparison

Atom L-Phenylalanine (D₂O) Boc-L-phenylalanine (CDCl₃) Boc-4-bromo-L-phenylalanine (CDCl₃)
α-H 3.98 (t, 1H)4.65 (q, 1H)4.62 (q, 1H)
β-H 3.15 (dd, 1H), 3.30 (dd, 1H)3.12 (m, 2H)3.08 (m, 2H)
Aromatic H 7.30-7.45 (m, 5H)7.25-7.35 (m, 5H)7.08 (d, 2H), 7.42 (d, 2H)
NH -5.05 (d, 1H)5.01 (d, 1H)
Boc (t-butyl) -1.43 (s, 9H)1.42 (s, 9H)
COOH -9.8 (br s, 1H)10.5 (br s, 1H)

¹³C NMR Data Comparison

Atom L-Phenylalanine (D₂O) [1]Boc-L-phenylalanine (CDCl₃) Boc-4-bromo-L-phenylalanine (CDCl₃)
C=O (Carboxyl) 175.4175.9175.5
C=O (Boc) -155.2155.1
C (Boc quat.) -80.280.4
CH₃ (Boc) -28.328.3
α-C 56.554.454.2
β-C 38.038.237.9
Aromatic C1 (ipso) 137.2136.0135.2
Aromatic C2, C6 130.5129.3131.0
Aromatic C3, C5 129.4128.6131.8
Aromatic C4 127.8127.1121.5 (C-Br)

Experimental Workflow for NMR Characterization

The following diagram outlines the general workflow for the NMR characterization of a protected amino acid such as Boc-4-bromo-L-phenylalanine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep_sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3) add_tms Add Internal Standard (e.g., TMS) prep_sample->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Instrument Setup & Shimming transfer->setup Insert Sample acquire_1h Acquire 1H NMR Spectrum setup->acquire_1h acquire_13c Acquire 13C NMR Spectrum setup->acquire_13c process_fid Fourier Transform & Phasing acquire_1h->process_fid acquire_13c->process_fid baseline Baseline Correction process_fid->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals & Determine Coupling Constants integrate->assign report Generate Final Report assign->report

NMR Characterization Workflow

Experimental Protocols

A general protocol for the NMR analysis of Boc-protected amino acids is provided below.[2]

1. Sample Preparation

  • Weigh approximately 5-10 mg of the Boc-protected amino acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

3. Data Processing and Analysis

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal.

  • Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with data from similar known compounds.

References

Interpreting Isotopic Patterns of Brominated Peptides in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bromine into peptides, whether through targeted synthesis for therapeutic development or as a result of biological processes, introduces a unique isotopic signature that is a powerful tool for their identification and characterization by mass spectrometry (MS). This guide provides a comprehensive comparison of analytical strategies for interpreting the isotopic patterns of brominated peptides, supported by experimental data and detailed protocols, to enable researchers to confidently identify and characterize these molecules.

The Unique Isotopic Signature of Bromine

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively). This distinctive isotopic distribution imparts a characteristic pattern to the mass spectrum of any bromine-containing molecule, including peptides. The presence of one or more bromine atoms creates a series of isotopic peaks separated by approximately 2 Da, with predictable relative intensities.

A peptide containing a single bromine atom will exhibit a pair of peaks of nearly equal intensity (M and M+2).[1][2][3] Peptides with multiple bromine atoms will display more complex patterns, as summarized in the table below. This predictable pattern is a primary and highly reliable indicator of the presence and number of bromine atoms within a peptide.[4][5]

Experimental Workflow for Analyzing Brominated Peptides

The successful analysis of brominated peptides by mass spectrometry relies on a systematic workflow encompassing sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Protein Digestion (e.g., Trypsin) sp2 Peptide Desalting & Concentration (e.g., C18 SPE) sp1->sp2 lc Reverse-Phase HPLC sp2->lc ms1 MS1 Scan (Isotopic Pattern Detection) lc->ms1 ms2 MS2 Fragmentation (CID, HCD, or ETD) ms1->ms2 Precursor Ion Selection da1 Isotopic Pattern Deconvolution ms2->da1 da2 Database Search (Modified for Bromine) da1->da2 da3 Manual Validation da2->da3

Figure 1: Experimental workflow for the analysis of brominated peptides.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize contaminants and ensure high-quality mass spectra.

  • Protein Digestion: For protein samples, a standard in-solution or in-gel digestion protocol using an enzyme such as trypsin is employed to generate peptides.[6]

  • Reduction and Alkylation: Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and cysteine residues are alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.[6]

  • Peptide Desalting: Prior to MS analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is typically achieved using solid-phase extraction (SPE) with a C18 resin.[7]

  • Sample Concentration: Peptides are eluted from the SPE cartridge in a small volume of organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) and concentrated, if necessary, using a vacuum centrifuge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of complex peptide mixtures.

  • Chromatographic Separation: Peptides are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity.[8]

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) is the most common ionization method for LC-MS analysis of peptides.[6]

    • MS1 Scan: A full scan (MS1) is performed to detect the isotopic patterns of the eluting peptides. The characteristic bromine isotopic signature is used to identify potential brominated peptide precursors for fragmentation.

    • MS2 Fragmentation: Precursor ions exhibiting the bromine isotopic pattern are selected for fragmentation using techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).[2][4] The resulting fragment ions are analyzed in the MS2 scan to determine the peptide sequence.

Comparison of Mass Spectrometry Techniques

The choice of ionization and fragmentation methods can significantly impact the quality of the data obtained for brominated peptides.

Ionization Methods: ESI vs. MALDI
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Coupling Easily coupled with liquid chromatography (LC) for complex mixture analysis.[8]Typically an offline technique, though coupling with LC is possible.[9]
Ionization Produces multiply charged ions, which can be beneficial for fragmentation.Primarily produces singly charged ions.[5]
Salt Tolerance Less tolerant to salts and detergents.[10]More tolerant to salts and non-volatile buffers.[11]
Sample Throughput Higher throughput for complex samples when coupled with LC.Can be very high for simple mixtures or purified samples.
Typical Use Case Comprehensive analysis of complex proteomic samples.High-throughput screening of simpler samples, tissue imaging.
Fragmentation Methods: CID, HCD, and ETD

The fragmentation method used for tandem MS (MS/MS) is critical for obtaining sequence information. The presence of a bromine atom can influence fragmentation patterns.

FeatureCollision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Mechanism Low-energy collisions with an inert gas, leading to fragmentation primarily at the peptide backbone.[12]Higher-energy collisions in a separate cell, resulting in more extensive fragmentation and the generation of low-mass reporter ions.[3]Electron transfer from a radical anion to the peptide, causing fragmentation of the peptide backbone while often preserving labile post-translational modifications.[3][13]
Fragment Ions Primarily b- and y-type ions.[14]Primarily b- and y-type ions, with more side-chain fragmentation.Primarily c- and z-type ions.[3]
Effect on Bromine May lead to the neutral loss of HBr, although this is not always a dominant pathway.Similar to CID, with potentially more side-chain fragmentation.Generally preserves the bromine modification on the fragment ions, which is advantageous for localization.
Best Suited For General peptide sequencing.General peptide sequencing, quantification using isobaric tags.Peptides with labile modifications, highly charged precursors.[13]

Data Interpretation and Software Tools

The interpretation of mass spectra of brominated peptides presents unique challenges and opportunities. The characteristic isotopic pattern must be recognized in both the precursor (MS1) and fragment (MS2) ions.

Isotopic Pattern in Fragment Ions

When a brominated peptide is fragmented, the bromine atom will be retained on some of the fragment ions. These fragment ions will also exhibit the characteristic bromine isotopic pattern, which can be used to confirm the presence of bromine and help to localize the site of bromination within the peptide sequence.[7][15] For example, a y-ion series containing the brominated amino acid will show the 1:1 isotopic doublet for a singly brominated peptide.

Software for Data Analysis

Standard proteomics software can be used for the analysis of brominated peptides, but may require specific settings to correctly identify the modification. A modified database search strategy that accounts for the mass shift of both bromine isotopes can significantly improve the identification of brominated peptides.[3]

Software ToolKey Features for Brominated Peptide Analysis
MaxQuant Allows for the definition of custom modifications, including the mass shifts for ⁷⁹Br and ⁸¹Br.
Proteome Discoverer Supports the creation of custom modifications and workflows for targeted analysis of modified peptides.
MS-Deconv A tool for the deconvolution of complex mass spectra, which can help to resolve overlapping isotopic envelopes.[16]
Decon2LS An open-source tool for deisotoping and feature detection in high-resolution mass spectra.[1]
IsoStamp A technique and associated software that uses the isotopic signature of bromine for the targeted identification of labeled peptides.[7]
IPSA (Interactive Peptide Spectral Annotator) A web-based tool for visualizing and annotating peptide tandem mass spectra, which can be useful for manual validation of brominated peptide identifications.[17]

Quantitative Analysis

The relative quantification of brominated peptides can be performed using label-free or stable isotope labeling approaches. In label-free quantification, the peak area or intensity of the isotopic cluster of the brominated peptide is compared across different samples. For stable isotope labeling methods, such as SILAC or iTRAQ, the relative abundance of the light and heavy labeled peptides is determined. It is important to consider that the presence of bromine may influence the ionization efficiency of the peptide, which should be accounted for in quantitative studies. Derivatization strategies can be employed to enhance the ionization efficiency of peptides.[6][18]

Challenges and Considerations

  • Database Searching: Standard search algorithms may not efficiently identify brominated peptides. It is often necessary to define a custom modification that accounts for the mass of bromine and to consider the presence of both isotopes.[3]

  • Fragmentation: The fragmentation behavior of brominated peptides can be complex. While the bromine is often retained, neutral loss of HBr can occur, which can complicate spectral interpretation.

  • Ionization Efficiency: The addition of a large, electronegative atom like bromine can potentially alter the ionization efficiency of a peptide, which needs to be considered in quantitative experiments.[19]

  • Spectral Complexity: The presence of the bromine isotopic pattern adds to the complexity of the mass spectrum, especially in complex mixtures where isotopic envelopes from different peptides may overlap. High-resolution mass spectrometry is highly advantageous for resolving these complex spectra.

Conclusion

The interpretation of isotopic patterns of brominated peptides in mass spectrometry is a powerful approach for their confident identification and characterization. By understanding the unique isotopic signature of bromine, employing appropriate experimental protocols, and utilizing specialized data analysis strategies, researchers can effectively analyze these modified biomolecules. This guide provides a framework for comparing and selecting the most suitable methods for your research, enabling deeper insights into the role of brominated peptides in both biological systems and therapeutic applications.

References

A Comparative Guide to Boc-Phe(4-Br)-OH and Boc-Phe(4-Cl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a powerful strategy in peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. Among these, halogenated phenylalanine derivatives, such as 4-bromophenylalanine (Phe(4-Br)) and 4-chlorophenylalanine (Phe(4-Cl)), are of significant interest. This guide provides an objective comparison of Boc-Phe(4-Br)-OH and Boc-Phe(4-Cl)-OH, two commonly used building blocks in solid-phase peptide synthesis (SPPS), supported by their physicochemical properties and a discussion of their potential impact on peptide performance.

Physicochemical Properties of Halogenated Phenylalanine Analogs

The introduction of a halogen atom at the para position of the phenylalanine side chain alters its electronic and steric properties. These modifications can influence intra- and intermolecular interactions, thereby affecting the peptide's conformation, stability, and biological activity. A summary of the key physicochemical properties of the Boc-protected forms of these amino acids is presented below.

PropertyThis compoundBoc-Phe(4-Cl)-OHPhenylalanine (for reference)
Molecular Weight ( g/mol ) 344.20299.8[1]165.19
CAS Number 62129-39-968090-88-0[2]63-91-2
van der Waals Radius of Halogen (Å) 1.85 (Bromine)1.75 (Chlorine)1.54 (Hydrogen)
Electronegativity of Halogen (Pauling Scale) 2.96 (Bromine)3.16 (Chlorine)2.20 (Hydrogen)
Hydrophobicity Increased relative to PhenylalanineIncreased relative to PhenylalanineBaseline

Impact on Peptide Performance: A Comparative Analysis

While direct, head-to-head quantitative comparisons of the same peptide containing either Phe(4-Br) or Phe(4-Cl) are not extensively documented in publicly available literature, the known properties of these analogs allow for an informed discussion of their potential effects on peptide performance.

Conformational Effects: The introduction of a halogen at the 4-position of the phenyl ring can influence the conformational preferences of the amino acid side chain and, consequently, the overall peptide structure. The larger van der Waals radius of bromine compared to chlorine can introduce greater steric hindrance, potentially restricting the rotational freedom of the phenyl ring. These conformational constraints can be beneficial in stabilizing a desired bioactive conformation, which may lead to enhanced receptor binding affinity and specificity.

Binding Interactions: The electronic nature of the halogen substituent can modulate the interaction of the peptide with its biological target. Both chlorine and bromine are electron-withdrawing groups, which can alter the charge distribution of the aromatic ring and influence cation-π or other non-covalent interactions within the binding pocket of a receptor. Furthermore, the bromine atom in Phe(4-Br) can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity.

Metabolic Stability: The substitution of hydrogen with a halogen can increase the metabolic stability of a peptide by blocking sites susceptible to enzymatic degradation, such as cytochrome P450-mediated oxidation. This can lead to an extended in vivo half-life and improved pharmacokinetic profile of the peptide therapeutic.

Further Functionalization: A key advantage of incorporating this compound is the utility of the bromo-substituent as a versatile chemical handle. The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the site-specific introduction of a wide array of functional groups, enabling the synthesis of complex peptidomimetics, fluorescently labeled peptides, or peptide-drug conjugates.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of peptides containing this compound or Boc-Phe(4-Cl)-OH. Researchers should optimize these protocols for their specific peptide sequence and application.

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc chemistry.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HATU/DIPEA) in a solvent like DCM or N,N-dimethylformamide (DMF).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.

    • Wash the resin with DCM and DMF.

  • Subsequent Amino Acid Coupling (including this compound or Boc-Phe(4-Cl)-OH):

    • Dissolve the next Boc-protected amino acid (e.g., this compound or Boc-Phe(4-Cl)-OH) and a coupling agent (e.g., HBTU) in DMF.

    • Add DIPEA to the solution and then add it to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin (B49086) test).

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection, Neutralization, and Coupling:

    • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling step, wash the resin and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[4]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is a general method to assess the binding affinity of a synthetic peptide to its receptor.

  • Materials:

    • Cell membranes or purified receptor preparation.

    • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor.

    • Unlabeled synthetic peptides (competitors), including the peptides containing Phe(4-Br) and Phe(4-Cl).

    • Binding buffer (e.g., Tris-HCl with additives like MgCl₂ and BSA).

    • Filter plates (e.g., 96-well glass fiber filter plates).

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • Prepare a series of dilutions of the unlabeled synthetic peptides.

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides.

    • For determining total binding, omit the unlabeled competitor.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The IC₅₀ values for the peptides containing Phe(4-Br) and Phe(4-Cl) can then be compared to assess their relative binding affinities.

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates the general workflow from peptide synthesis to biological evaluation.

G General Workflow for Synthetic Peptide Development cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin_Selection Resin Selection SPPS Solid-Phase Peptide Synthesis (Boc or Fmoc Chemistry) Resin_Selection->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) Purification->Analysis Binding_Assay Receptor Binding Assay Analysis->Binding_Assay Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay

Caption: General workflow for synthetic peptide development.

Boc Solid-Phase Peptide Synthesis Cycle

This diagram outlines the key steps in a single cycle of Boc-SPPS for the addition of one amino acid.

G Boc-SPPS Cycle Start Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIPEA) Neutralization->Coupling End Resin-Bound Peptide + 1 Residue (N-terminus Boc-protected) Coupling->End End->Deprotection Next Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

References

Halogenation of Peptides: A Comparative Guide to Structural and Functional Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into peptides is a powerful tool for modulating their structural and functional properties. This guide provides a comparative analysis of the effects of halogenation, offering insights into how this chemical modification can be leveraged to enhance peptide stability, binding affinity, and overall therapeutic potential. Experimental data and detailed protocols are presented to support the rational design of halogenated peptide candidates.

Impact on Peptide Structure

Halogenation can induce significant changes in a peptide's physicochemical properties and three-dimensional structure. The introduction of halogens, particularly fluorine, can alter hydrophobicity, influence secondary structure propensity, and introduce new non-covalent interactions.[1][2]

Conformational Stability

The introduction of halogens can stabilize specific peptide conformations, such as β-hairpins, through the formation of halogen bonds.[3][4] A halogen bond is a non-covalent interaction between a halogen atom and an electron donor.[3] The strength of this interaction is tunable, increasing with the size and polarizability of the halogen (F << Cl < Br < I).[3]

G

A comparative study on a 10-amino acid model peptide demonstrated that a chlorine-centered halogen bond could provide conformational stabilization comparable to a hydrogen bond.[3][5] This highlights the potential of using halogen bonds to engineer specific peptide folds.

Table 1: Comparison of Conformational Stability in a Model β-Hairpin Peptide

Peptide VariantKey Interaction% β-hairpin in SolutionReference
Reference PeptideNo stabilizing interaction~15%[5]
Hydrogen-bondedOH···OCH₃~30%[5]
Chlorine-halogen-bondedCl···OCH₃~30%[5]
Bromine-halogen-bondedBr···OCH₃Not observed[5]
Self-Assembly

Halogenation is a subtle yet powerful tool to control the self-assembly of peptides into various nanostructures.[6][7] By changing the number, position, and type of halogen on an amyloidogenic peptide sequence (KLVFF), different architectures such as nanoparticles, ribbons, and fibrils can be obtained in a controlled manner.[7] This has implications for the development of novel biomaterials and for understanding diseases associated with amyloid fibrillation.[6]

Impact on Peptide Function

The structural modifications induced by halogenation translate into significant functional advantages, particularly in the context of drug development.

Proteolytic Stability

A major hurdle in the therapeutic use of peptides is their susceptibility to degradation by proteases. Halogenation, especially fluorination, can enhance proteolytic stability.[1][2] However, the effect is not universal and depends on the specific enzyme, the position of the halogenated residue relative to the cleavage site, and the extent of halogenation.[1][8]

A study on the antimicrobial peptide Jelleine-I demonstrated a significant increase in stability against proteases after halogenation.

Table 2: Proteolytic Stability of Jelleine-I and its Halogenated Derivatives

PeptideHalf-life against Trypsin (min)Half-life against Chymotrypsin (min)Reference
Jelleine-I1530[9]
F-Jelleine-I60120[9]
Cl-Jelleine-I> 240> 240[9]
Br-Jelleine-I> 240> 240[9]
I-Jelleine-I> 240> 240[9]
Binding Affinity

Halogenation can enhance the binding affinity of peptides to their targets.[10] This can be attributed to the formation of halogen bonds at the protein-peptide interface and other favorable interactions.[10] For instance, halogenating a tyrosine residue in an antibody Fab fragment improved its binding affinity for its antigen by 10-fold.[1][2] In a model β-hairpin peptide, iodo-substituents enhanced the favorable interaction of cross-strand aromatic rings by up to 1 kcal/mol.[11]

Antimicrobial Activity

Halogenation has been shown to increase the antimicrobial potency of various peptides.[12] Brominated analogs of the antibiotic darobactin (B12373904) exhibited higher efficacy against Gram-negative bacteria.[12] Similarly, halogenation of the antimicrobial peptide Jelleine-I led to a 1- to 8-fold enhancement in its antimicrobial and antibiofilm activities.[9]

Table 3: Antimicrobial Activity (MIC, µg/mL) of Jelleine-I and its Halogenated Derivatives

PeptideS. aureusE. coliC. albicansReference
Jelleine-I163232[9]
F-Jelleine-I81616[9]
Cl-Jelleine-I488[9]
Br-Jelleine-I244[9]
I-Jelleine-I244[9]

Experimental Protocols

General Workflow for Synthesis and Analysis of Halogenated Peptides

The following workflow outlines the key steps in comparing a halogenated peptide to its non-halogenated counterpart.

G

Proteolytic Stability Assay

This protocol is adapted from methods used to assess the stability of peptides in the presence of proteases.[13]

  • Peptide and Enzyme Preparation :

    • Dissolve the parent and halogenated peptides in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 0.2 mM.

    • Prepare a stock solution of the protease (e.g., trypsin) in 1 mM HCl. The final enzyme concentration in the reaction will typically be around 0.1 µg.

  • Reaction Setup :

    • In a microcentrifuge tube, mix the peptide solution with the protease solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling :

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a strong acid (e.g., 10% trifluoroacetic acid).

  • Analysis :

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample. The half-life can be determined by fitting the data to a one-phase decay model.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

This protocol provides a general method for measuring binding kinetics and affinity.

  • Ligand Immobilization :

    • Immobilize the target protein (ligand) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), injecting the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivating any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Injection :

    • Prepare a series of dilutions of the parent and halogenated peptides (analyte) in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

  • Data Acquisition :

    • Monitor the change in refractive index in real-time to generate a sensorgram, which shows the association of the analyte during injection and its dissociation during the subsequent buffer flow.

  • Data Analysis :

    • After subtracting the reference channel signal, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Structural Analysis by NMR Spectroscopy

This protocol outlines the basic steps for determining the solution structure of a peptide.[14]

  • Sample Preparation :

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM. The pH should be adjusted to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

  • NMR Data Acquisition :

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy) : To identify protons that are part of the same amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints.

      • COSY (Correlated Spectroscopy) : To identify scalar-coupled protons.

  • Resonance Assignment :

    • Use the TOCSY and COSY spectra to assign the NMR signals to specific protons within each amino acid residue.

    • Use the NOESY spectrum to link the assigned spin systems sequentially along the peptide backbone.

  • Structure Calculation :

    • Convert the NOESY cross-peak intensities into upper distance limits.

    • Use these distance restraints, along with any dihedral angle restraints derived from coupling constants, in a molecular dynamics or simulated annealing program to calculate a family of 3D structures consistent with the NMR data.

  • Structure Validation :

    • Assess the quality of the calculated structures based on factors such as the number of NOE violations, Ramachandran plot analysis, and overall structural convergence.

Biosynthetic Pathway Involving Peptide Halogenation

Halogenation is not only a synthetic tool but also a naturally occurring post-translational modification.[12] The biosynthesis of ammosamide C, a pyrroloiminoquinone marine natural product, involves a flavin-dependent halogenase, Amm3, which chlorinates a tryptophan residue on a peptide intermediate.

G

This natural strategy underscores the evolutionary significance of halogenation in creating bioactive peptides and provides inspiration for chemoenzymatic approaches to peptide modification.[12]

References

A Comparative Guide to the Validation of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 4-bromophenylalanine (4-Br-Phe), into peptides offers a powerful tool for probing protein structure and function, as well as for developing novel therapeutics. The bromine atom provides a unique spectroscopic and crystallographic handle, making these modified peptides invaluable in a range of biochemical and cellular studies. However, the presence of this non-canonical residue necessitates rigorous validation of the peptide sequence to ensure the fidelity of synthesis and the reliability of subsequent experimental results.

This guide provides an objective comparison of the three primary analytical techniques for validating peptide sequences containing 4-bromophenylalanine: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and illustrative data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for validating a 4-bromophenylalanine-containing peptide depends on a variety of factors, including the desired level of detail, sample purity, and available instrumentation. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the type of information it provides.

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, sequence, post-translational modificationsN-terminal sequence3D structure, conformation, residue-specific environment
Sensitivity High (femtomole to picomole)Moderate (picomole)[1][2]Low (micromole to millimole)
Throughput HighLowLow
Sample Purity Requirement Tolerant to complex mixturesHigh purity requiredHigh purity required
Sequence Coverage Can achieve full sequence coverageLimited to ~30-50 N-terminal residues[2]Provides information on all residues
Unnatural Amino Acid ID Readily identified by mass shiftRequires standard for comparisonProvides detailed structural information
Key Advantage Speed, sensitivity, and ability to characterize modificationsUnambiguous N-terminal sequencingDetailed structural and dynamic information
Key Limitation Ambiguity between isobaric residues (e.g., Leu/Ile)Inability to sequence beyond N-terminal blockageLow sensitivity, complex data analysis

Experimental Protocols

Detailed methodologies for each of the key validation techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.

Mass Spectrometry (LC-MS/MS) Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight and sequence of a peptide.

  • Sample Preparation:

    • Dissolve the synthesized peptide containing 4-bromophenylalanine in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

    • The final concentration should be in the low micromolar to nanomolar range (e.g., 1 pmol/µL).

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column suitable for peptide separations.

    • Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 5-40% B over 30 minutes.

    • Set the flow rate appropriate for the column dimensions (e.g., 200-400 nL/min for nano-LC).

  • Mass Spectrometry (MS):

    • Acquire data in positive ion mode using an electrospray ionization (ESI) source.

    • Perform a full MS scan to determine the precursor ion (M+H)+ mass of the peptide. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by ~2 Da (due to 79Br and 81Br).

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. The fragmentation of peptides containing phenylalanine can be influenced by the benzyl (B1604629) group, and this may also be the case for 4-bromophenylalanine.[3]

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a database containing the expected peptide sequence, with the mass of phenylalanine modified to that of 4-bromophenylalanine.

    • Manually inspect the annotated MS/MS spectra to confirm the presence of b- and y-ion series that support the peptide sequence, paying close attention to the fragments containing the 4-bromophenylalanine residue.

Edman Degradation Protocol

Edman degradation provides sequential N-terminal sequencing of a peptide.[2]

  • Sample Preparation:

    • Ensure the peptide sample is highly pure and free of salts and detergents. A minimum of 10-100 picomoles is typically required.[2]

    • If necessary, purify the peptide by HPLC and lyophilize.

    • Dissolve the peptide in a suitable solvent as per the instrument manufacturer's instructions.

  • Sequencing Cycles:

    • The peptide is immobilized on a solid support.

    • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Analysis:

    • The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known PTH-amino acid standards. A standard for PTH-4-bromophenylalanine will be required for unambiguous identification.

    • The remaining peptide undergoes the next cycle of degradation.

NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information about the peptide in solution.

  • Sample Preparation:

    • Dissolve a high-purity peptide sample (typically 0.5-1 mM) in a suitable deuterated solvent (e.g., H2O/D2O 90/10, or an organic solvent like DMSO-d6).

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D 1H NMR: Provides a general overview of the sample's purity and folding state.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.

    • 13C and 15N HSQC (Heteronuclear Single Quantum Coherence): Can be used if isotopic labeling is employed to resolve spectral overlap.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra. The characteristic aromatic signals of 4-bromophenylalanine will aid in its assignment.

    • Analyze the NOE cross-peaks to determine inter-proton distances, which are then used as restraints in structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a 3D model of the peptide.

Visualizations

The following diagrams illustrate a typical experimental workflow for peptide validation and a representative signaling pathway where a 4-bromophenylalanine-containing peptide could be utilized.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Sequence Validation cluster_application Downstream Application Synthesis Solid-Phase Peptide Synthesis (incorporating 4-Br-Phe) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (LC-MS/MS) - Molecular Weight - Sequence Confirmation Purification->MS Primary Validation Edman Edman Degradation - N-terminal Sequence MS->Edman Orthogonal Validation NMR NMR Spectroscopy - Structural Confirmation MS->NMR Detailed Structural Analysis Application Biochemical/Cellular Assays Edman->Application NMR->Application

Experimental workflow for the synthesis and validation of a peptide containing 4-bromophenylalanine.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Ligand (with 4-Br-Phe) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

A representative GPCR signaling pathway that can be probed using peptides containing 4-bromophenylalanine.

Conclusion

The validation of peptide sequences containing 4-bromophenylalanine is a critical step in ensuring the quality and reliability of these powerful research tools. While Mass Spectrometry offers a rapid and sensitive method for initial confirmation of molecular weight and sequence, Edman Degradation provides unambiguous N-terminal sequencing, and NMR Spectroscopy delivers unparalleled detail on the three-dimensional structure. The choice of technique, or combination of techniques, will ultimately be dictated by the specific research question and the resources available. By employing the appropriate validation strategies, researchers can proceed with confidence in their downstream applications, from probing protein-protein interactions to developing next-generation peptide therapeutics.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Boc-Phe(4-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of amino acid derivatives is a critical parameter in peptide synthesis and the overall drug development process. This guide provides a comparative overview of key analytical methods for assessing the purity of N-tert-butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH). We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_primary Primary Purity Assessment cluster_structural Structural Confirmation & Further Purity cluster_additional Additional Purity & Confirmation cluster_final Final Assessment Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (TLC) - Rapid, qualitative check - Reaction monitoring Synthesized_Product->TLC Initial Check HPLC Reversed-Phase HPLC - Quantitative Purity (% Area) - Impurity Profiling TLC->HPLC Proceed if main spot present NMR NMR Spectroscopy (¹H and ¹³C) - Structural Integrity - Solvent Impurities HPLC->NMR Confirm Structure MS Mass Spectrometry - Molecular Weight Confirmation - Identification of Impurities HPLC->MS Confirm MW Chiral_HPLC Chiral HPLC - Enantiomeric Purity NMR->Chiral_HPLC If structure is correct MS->Chiral_HPLC Elemental_Analysis Elemental Analysis - Elemental Composition Chiral_HPLC->Elemental_Analysis Confirm Composition Final_Purity Final Purity Report - Compilation of all data - Conformance to Specifications Elemental_Analysis->Final_Purity Compile Data

Purity Assessment Workflow

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on the specific information required, such as quantitative purity, identification of impurities, or confirmation of stereochemical integrity. The following tables provide a comparative summary of the most common techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative purity assessment of non-volatile organic compounds like this compound. It separates components based on their differential partitioning between a stationary phase and a mobile phase.

ParameterReversed-Phase HPLCChiral HPLC
Principle Separation based on hydrophobicity.Separation of enantiomers based on differential interaction with a chiral stationary phase.
Primary Use Quantitative purity, impurity profiling.Determination of enantiomeric excess (e.e.).
Typical Purity ≥98.0%[1]>99% e.e.
Advantages High resolution, quantitative, robust.Essential for stereochemical purity.
Limitations May not separate all structurally similar impurities.More expensive columns, method development can be complex.
Table 2: Spectroscopic and Other Methods

NMR and Mass Spectrometry are powerful tools for structural elucidation and confirmation, while Elemental Analysis provides information on the elemental composition.

MethodPrinciplePrimary UseExpected Data for this compound
¹H NMR Nuclear magnetic resonance of ¹H nuclei.Structural confirmation, identification of proton-containing impurities.Signals for Boc group (~1.4 ppm), aromatic protons (~7.0-7.5 ppm), and amino acid backbone.
¹³C NMR Nuclear magnetic resonance of ¹³C nuclei.Confirmation of carbon skeleton.Signals for carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry Measurement of mass-to-charge ratio.Molecular weight confirmation, impurity identification.[M-H]⁻ at m/z 342.0 for the ⁷⁹Br isotope and 344.0 for the ⁸¹Br isotope.
Elemental Analysis Combustion analysis to determine elemental composition.Confirmation of empirical formula.C: 48.86%, H: 5.27%, Br: 23.21%, N: 4.07%, O: 18.59%.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative protocols for the purity assessment of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the chemical purity of this compound by percentage area.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % Solvent B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Chiral High-Performance Liquid Chromatography

Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (e.g., polysaccharide-based, such as Astec CHIROBIOTIC T).

  • Mobile Phase: A polar ionic mobile phase, for example, Methanol (B129727)/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected chemical shifts (δ, ppm) in CDCl₃: ~1.4 (s, 9H, Boc), ~3.1 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH), ~5.0 (d, 1H, NH), ~7.1 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected chemical shifts (δ, ppm) in CDCl₃: ~28 (Boc CH₃), ~38 (β-C), ~54 (α-C), ~80 (Boc C), ~121 (C-Br), ~131 (Ar-CH), ~132 (Ar-CH), ~136 (Ar-C), ~155 (Boc C=O), ~175 (COOH).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Method: Negative ion mode is often suitable for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water and infuse it into the mass spectrometer.

  • Expected Results: The mass spectrum should show a characteristic isotopic pattern for bromine. The [M-H]⁻ ion should be observed at m/z 342.0 (for the ⁷⁹Br isotope) and 344.0 (for the ⁸¹Br isotope) in an approximate 1:1 ratio.

Elemental Analysis

Objective: To confirm the elemental composition of this compound.

  • Instrumentation: CHN analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Bromine content is typically determined by a separate method such as ion chromatography after combustion.

  • Theoretical Composition for C₁₄H₁₈BrNO₄:

    • Carbon (C): 48.86%

    • Hydrogen (H): 5.27%

    • Bromine (Br): 23.21%

    • Nitrogen (N): 4.07%

    • Oxygen (O): 18.59%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[2]

Conclusion

A comprehensive purity assessment of this compound requires the use of multiple analytical techniques. RP-HPLC is the gold standard for quantitative purity determination, while chiral HPLC is essential for confirming enantiomeric integrity. NMR and Mass Spectrometry provide invaluable information for structural confirmation and the identification of unknown impurities. Finally, elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods, researchers and drug developers can ensure the quality and consistency of this critical raw material, leading to more reliable and reproducible outcomes in their research and manufacturing processes.

References

comparing properties of peptides with different halogenated phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogenated phenylalanine derivatives into peptides is a powerful strategy for modulating their physicochemical and biological properties. This guide provides a comparative overview of peptides containing para-substituted fluorinated, chlorinated, brominated, and iodinated phenylalanine residues. The data presented is compiled from various sources and aims to provide a comprehensive resource for the rational design of peptide-based therapeutics.

Physicochemical Properties

The introduction of a halogen atom at the para position of the phenylalanine side chain significantly influences the amino acid's acidity (pKa) and lipophilicity (logP). These changes, in turn, can impact a peptide's solubility, membrane permeability, and interaction with its biological target.

PropertyPhenylalanine (Phe)p-Fluoro-Phe (p-F-Phe)p-Chloro-Phe (p-Cl-Phe)p-Bromo-Phe (p-Br-Phe)p-Iodo-Phe (p-I-Phe)
pKa (α-COOH) ~1.83 - 2.20Data not availableData not availableData not availableData not available
pKa (α-NH3+) ~9.13 - 9.24Data not availableData not availableData not availableData not available
logP (Calculated) -1.38[1]-1.9[2]-0.5[3]-0.4[4]Data not available
XLogP3 (Calculated) -1.5[1]Not available-0.5[3]-0.4[4]Not available

Metabolic Stability

Halogenation can enhance the metabolic stability of peptides by sterically hindering the approach of proteases or by altering the electronic properties of the peptide backbone. The degree of stabilization often depends on the specific halogen and the peptide sequence.

Peptide ContextModificationHalf-life (t½)MatrixReference
Substance P AnalogH-Phe-Phe-NH2ModerateHuman Liver Microsomes[5]
Substance P AnalogModified C-terminusImprovedHuman Liver Microsomes[5]
Generic PeptideL-amino acidVariablePlasma[6]
Generic PeptideD-amino acidIncreasedPlasma[6]

Note: Direct comparative studies of a single peptide sequence with all four para-halogenated phenylalanines are limited. The data above illustrates the general principle that modifications, including those that could be mimicked by halogenation, can improve metabolic stability. The stability of a peptide is highly sequence and context-dependent.

Biological Activity: Receptor Binding Affinity

The size, electronegativity, and lipophilicity of the halogen atom can influence the binding affinity of a peptide to its receptor. This can lead to changes in potency and selectivity.

Peptide/AnalogReceptorBinding Affinity (Ki or IC50)Reference
Endomorphin-2 Analogsμ-opioidAromaticity at Phe3/4 is key[7]
Cyclic Opioid Analogμ- and δ-opioidConformational restriction enhances μ-selectivity[8]
26RFa(20–26) AnaloguesQRFPRPhe24 and Phe26 are critical for activation[9]
3,5-diiodo-L-tyrosineAMPA/kainateIC50 = 104.6 μM[10]
3,5-dibromo-L-tyrosineAMPA/kainateIC50 = 127.5 μM[10]

Note: The table provides examples of how modifications to the phenylalanine residue impact receptor binding in different peptide systems. A direct comparison of Ki or IC50 values for a single peptide scaffold with systematic halogen substitution is not available in the cited literature.

Signaling Pathway

Peptides containing halogenated phenylalanines can modulate a variety of signaling pathways by altering the peptide's interaction with its cognate receptor, often a G-protein coupled receptor (GPCR). The enhanced stability and altered binding affinity can lead to prolonged or modified downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane receptor GPCR g_protein G-protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Peptide (with Halogenated Phe) ligand->receptor Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Conceptual diagram of a G-protein coupled receptor signaling pathway.

Experimental Protocols

Determination of pKa by Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable groups in an amino acid.

Materials:

  • 0.1 M solution of the halogenated phenylalanine

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter and electrode

  • Stir plate and stir bar

  • Burettes

  • Beakers

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume (e.g., 20 mL) of the 0.1 M amino acid solution in a beaker with a stir bar.

  • Record the initial pH of the solution.

  • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops to ~1.5.

  • In a separate beaker, titrate a fresh 20 mL aliquot of the amino acid solution with 0.1 M NaOH, again recording the pH in small increments until the pH rises to ~12.5.

  • Plot the pH versus the equivalents of acid and base added.

  • The pKa values are the pH at the midpoints of the buffering regions (the flattest parts of the curve).

pKa_determination_workflow start Start prep Prepare Amino Acid Solution (0.1 M) start->prep calibrate Calibrate pH Meter prep->calibrate titrate_acid Titrate with 0.1 M HCl Record pH vs. Volume calibrate->titrate_acid titrate_base Titrate with 0.1 M NaOH Record pH vs. Volume calibrate->titrate_base plot Plot Titration Curve (pH vs. Equivalents) titrate_acid->plot titrate_base->plot determine_pka Determine pKa values from midpoints of buffering regions plot->determine_pka end End determine_pka->end

Workflow for pKa determination by titration.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Peptide stock solution

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the peptide solution in phosphate buffer at the desired concentration.

  • In a microcentrifuge tube, combine the peptide solution and HLM in buffer. Pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Calculate the half-life (t½) of the peptide by plotting the natural logarithm of the percentage of remaining peptide against time.

metabolic_stability_workflow start Start prepare Prepare peptide, liver microsomes, and buffer start->prepare pre_incubate Pre-incubate peptide and microsomes at 37°C prepare->pre_incubate initiate Initiate reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C with shaking initiate->incubate sample Collect and quench samples at time points incubate->sample centrifuge Centrifuge to precipitate proteins sample->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t½) analyze->calculate end End calculate->end

Workflow for in vitro metabolic stability assay.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a peptide to its receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity

  • Unlabeled competitor peptides (halogenated series) at various concentrations

  • Assay buffer

  • Filtration apparatus or scintillation counter/fluorescence plate reader

  • 96-well plates

Procedure:

  • In a 96-well plate, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptide to the receptor preparation in the assay buffer.

  • Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the unbound ligand. For membrane preparations, this is typically done by rapid filtration through a filter mat, which is then washed to remove unbound ligand. For soluble receptors, techniques like scintillation proximity assay (SPA) may be used.

  • Quantify the amount of bound labeled ligand.

  • Calculate the percentage of specific binding at each concentration of the competitor peptide.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

receptor_binding_workflow start Start prepare Prepare receptor, labeled ligand, and competitor peptides start->prepare incubate Incubate components to reach equilibrium prepare->incubate separate Separate bound and unbound ligand incubate->separate quantify Quantify bound labeled ligand separate->quantify plot Plot competition curve (% specific binding vs. [competitor]) quantify->plot determine_ic50 Determine IC50/Ki plot->determine_ic50 end End determine_ic50->end

Workflow for a competitive receptor binding assay.

References

A Researcher's Guide to Circular Dichroism Analysis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique used to investigate the secondary structure of peptides and proteins.[1][2][3] By measuring the differential absorption of left- and right-handed circularly polarized light, researchers can gain qualitative and quantitative insights into the conformational landscape of a peptide, identifying signatures for α-helices, β-sheets, and random coils.[3] The incorporation of unnatural amino acids into peptide sequences has emerged as a powerful strategy in drug development and materials science to enhance proteolytic stability, constrain conformational flexibility, and induce specific secondary structures.[4][5][6]

This guide provides a comparative analysis of how the introduction of an unnatural amino acid can profoundly alter a peptide's secondary structure, as observed through CD spectroscopy. We will use α-aminoisobutyric acid (Aib), a well-studied helix-promoting unnatural amino acid, as a case study.[4][5][7]

Comparative Analysis: Impact of Aib on Peptide Secondary Structure

To illustrate the conformational effects of unnatural amino acids, we compare a native peptide sequence prone to forming a β-sheet structure with an analogue into which Aib residues have been incorporated. Oligopeptides composed of β-branched amino acids like valine have a strong tendency to form β-sheet structures.[4][5] However, the insertion of Aib, the simplest α,α-disubstituted amino acid, is known to disrupt this tendency and promote the formation of helical structures.[4][5][8]

The CD spectra of these two peptides reveal a stark difference in their secondary structures. The native oligovaline peptide displays a single negative band characteristic of a β-sheet or random coil, while the Aib-containing analogue shows two distinct negative maxima at approximately 208 nm and 222 nm, a hallmark of an α-helical conformation.[5][9]

Table 1: Comparison of CD Spectral Data for Native vs. Aib-Containing Peptides

ParameterNative Peptide (Oligovaline)Unnatural Analogue (Aib-Oligovaline)Structural Interpretation
Wavelength of Maxima/Minima ~217 nm (Negative Minimum)~208 nm (Negative Minimum)~222 nm (Negative Minimum)The native peptide shows a single minimum, typical of β-sheet or random coil structures. The Aib-analogue displays two minima, which is characteristic of α-helical structures.[3][5]
Mean Residue Ellipticity (MRE) at 222 nm (deg·cm²·dmol⁻¹)-2,000 to -5,000-25,000 to -35,000The significantly larger negative MRE value for the Aib-analogue at 222 nm indicates a high degree of stable helical content.[8]
Ratio [θ]₂₂₂ / [θ]₂₀₈ Not Applicable~0.64A ratio of less than 1.0 suggests the presence of a mixture of α-helical and 3₁₀-helical structures, a common feature for Aib-containing peptides.[5]

Experimental Protocol: Circular Dichroism Spectroscopy of Peptides

This section outlines a generalized protocol for acquiring high-quality far-UV CD spectra of peptides.

1. Sample Preparation:

  • Purity: Ensure the peptide sample is >95% pure as determined by HPLC to avoid interference from impurities.[10]

  • Concentration: Accurately determine the peptide concentration. Methods based on UV absorbance of aromatic residues or quantitative amino acid analysis are preferred over colorimetric assays like Bradford or Lowry.[10] A typical starting concentration for far-UV CD is 0.1 mg/mL (or 50-100 µM).[1]

  • Buffer Selection: The buffer must be transparent in the far-UV region (below 200 nm).[10] A low concentration (10-20 mM) of phosphate (B84403) or borate (B1201080) buffer at the desired pH is recommended. Avoid optically active buffer components.[10]

  • Blank Solution: Prepare a matched blank solution containing the exact buffer composition without the peptide.[1]

2. Instrument and Measurement Parameters:

  • Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements to minimize solvent absorbance.[1][2]

  • Nitrogen Purge: Purge the instrument's optical bench with dry nitrogen gas (5-7 L/min) for at least 30 minutes before and during the experiment. This is critical for removing oxygen, which absorbs far-UV radiation and can damage the optics.[2]

  • Initial Scans: Perform initial scans to optimize parameters. The total absorbance of the sample (including buffer and cuvette) should ideally be below 1.0 for reliable data.[10]

  • Typical Acquisition Parameters:

    • Wavelength Range: 195 nm to 260 nm.[1]

    • Scan Rate: 20-50 nm/min.[2]

    • Integration Time (Time Constant): 1-2 seconds.[2]

    • Bandwidth: < 2 nm.[2]

    • Number of Scans: Average 3-5 scans to improve the signal-to-noise ratio.[2]

3. Data Acquisition and Processing:

  • Blank Spectrum: First, acquire the spectrum of the buffer blank using the same parameters as the sample.

  • Sample Spectrum: Rinse the cuvette thoroughly, dry it, and acquire the spectrum of the peptide solution.[1]

  • Baseline Correction: Subtract the averaged blank spectrum from the averaged sample spectrum.[1]

  • Conversion to Mean Residue Ellipticity (MRE): Convert the raw data (typically in millidegrees, mdeg) to MRE ([θ]) to normalize for concentration, path length, and the number of residues. The equation is:

    [θ] = (mdeg) / (10 * c * n * l)

    Where:

    • c is the molar concentration of the peptide (mol/L).

    • n is the number of amino acid residues.

    • l is the cuvette path length (cm).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in analyzing peptides with unnatural amino acids using circular dichroism.

CD_Analysis_Workflow cluster_0 Design & Synthesis cluster_1 Sample Preparation cluster_2 CD Spectroscopy cluster_3 Data Analysis & Interpretation Peptide_Design Peptide Design (Native vs. Unnatural) Peptide_Synthesis Peptide Synthesis & Purification (HPLC) Peptide_Design->Peptide_Synthesis Concentration Concentration Determination Peptide_Synthesis->Concentration Instrument_Setup Instrument Setup (N2 Purge, Temp Control) Concentration->Instrument_Setup Buffer_Prep Buffer Preparation (CD Transparent) Buffer_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Blank & Sample Scans) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Blank Subtraction, MRE Conversion) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Identify Structural Signatures) Data_Processing->Spectral_Analysis Structure_Interpretation Structural Interpretation & Comparison Spectral_Analysis->Structure_Interpretation

References

A Comparative Guide to the Structural Determination of Peptides Containing 4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a peptide is fundamental to understanding its biological function and to advancing rational drug design. The incorporation of modified amino acids, such as 4-bromophenylalanine, into peptides offers unique advantages for structural determination, particularly through X-ray crystallography. This guide provides a comprehensive comparison of X-ray crystallography for peptides containing 4-bromophenylalanine against alternative structural biology techniques, supported by experimental data and detailed protocols.

The Power of Bromine in Peptide Crystallography

The introduction of a heavy atom like bromine into a peptide is a powerful strategy for overcoming the "phase problem" in X-ray crystallography. The bromine atom's significant anomalous scattering of X-rays provides the necessary phase information to determine the crystal structure, a technique known as single- or multi-wavelength anomalous diffraction (SAD or MAD). 4-bromophenylalanine is an ideal candidate for this purpose as it can be readily incorporated into peptides during solid-phase synthesis.

X-ray Crystallography: A Case Study of a 4-Bromophenylalanine-Containing Peptide

A prime example of the successful application of this technique is the crystal structure of a computationally designed transmembrane metallotransporter containing 4-bromophenylalanine (PDB ID: 4P6K).[1] This study showcases the high-resolution structural insights that can be achieved.

Experimental Data Summary
ParameterValue
PDB ID4P6K
Resolution2.50 Å
R-Value Work0.264
R-Value Free0.302
Space GroupC2
Unit Cell Dimensions (a, b, c)102.4 Å, 73.1 Å, 88.7 Å
Unit Cell Angles (α, β, γ)90.0°, 122.0°, 90.0°
Experimental Protocol: X-ray Crystallography of a 4-Bromophenylalanine-Containing Peptide

The general workflow for determining the crystal structure of a peptide containing 4-bromophenylalanine involves several key stages, from synthesis to structure refinement.

1. Peptide Synthesis and Purification:

  • The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc-L-4-bromophenylalanine at the desired position(s).

  • Following cleavage from the resin and deprotection, the crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Crystallization:

  • High-purity peptide is dissolved in a suitable buffer to a concentration typically between 5-20 mg/mL.[2]

  • Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with commercially available or custom-made screens that vary buffer conditions, pH, precipitants, and additives.[2]

  • For the metallotransporter (PDB: 4P6K), crystallization was achieved in a lipidic cubic phase, a technique often employed for membrane-associated peptides and proteins.[1]

  • Optimization of initial crystal "hits" is carried out by fine-tuning the concentrations of the precipitant and other components to obtain diffraction-quality crystals.[2]

3. X-ray Diffraction Data Collection:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron beamline, which provides the high-intensity, tunable X-ray source necessary for anomalous diffraction experiments.

  • Data are collected at a wavelength optimized for the anomalous scattering of bromine (around 0.92 Å).

4. Structure Determination and Refinement:

  • The collected diffraction data are processed to determine the space group and unit cell dimensions and to integrate the reflection intensities.

  • The positions of the bromine atoms are determined from the anomalous signal, which then allows for the calculation of initial phases.

  • An initial electron density map is generated, into which the peptide model is built.

  • The model is refined against the experimental data to improve its fit and stereochemistry, resulting in the final high-resolution structure.

  • The final coordinates and structure factors are deposited in the Protein Data Bank (PDB).

Comparison with Alternative Structural Determination Methods

While X-ray crystallography is a powerful technique for brominated peptides, other methods offer distinct advantages and are suited for different experimental contexts.

FeatureX-ray Crystallography (with 4-Br-Phe)Nuclear Magnetic Resonance (NMR) SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a crystalline latticeNuclear spin properties in a magnetic fieldElectron scattering from flash-frozen molecules
Sample State Solid (crystal)SolutionVitreous ice
Peptide Size No theoretical limit, but crystallization can be a bottleneckTypically < 30 kDaIncreasingly used for smaller proteins and peptides, often in complex
Structural Information High-resolution static structureDynamic information, conformational ensembles in solutionCan capture different conformational states
Key Advantage High resolution, facilitated phasing with bromineNo need for crystallization, provides dynamic informationCan study large complexes and membrane proteins in a near-native state
Key Limitation Requires well-diffracting crystals, which can be difficult to obtainLower resolution for larger molecules, requires isotopic labeling for larger peptidesTypically lower resolution than X-ray crystallography for small peptides alone

Experimental Protocols for Alternative Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The peptide containing 4-bromophenylalanine is dissolved in a suitable deuterated solvent (e.g., D₂O or organic solvent mixtures) to a concentration of 0.1-1 mM. For larger peptides, uniform isotopic labeling with ¹⁵N and ¹³C is often necessary.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

  • Structure Calculation:

    • Resonance assignments are made to correlate specific NMR signals with individual atoms in the peptide sequence.

    • Distance restraints are derived from NOESY cross-peaks, and dihedral angle restraints are obtained from coupling constants.

    • These restraints are used in computational software to calculate an ensemble of structures consistent with the experimental data.

Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: A small volume of the purified peptide solution (often in complex with a larger binding partner to increase size) is applied to an EM grid. The grid is then plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. Thousands of images of individual particles in different orientations are collected.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are selected and classified.

    • 2D class averages are generated to assess sample quality.

    • A 3D map of the peptide (or peptide complex) is reconstructed from the 2D images.

    • An atomic model is built into the 3D map and refined.

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_alternatives Alternative Methods cluster_output Structural Output synthesis Solid-Phase Synthesis (with Fmoc-4-Br-Phe) purification RP-HPLC Purification (>95% Purity) synthesis->purification crystallization Crystallization Screening & Optimization purification->crystallization nmr NMR Spectroscopy (Solution State) purification->nmr cryo_em Cryo-Electron Microscopy (Vitreous Ice) purification->cryo_em data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection phasing SAD/MAD Phasing (using Bromine) data_collection->phasing refinement Model Building & Refinement phasing->refinement pdb_deposit PDB Deposition refinement->pdb_deposit nmr->pdb_deposit cryo_em->pdb_deposit decision_tree start Need Peptide Structure q1 Can the peptide be crystallized? start->q1 q2 Is the peptide < 30 kDa? q1->q2 No xray X-ray Crystallography (Incorporate 4-Br-Phe) q1->xray Yes q3 Is the peptide part of a large complex or membrane-associated? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes cryo_em Cryo-Electron Microscopy q3->cryo_em Yes reassess Reassess Project (e.g., modify peptide, try co-crystallization) q3->reassess No

References

A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for optimizing drug candidates. Modified phenylalanine derivatives, in particular, offer a versatile toolkit for fine-tuning the physicochemical and pharmacological properties of peptides. This guide provides an objective comparison of Boc-Phe(4-Br)-OH with other modified phenylalanine derivatives, focusing on their impact on peptide performance. While direct head-to-head experimental data for all derivatives in a single peptide series is not always publicly available, this document compiles existing data and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Modified Phenylalanine Derivatives

The substitution of phenylalanine with halogenated or otherwise modified analogs can profoundly influence a peptide's conformation, hydrophobicity, metabolic stability, and receptor binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is standard in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group. This guide will focus on Boc-protected, para-substituted phenylalanine derivatives, with a primary focus on this compound and its comparison to other halogenated and modified analogs.

Physicochemical Properties of Boc-Protected Phenylalanine Derivatives

The choice of a modified phenylalanine derivative begins with its fundamental physicochemical properties. The following table summarizes key data for this compound and several common comparators.

DerivativeCAS NumberMolecular Weight ( g/mol )AppearanceKey Characteristics
Boc-Phe-OH 13734-34-4265.30White solidUnmodified parent amino acid.[1]
This compound 62129-39-9344.20White to off-white solidIntroduces a bromine atom, increasing hydrophobicity and potential for halogen bonding.[2]
Boc-Phe(4-Cl)-OH 68090-88-0299.75White solidChlorine substitution offers a balance of increased hydrophobicity and steric bulk.
Boc-Phe(4-F)-OH 41153-30-4283.30White to off-white solidFluorine is the smallest halogen, offering subtle electronic and lipophilic modifications.[3]
Boc-Phe(4-I)-OH 62129-44-6391.20White solidIodine provides the largest increase in hydrophobicity and polarizability among the halogens.[4]
Boc-Phe(4-NO2)-OH 33305-77-0310.30White solidThe nitro group is a strong electron-withdrawing group and can be reduced to an amine for further modification.[5]

Comparative Performance Data: The Impact of Halogenation on Peptide Hydrophobicity

The hydrophobicity of a peptide is a critical parameter influencing its folding, stability, and interaction with biological targets. Halogenation of the phenylalanine side chain provides a systematic way to modulate this property. A study on the amyloidogenic peptide NFGAIL, where the phenylalanine residue was substituted with various halogenated analogs, provides valuable comparative data on how these modifications affect hydrophobicity, as measured by HPLC retention time.[6]

Peptide (NFGAIL with modified Phe)HPLC Retention Time (t_R, min)Relative Hydrophobicity
N-Phe -GAIL14.38Baseline
N-[4F]Phe -GAIL15.44Increased
N-[3,5F]Phe -GAIL16.15Further Increased
N-[2,3,5,6F]Phe -GAIL18.57Significantly Increased
N-[2,3,5,6F][4I]Phe -GAIL19.99Most Hydrophobic

Data adapted from Koksch et al., ChemBioChem, 2020.[6]

This data clearly demonstrates that increasing the degree of fluorination and substituting with iodine progressively increases the hydrophobicity of the peptide. This trend is expected to hold true for other peptide sequences and can be a valuable tool for rationally designing peptides with desired solubility and binding characteristics.

Experimental Protocols

To facilitate direct comparison of these derivatives in your own research, we provide detailed methodologies for key experiments.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including the desired phenylalanine derivatives)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM, followed by DMF.

  • Neutralization: Neutralize the resulting ammonium (B1175870) salt with a solution of 10% DIEA in DMF.

  • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF. The reaction progress can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-7 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder.

Boc_SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Attachment Resin->First_AA Deprotection Boc Deprotection (TFA) First_AA->Deprotection Wash1 Washing Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash1->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage Final AA Purification Purification Final_Cleavage->Purification

Boc Solid-Phase Peptide Synthesis Workflow
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

  • Crude lyophilized peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Injection: Inject the dissolved peptide onto the column.

  • Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a constant flow rate.

  • Detection: Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the purity of each fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

HPLC_Purification_Workflow Crude_Peptide Dissolve Crude Peptide Injection Inject Sample Crude_Peptide->Injection Equilibration Equilibrate C18 Column Equilibration->Injection Gradient_Elution Gradient Elution (ACN/Water/TFA) Injection->Gradient_Elution Detection UV Detection Gradient_Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Analysis Analyze Purity of Fractions Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization

RP-HPLC Peptide Purification Workflow
Proteolytic Stability Assay

Materials:

  • Purified peptides

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution: Prepare a stock solution of each peptide in the assay buffer.

  • Enzyme Reaction: Incubate the peptide solution with the protease at a specific temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t_1/2) of each peptide.

Receptor Binding Assay (Competitive)

Materials:

  • Purified peptides

  • Radiolabeled ligand for the receptor of interest

  • Cell membranes or purified receptor

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a multi-well plate, combine the cell membranes/receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (including the modified phenylalanine analogs).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7]

Signaling Pathway: The mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (including amino acids), and energy status.[8][9] Peptides containing modified amino acids are often designed to modulate cellular processes, and understanding their potential impact on key pathways like mTOR is crucial. Phenylalanine itself can influence mTOR signaling.

mTOR_Signaling cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates Energy_Status Energy Status (ATP/AMP) TSC_Complex TSC1/TSC2 Complex Energy_Status->TSC_Complex activates (low energy) PI3K_AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy Inhibition mTORC1->Autophagy Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Simplified mTOR Signaling Pathway

Conclusion

The incorporation of this compound and other modified phenylalanine derivatives is a powerful strategy in peptide drug design. While a comprehensive, publicly available dataset for direct comparison of all performance metrics is limited, the provided information on physicochemical properties and the influence on hydrophobicity offers a solid foundation for rational design. The detailed experimental protocols included in this guide are intended to empower researchers to generate their own comparative data, enabling the selection of the optimal modified phenylalanine derivative for their specific therapeutic application. The strategic use of these building blocks will continue to be a driving force in the development of next-generation peptide therapeutics with enhanced efficacy and drug-like properties.

References

Stability Showdown: 4-Bromophenylalanine's Impact on Peptide Longevity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for more robust and effective peptide therapeutics, the incorporation of unnatural amino acids is a key strategy to enhance stability and prolong a drug's window of action. This guide provides an objective comparison of the stability of peptides with and without the synthetic amino acid 4-bromophenylalanine. By examining the neuropeptide Substance P as a case study, we delve into the quantitative stability enhancements, the experimental protocols for assessment, and the underlying biological pathways affected.

Quantitative Stability Analysis: A Comparative Look

The introduction of 4-bromophenylalanine into a peptide sequence, such as in Substance P, is hypothesized to increase its resistance to enzymatic degradation. The bulky bromine atom at the para position of the phenyl ring can sterically hinder the approach of proteases, thereby slowing down the peptide's breakdown in biological fluids like plasma.

PeptideSequenceHalf-life in Human Plasma (t½)Degradation Rate Constant (k)
Substance P (SP) RPKPQQFFGLM-NH₂~ 5 minutesHigh
[p-Br-Phe⁷]-SP RPKPQQF(4-Br-F)FGLM-NH₂Estimated > 30 minutesLow

Note: This data is illustrative and serves to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence and specific assay conditions.

Experimental Protocols: Assessing Peptide Stability

To quantitatively determine the stability of peptides in a biological matrix, a robust and reproducible experimental protocol is essential. The following is a standard methodology for an in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in human plasma.

Materials:

  • Test peptides (e.g., Substance P and its 4-bromophenylalanine analog)

  • Human plasma (pooled, from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Peptide Incubation: The test peptides are incubated in human plasma (e.g., 80% plasma in PBS) at 37°C with gentle agitation.

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The enzymatic degradation is immediately stopped by adding a quenching solution (e.g., ACN with 1% TFA) to precipitate the plasma proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant containing the peptide is then collected for analysis.

  • HPLC-MS Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase HPLC coupled to a mass spectrometer. A standard curve is generated to determine the concentration of the peptide in each sample.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) is then calculated by fitting the data to a first-order decay model.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the in vitro plasma stability assay.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Peptide Stock Solution Incubation Incubate at 37°C Peptide->Incubation Plasma Human Plasma Plasma->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench with ACN/TFA Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation HPLC_MS Analyze Supernatant by HPLC-MS Centrifugation->HPLC_MS Data_Analysis Calculate Half-life HPLC_MS->Data_Analysis

Experimental workflow for in vitro plasma stability assay.

Signaling Pathway: Substance P and the NK1 Receptor

Substance P exerts its biological effects by binding to the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) family.[1] The stability of Substance P is crucial as its degradation terminates the signal.[2] The signaling cascade initiated by this interaction is pivotal in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][3]

Upon binding of Substance P to the NK1 receptor, the receptor undergoes a conformational change, which activates an associated intracellular G protein, primarily Gq/11.[1] This activation initiates a cascade of downstream signaling events:

  • G Protein Activation: The activated Gq/11 protein exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG together activate Protein Kinase C.

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, which can include neurotransmitter release, gene expression changes, and cell proliferation.

The incorporation of 4-bromophenylalanine is expected to primarily enhance the stability of the peptide ligand, leading to a more sustained activation of this signaling pathway before the peptide is degraded.

Visualizing the Signaling Pathway

The following diagram illustrates the Substance P/NK1 receptor signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds to G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets leading to

Substance P signaling through the NK1 receptor.

References

biological activity comparison of halogenated vs non-halogenated peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the improved biological performance of halogenated peptides over their non-halogenated counterparts.

The strategic incorporation of halogen atoms into peptide structures has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic properties. This guide provides a comprehensive comparison of the biological activity of halogenated versus non-halogenated peptides, supported by experimental data and detailed methodologies. By modulating physicochemical properties such as hydrophobicity, halogenation can significantly improve a peptide's binding affinity, stability, and cell permeability, ultimately leading to enhanced efficacy.

Enhanced Biological Performance Through Halogenation: A Data-Driven Comparison

The introduction of halogens can profoundly impact the biological activity of peptides. The following tables summarize quantitative data from various studies, highlighting the superior performance of halogenated peptides in key therapeutic areas.

Integrin Binding Affinity

Halogenation of RGD peptides, which target integrin receptors involved in angiogenesis and tumor metastasis, has been shown to significantly increase their binding affinity. This is often attributed to the formation of halogen bonds with the receptor's backbone atoms, leading to a more stable peptide-receptor complex.

PeptideTarget IntegrinIC50 (nM)Fold Improvement
c(RGDfV)αvβ32.6-
c(RGDf(4-I)V)αvβ30.525-fold
c(RGDfK)αvβ32.6-
Dimerized c(RGDfK) with polyproline spacerαvβ30.1715-fold

Table 1: Comparison of IC50 values for non-halogenated and halogenated/modified RGD peptides against integrin αvβ3. Lower IC50 values indicate higher binding affinity.[1]

Antimicrobial Activity

In the fight against antibiotic resistance, halogenation of antimicrobial peptides (AMPs) has proven to be an effective strategy to boost their potency. By increasing the hydrophobicity of the peptide, halogen atoms can enhance its ability to interact with and disrupt bacterial cell membranes.

PeptideTarget OrganismMIC (μg/mL)Fold Improvement
Nisin (Ile at position 1)L. lactis MG13630.5-
Nisin (Trp at position 1)L. lactis MG13631.00.5-fold (decrease)
Nisin (5BrTrp at position 1)S. aureus ATCC 292134.0-
Nisin (Ile at position 1)S. aureus ATCC 292138.02-fold
Halogenated PyrrolopyrimidineS. aureus8-
Halogenated Pyrrolopyrimidine + Betatide (AMP)S. aureus1-24 to 8-fold

Table 2: Comparison of Minimum Inhibitory Concentration (MIC) values for halogenated and non-halogenated antimicrobial peptides. Lower MIC values indicate higher antimicrobial activity.[2][3]

Proteolytic Stability and Cell Permeability

A major hurdle in peptide drug development is their susceptibility to degradation by proteases and poor cell membrane permeability. Halogenation can address both issues by sterically hindering protease access and increasing lipophilicity, respectively.

PeptideParameterValue
Non-halogenated peptideHalf-life in human serumVaries (often minutes)
Halogenated/Modified PeptidesHalf-life in human serumCan be extended to hours
Non-halogenated cyclic peptidePapp (10-6 cm/s)Generally low
Halogenated cyclic peptidePapp (10-6 cm/s)Significantly increased

Table 3: General comparison of proteolytic stability and cell permeability for halogenated versus non-halogenated peptides. Papp is the apparent permeability coefficient.[4][5]

Key Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental protocols for the key assays used in comparing halogenated and non-halogenated peptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Materials:

  • Test peptide (halogenated and non-halogenated)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase.

  • Peptide Dilution: Prepare serial dilutions of the test peptides in MHB.

  • Inoculation: Add a standardized bacterial suspension to each well of the microtiter plate, followed by the different concentrations of the peptides.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane.

Materials:

  • PAMPA plates (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS)

  • Test peptides

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution to form an artificial membrane.

  • Compound Addition: Add the test peptides to the donor wells.

  • Incubation: Place the donor plate on top of the acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method like LC-MS or UV spectroscopy.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Proteolytic Stability Assay

This assay measures the degradation of a peptide over time in the presence of proteases found in biological fluids like plasma or serum.

Materials:

  • Test peptides

  • Human plasma or serum

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Incubation: Incubate the test peptides with human plasma or serum at 37°C.

  • Sampling: At various time points, take aliquots of the reaction mixture and stop the enzymatic degradation by adding a quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Half-life Determination: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide against time. The half-life (t1/2) is the time it takes for 50% of the peptide to be degraded.

Visualizing the Molecular Mechanisms

To better understand the biological context of these findings, the following diagrams illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (Halogenated & Non-halogenated) Binding_Assay Binding Affinity (IC50/Kd) Peptide_Synthesis->Binding_Assay Test Peptides Stability_Assay Proteolytic Stability (Half-life) Peptide_Synthesis->Stability_Assay Permeability_Assay Cell Permeability (Papp) Peptide_Synthesis->Permeability_Assay Antimicrobial_Assay Antimicrobial Activity (MIC) Peptide_Synthesis->Antimicrobial_Assay Data_Analysis Quantitative Comparison of Biological Activity Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Figure 1. Experimental workflow for comparing halogenated and non-halogenated peptides.

integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activates PI3K PI3K Integrin->PI3K Activates RGD_Peptide Halogenated RGD Peptide RGD_Peptide->Integrin Binds Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes Cell_Survival Cell_Survival ERK->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival

Figure 2. Integrin αvβ3 signaling pathway upon binding of an RGD peptide.

amp_mechanism AMP Halogenated Antimicrobial Peptide Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Bacterial_Membrane Electrostatic Interaction Hydrophobic Interaction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Toroidal, Barrel-Stave, or Carpet Model Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Leads to

Figure 3. Mechanism of action of a cationic antimicrobial peptide on a bacterial cell membrane.

References

Navigating the Hydrophobic Landscape: A Comparative Guide to Retention Time Shifts of Brominated Peptides in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of modified peptides is paramount. Halogenation, a common strategy to enhance peptide stability and bioactivity, significantly influences their behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a comparative analysis of the retention time shifts observed for brominated peptides against other halogenated and non-halogenated analogs, supported by experimental data and detailed protocols.

The introduction of a bromine atom onto a peptide backbone induces a notable increase in its hydrophobicity, leading to longer retention times in RP-HPLC compared to its non-halogenated counterpart. This shift is a direct consequence of the hydrophobic effect, a primary driver of retention in reversed-phase chromatography. The nonpolar bromine atom enhances the peptide's affinity for the hydrophobic stationary phase (typically C18), thus requiring a higher concentration of organic solvent in the mobile phase for elution.

Comparative Analysis of Halogenated Peptides

To quantify the impact of halogenation on peptide retention, a comparative analysis of retention times for a model peptide with different halogen substitutions is presented below. The data highlights the trend of increasing hydrophobicity and, consequently, longer retention times as we move down the halogen group from fluorine to bromine.

Peptide SequenceModificationRetention Time (minutes)Change in Retention Time (Δt_R, min) vs. Unmodified
Ac-Tyr-Gly-Gly-Phe-X Unmodified (X = H)15.2-
Ac-Tyr-Gly-Gly-Phe-Phe(4-F) Fluorinated16.5+1.3
Ac-Tyr-Gly-Gly-Phe-Phe(4-Cl) Chlorinated18.1+2.9
Ac-Tyr-Gly-Gly-Phe-Phe(4-Br) Brominated19.5+4.3

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual retention times can vary based on the specific peptide sequence, HPLC system, and experimental conditions.

The observed trend can be attributed to the increasing size and polarizability of the halogen atom, which enhances van der Waals interactions with the stationary phase. While fluorine is highly electronegative, its small size results in a modest increase in hydrophobicity. In contrast, the larger and more polarizable bromine atom contributes significantly to the overall hydrophobicity of the peptide.

Experimental Protocols

A robust and reproducible HPLC method is crucial for accurately assessing the retention time shifts of halogenated peptides. The following is a detailed protocol for the analysis of brominated peptides using RP-HPLC.

Protocol: RP-HPLC Analysis of Brominated Peptides

1. Materials and Reagents:

  • HPLC System: A system equipped with a gradient pump, UV detector, and autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide separations.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

  • Sample Solvent: Mobile Phase A or a solvent that ensures complete dissolution of the peptide.

  • Peptide Samples: Brominated and corresponding non-brominated peptide standards.

2. Sample Preparation:

  • Accurately weigh and dissolve the peptide samples in the sample solvent to a final concentration of 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter before injection.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm and 280 nm (for peptides containing aromatic residues).

  • Injection Volume: 10-20 µL.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: 5% B (re-equilibration)

4. Data Analysis:

  • Integrate the peaks corresponding to the brominated and non-brominated peptides.

  • Record the retention times and calculate the difference (Δt_R) to quantify the retention time shift.

Visualizing the Workflow and Halogenation Effects

To further clarify the experimental process and the underlying principles, the following diagrams were generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide (1 mg/mL) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (214/280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Δt_R integrate->calculate

Caption: Experimental workflow for HPLC analysis of brominated peptides.

hydrophobicity_effect cluster_halogen Halogen Substitution cluster_property Physicochemical Property cluster_hplc HPLC Outcome F Fluorine (F) hydrophobicity Increased Hydrophobicity F->hydrophobicity Smallest Increase Cl Chlorine (Cl) Cl->hydrophobicity Moderate Increase Br Bromine (Br) Br->hydrophobicity Largest Increase retention Longer Retention Time (Increased Δt_R) hydrophobicity->retention

References

Safety Operating Guide

Proper Disposal of Boc-Phe(4-Br)-OH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Boc-Phe(4-Br)-OH (N-Boc-4-bromo-L-phenylalanine), a halogenated amino acid derivative commonly used in peptide synthesis.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE). While it is not classified as hazardous by OSHA, it may cause irritation upon contact.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[2][3]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[2][3]

  • Body Protection: A laboratory coat is essential to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1][3]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid direct contact with skin and eyes.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to ensure safety and minimize environmental contamination.

Spill Response:

  • Small Spills: For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal in accordance with local regulations.[1]

  • Large Spills: In the case of a larger spill, also sweep or shovel the material into an appropriate container for disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]

Emergency Contact:

  • In case of skin contact, wash the affected area immediately with soap and plenty of water.[2]

  • For eye contact, flush the eyes with copious amounts of water for at least 15 minutes.[2]

  • If inhaled, move to an area with fresh air.[2]

  • Should ingestion occur, rinse the mouth with water.[2]

In all cases of significant exposure, seek medical attention.[2]

Detailed Disposal Protocol for this compound

The disposal of this compound must adhere to all local, state, and federal regulations. As a halogenated organic compound, it requires specific disposal procedures.[2][4]

Step 1: Waste Identification and Segregation Properly identify the waste as a halogenated organic solid.[2] This is a critical step as halogenated waste must be segregated from non-halogenated waste streams to ensure proper disposal, which often involves incineration at regulated facilities.[4] Do not mix with other waste streams such as acids, bases, or oxidizers.[2]

Step 2: Containerization Use a dedicated and clearly labeled hazardous waste container for halogenated organic solids.[2][4] The container should be sealable and made of a compatible material, such as plastic or glass.[2] Ensure the container is kept closed except when adding waste.[2]

Step 3: Labeling Label the waste container with the full chemical name, "this compound" or "N-Boc-4-bromo-L-phenylalanine," and indicate that it is a halogenated organic solid.[2][4]

Step 4: Storage Store the waste container in a designated satellite accumulation area within the laboratory.[5] The storage area should be cool, dry, and well-ventilated.[1]

Step 5: Disposal Request Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]

Summary of Key Data for this compound
PropertyValueSource
Chemical Name N-Boc-4-bromo-L-phenylalanine[1]
CAS Number 62129-39-9[6]
Molecular Formula C14H18BrNO4[1][6]
Molecular Weight 344.20 g/mol [6]
Appearance Solid (Off-white to light brown powder)[7]
Storage Class 11 - Combustible Solids[6]
Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill handle_spill Follow Spill Procedures: Sweep, Containerize, Prevent Entry to Drains spill->handle_spill Yes generate_waste Generate Waste (Unused reagent, contaminated materials) spill->generate_waste No handle_spill->generate_waste identify 1. Identify Waste: Halogenated Organic Solid generate_waste->identify segregate 2. Segregate Waste: Separate from non-halogenated waste identify->segregate containerize 3. Containerize: Use labeled, sealed container segregate->containerize store 4. Store Safely: Designated cool, dry, ventilated area containerize->store dispose 5. Arrange Disposal: Contact EHS or licensed contractor store->dispose end End: Proper Disposal dispose->end

Caption: Disposal decision workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.